molecular formula C12H12ClNO2 B1532601 2-Chloro-6,7-dimethoxy-4-methylquinoline CAS No. 697793-63-8

2-Chloro-6,7-dimethoxy-4-methylquinoline

Cat. No.: B1532601
CAS No.: 697793-63-8
M. Wt: 237.68 g/mol
InChI Key: JWSDOYINPAVDIM-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dimethoxy-4-methylquinoline is a useful research compound. Its molecular formula is C12H12ClNO2 and its molecular weight is 237.68 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6,7-dimethoxy-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-7-4-12(13)14-9-6-11(16-3)10(15-2)5-8(7)9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSDOYINPAVDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=C(C=C12)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651052
Record name 2-Chloro-6,7-dimethoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697793-63-8
Record name 2-Chloro-6,7-dimethoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-6,7-dimethoxy-4-methylquinoline chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-6,7-dimethoxy-4-methylquinoline

Introduction

This compound (CAS No: 697793-63-8) is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the known chemical properties of this specific molecule. Given the limited specific literature on this exact derivative, this document leverages expert analysis of its structural components—the reactive 2-chloroquinoline system, the electron-donating methoxy groups, and the 4-methyl substituent—to provide a robust profile of its predicted reactivity, potential synthetic applications, and safe handling protocols.

Core Physicochemical Properties

The fundamental properties of a compound are critical for its application in experimental settings, dictating solubility, stability, and handling requirements. The known properties for this compound are summarized below.

Chemical Structure

The structure features a quinoline core with a chlorine atom at the C2 position, a methyl group at C4, and two methoxy groups at C6 and C7.

Caption: Chemical Structure Diagram

Quantitative Data Summary
PropertyValueSource
CAS Number 697793-63-8
Molecular Formula C₁₂H₁₂ClNO₂
Molecular Weight 237.68 g/mol
Physical Form Solid
SMILES String ClC1=NC(C(C(C)=C1)=C2)=CC(OC)=C2OC
InChI Key JWSDOYINPAVDIM-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not prominently documented, a plausible synthetic route can be designed based on established quinoline chemistry. The most logical approach involves the cyclization to form the 4-methyl-6,7-dimethoxyquinolin-2-ol intermediate, followed by chlorination.

Proposed Synthetic Pathway

A likely synthetic strategy would adapt the Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone under acidic conditions.

  • Starting Material Selection : The synthesis would commence with 3,4-dimethoxyaniline, providing the C6 and C7 methoxy groups. The partner reagent would be ethyl acetoacetate, which supplies the remaining atoms for the pyridine ring, including the C4-methyl group.

  • Condensation & Cyclization : Reacting 3,4-dimethoxyaniline with ethyl acetoacetate under acidic catalysis (e.g., H₂SO₄) would lead to the formation of an enamine intermediate. Subsequent thermal cyclization of this intermediate yields 6,7-dimethoxy-4-methylquinolin-2-ol. The acid catalyst is crucial for promoting both the initial condensation and the final electrophilic cyclization onto the electron-rich aromatic ring.

  • Chlorination : The resulting quinolin-2-ol (which exists in tautomeric equilibrium with its quinolin-2-one form) is then converted to the target 2-chloro derivative. This is a standard transformation achieved by treating the quinolin-2-ol with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The mechanism involves the activation of the carbonyl oxygen by the chlorinating agent, making the carbon atom susceptible to nucleophilic attack by a chloride ion, ultimately replacing the hydroxyl group with chlorine.

G start 3,4-Dimethoxyaniline + Ethyl Acetoacetate step1 Step 1: Acid-Catalyzed Condensation (e.g., H₂SO₄) start->step1 intermediate1 Enamine Intermediate step1->intermediate1 step2 Step 2: Thermal Cyclization intermediate1->step2 intermediate2 6,7-Dimethoxy-4-methylquinolin-2-ol step2->intermediate2 step3 Step 3: Chlorination (e.g., POCl₃) intermediate2->step3 end_product This compound step3->end_product

Caption: Proposed Synthetic Workflow

Reactivity Profile

The reactivity of this compound is dominated by the chemistry of the 2-chloroquinoline core.

Nucleophilic Aromatic Substitution (SNAr)

The C2 position of the quinoline ring is electron-deficient due to the electron-withdrawing effect of the adjacent heterocyclic nitrogen atom. This makes the chlorine atom at this position a good leaving group, highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. This is the most important reaction for this class of compounds and is the foundation of its utility as a synthetic intermediate.

  • Mechanism : The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring.

  • Influence of Substituents :

    • Methoxy Groups (C6, C7) : These are electron-donating groups, which increase the electron density of the benzene portion of the ring system. While they do not directly participate in the SNAr reaction at C2, they can influence the overall electronic properties and solubility of the molecule.

    • Methyl Group (C4) : This group has a mild electron-donating effect. Its presence is primarily for steric and conformational influence on potential drug-receptor interactions in derivative molecules.

Caption: SNAr Reaction Pathway

Applications in Research and Drug Development

Substituted quinolines are privileged scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets. While specific applications for this compound are not detailed in the literature, its structure strongly suggests its utility as a key building block for synthesizing novel bioactive agents.

  • Kinase Inhibitors : The related 4-chloro-6,7-dimethoxyquinoline is a crucial intermediate for anticancer drugs like cabozantinib, which are kinase inhibitors.[1] By analogy, the 2-chloro isomer serves as a valuable starting point for creating new libraries of compounds to screen for kinase inhibitory activity.

  • Antimalarial Agents : The 8-aminoquinoline scaffold is famous for its antimalarial properties, as seen in tafenoquine.[2] The reactivity of the 2-chloro group allows for the introduction of various amine-containing side chains, enabling the exploration of new antimalarial candidates.

  • G9a Inhibitors : Dimethoxyquinazoline analogues have been identified as inhibitors of the G9a enzyme, suggesting that dimethoxyquinoline scaffolds could also be explored for this target.[3]

The primary role of this compound is as a versatile electrophile for the synthesis of more complex molecules, allowing for the rapid diversification of the quinoline core to probe structure-activity relationships.

Experimental Protocols & Safety

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to established safety protocols is non-negotiable.

  • Hazard Identification : This compound is classified as acutely toxic if swallowed and causes serious eye irritation. The GHS classification is GHS06 (Danger).

  • Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.

  • Handling : Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid all contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry place.

Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a self-validating framework for reacting this compound with a primary or secondary amine.

Objective : To synthesize a 2-amino-6,7-dimethoxy-4-methylquinoline derivative.

Materials :

  • This compound (1.0 eq)

  • Amine of choice (1.1 - 1.5 eq)

  • Aprotic polar solvent (e.g., DMF, DMSO, or NMP)

  • Non-nucleophilic base (e.g., DIPEA or K₂CO₃, 2.0 eq)

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Stir plate and magnetic stir bar

  • TLC plates, developing chamber, and UV lamp

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure :

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen solvent (e.g., DMF).

    • Causality: An inert atmosphere prevents potential side reactions with atmospheric moisture or oxygen, ensuring a clean reaction profile.

  • Addition of Reagents : Add the amine (1.1 eq) and the base (e.g., DIPEA, 2.0 eq) to the stirring solution.

    • Causality: A slight excess of the amine ensures the complete consumption of the starting material. The base is essential to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to prevent it from competing with the amine nucleophile.

  • Heating and Monitoring : Heat the reaction mixture to an appropriate temperature (typically 80-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Self-Validation: TLC allows for real-time tracking of the consumption of the starting material and the appearance of the product spot. The reaction is deemed complete when the starting material spot is no longer visible by UV light.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Causality: The aqueous workup removes the solvent (DMF) and inorganic salts. The brine wash removes residual water from the organic layer.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-substituted quinoline derivative.

  • Characterization : Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. While detailed experimental data on the compound itself is sparse, its structural features provide a clear and reliable roadmap for its reactivity. The C2-chloro group serves as an excellent handle for introducing a wide variety of functional groups via Nucleophilic Aromatic Substitution, making it a valuable building block for creating novel molecules with potential therapeutic applications. The protocols and safety information provided herein offer a solid foundation for researchers to utilize this compound effectively and safely in their discovery efforts.

References

  • ChemicalBook. (n.d.). 2,6-DIMETHOXY-4-METHYLQUINOLINE | 6340-55-2.
  • BenchChem. (2025). Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.
  • Sigma-Aldrich. (n.d.). This compound DiscoveryCPR 697793-63-8.
  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 4-Chloro-6,7-dimethoxyquinazoline in Pharmaceutical Research.
  • Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline 95 23680-84-4.
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.).
  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.).

Sources

A Senior Application Scientist's Technical Guide to 2-Chloro-6,7-dimethoxy-4-methylquinoline (CAS: 697793-63-8)

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Drug Development Professionals & Medicinal Chemistry Researchers

Foreword: The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve specific and potent interactions with biological targets. Within this privileged class of heterocycles, 2-Chloro-6,7-dimethoxy-4-methylquinoline emerges not as an end-product, but as a highly valuable and reactive intermediate. Its strategic placement of a methyl group, two activating methoxy groups, and a labile chlorine atom at the C2 position makes it a versatile precursor for constructing diverse molecular libraries. This guide provides an in-depth examination of its synthesis, characterization, reactivity, and potential applications, grounded in the principles of synthetic organic chemistry and drug discovery.

Core Physicochemical & Structural Characteristics

Understanding the fundamental properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The identity and key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 697793-63-8
Molecular Formula C₁₂H₁₂ClNO₂
Molecular Weight 237.68 g/mol
Appearance Solid
InChI Key JWSDOYINPAVDIM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC2=C1C=C(C=C2)OC)OC)Cl

Synthesis Strategy: The Gould-Jacobs Reaction & Subsequent Chlorination

The synthesis of this compound is efficiently achieved via a two-stage process. The foundational logic is to first construct the core quinoline ring system with the desired methoxy and methyl substituents, yielding a 4-hydroxyquinoline (or its quinolinone tautomer). This precursor is then subjected to a chlorination reaction to install the reactive chloro group at the 2-position. The Gould-Jacobs reaction provides a reliable and classical approach for the initial cyclization.

The causality behind this choice is twofold:

  • Convergent Assembly: The Gould-Jacobs reaction effectively combines two readily available starting materials, an aniline derivative and a β-ketoester equivalent, to rapidly build the bicyclic core.

  • Strategic Precursor Formation: The reaction inherently produces a hydroxyl group at the C4 position, which, while not the target, is a stepping stone. The subsequent chlorination step is a well-established transformation for converting such quinolinones into the desired 2-chloroquinolines.

Synthetic_Workflow cluster_0 Stage 1: Gould-Jacobs Cyclization cluster_1 Stage 2: Chlorination A 3,4-Dimethoxyaniline C Intermediate Adduct A->C Condensation B Diethyl 2-methylmalonate B->C D 6,7-Dimethoxy-4-hydroxy- 2-methylquinoline C->D Thermal Cyclization (High Temp.) E 6,7-Dimethoxy-4-hydroxy- 2-methylquinoline F 2-Chloro-6,7-dimethoxy- 4-methylquinoline (Target Compound) E->F POCl₃ / Heat

Caption: Synthetic pathway for the target compound.

Field-Proven Experimental Protocol

Stage 1: Synthesis of 6,7-Dimethoxy-2-methylquinolin-4-ol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3,4-dimethoxyaniline (1.0 eq), diethyl 2-methylmalonate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Condensation: Heat the mixture to approximately 150-160 °C. The initial reaction is a condensation to form an anilinomalonate intermediate, with the elimination of ethanol, which can be collected in the Dean-Stark trap to monitor reaction progress.

  • Thermal Cyclization: Once the initial condensation is complete, increase the temperature to around 240-250 °C. Maintain this temperature for 1-2 hours. This high thermal energy drives the intramolecular cyclization followed by the elimination of another molecule of ethanol to form the quinoline ring.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature, which typically induces precipitation of the product. Dilute the mixture with hexane or petroleum ether to facilitate further precipitation. Collect the solid product by vacuum filtration, wash thoroughly with the hydrocarbon solvent to remove the high-boiling reaction medium, and dry under vacuum. The resulting solid is 6,7-dimethoxy-2-methylquinolin-4-ol, which may be used in the next step without further purification.

Stage 2: Chlorination to this compound

  • Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes) with the 6,7-dimethoxy-2-methylquinolin-4-ol (1.0 eq) from the previous step.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Execution: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The reaction mixture should become a clear solution as the starting material is consumed. The mechanism involves the conversion of the quinolinone to its Vilsmeier-type intermediate, which is then attacked by chloride ion to yield the 2-chloro product.

  • Work-up and Isolation: After cooling to room temperature, cautiously pour the reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃. The acidic aqueous mixture is then neutralized by the slow addition of a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is approximately 7-8. This will precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. Each technique provides a piece of the puzzle, and together they form a self-validating system.

TechniqueExpected Outcome
¹H NMR Signals corresponding to: two distinct singlets for the methoxy groups (~3.9-4.1 ppm, 3H each), a singlet for the C4-methyl group (~2.5-2.7 ppm, 3H), and distinct singlets or doublets for the aromatic protons on the quinoline core.
¹³C NMR Resonances for all 12 unique carbon atoms, including the C2 carbon bearing the chlorine (~150-155 ppm), the C4 carbon (~145-150 ppm), and the methyl and methoxy carbons in the aliphatic region.
Mass Spec. (MS) A molecular ion cluster showing peaks at m/z 237 (for ³⁵Cl) and 239 (for ³⁷Cl) in an approximate 3:1 isotopic abundance ratio, confirming the presence of one chlorine atom.
HPLC A single major peak under appropriate chromatographic conditions, allowing for the quantitative determination of purity (typically >95%).

Reactivity & Application in Drug Discovery

The primary value of this compound lies in the reactivity of its C2-chloro substituent. The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position towards Nucleophilic Aromatic Substitution (SₙAr) . This makes the chlorine atom an excellent leaving group, allowing for the facile introduction of a wide variety of nucleophiles.

This reactivity is the gateway to creating libraries of novel compounds for biological screening. For instance, the broader class of 6,7-dimethoxyquinoline derivatives has shown significant promise as potent inhibitors of receptor tyrosine kinases like c-Met, which are implicated in cancer development.[1] By reacting this chloro-quinoline intermediate with various anilines, benzylamines, or other amine-containing fragments, researchers can rapidly synthesize a diverse set of potential kinase inhibitors for structure-activity relationship (SAR) studies.

Caption: SₙAr reaction of the title compound.

Safety & Handling

Proper laboratory practice requires a thorough understanding of the hazards associated with any chemical.

  • Hazard Classification: Acutely toxic and an eye irritant.

  • GHS Hazard Codes: H301 (Toxic if swallowed), H319 (Causes serious eye irritation).

  • Precautionary Measures:

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Handling Recommendations:

    • Always handle in a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a quintessential example of a strategic molecular building block. While not possessing inherent biological activity of major note itself, its true power is unlocked through the SₙAr reactivity of its C2-chloro group. The synthetic accessibility, combined with the pharmacologically relevant dimethoxyquinoline core, makes it an indispensable tool for medicinal chemists. Its effective use enables the rapid generation of diverse compound libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery, particularly in areas like oncology where kinase inhibition remains a critical therapeutic strategy.

References

  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Crystallographic Communications, E67(11), o3012. Available from: [Link]

  • Lv, P., Wang, L., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1016-1022. Available from: [Link]

  • Lacerda, R. B., da Silva, L. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(12), 6021. Available from: [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. Available from: [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). ResearchGate. Available from: [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2025). ResearchGate. Available from: [Link]

  • 4-Chloro-6,7-dimethoxyquinoline. (n.d.). PubChem. Available from: [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.

Sources

2-Chloro-6,7-dimethoxy-4-methylquinoline molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-6,7-dimethoxy-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its core physicochemical properties, outline a robust synthetic pathway with detailed experimental protocols, and discuss its potential applications as a key building block for complex therapeutic agents. This document is intended to serve as a vital resource for researchers engaged in the synthesis and application of novel quinoline-based molecules.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. The specific compound, this compound, combines this valuable quinoline core with key substituents that make it a highly versatile synthetic intermediate.

The chlorine atom at the 2-position is a reactive handle, amenable to nucleophilic substitution reactions, allowing for the facile introduction of various side chains and pharmacophores. The dimethoxy groups at the 6- and 7-positions are common features in many kinase inhibitors, where they often occupy solvent-exposed regions or form crucial hydrogen bonds within the ATP-binding pocket of enzymes like c-Met.[1] The methyl group at the 4-position can provide steric bulk and influence the molecule's overall conformation. Consequently, this compound is an ideal starting point for developing targeted therapies, particularly in oncology.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical characteristics is fundamental for its effective use in research and development. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 237.68 g/mol
Molecular Formula C₁₂H₁₂ClNO₂
CAS Number 697793-63-8
Appearance Solid
InChI Key JWSDOYINPAVDIM-UHFFFAOYSA-N
SMILES String ClC1=NC(C(C(C)=C1)=C2)=CC(OC)=C2OC

Synthesis and Characterization

The synthesis of substituted quinolines is a well-established field in organic chemistry. A common and effective strategy involves the cyclization of appropriately substituted anilines. The following protocol describes a plausible and robust pathway for the synthesis of this compound, adapted from established methodologies for similar quinoline structures.[2][3]

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a commercially available dimethoxyaniline, proceeding through a cyclization to form the core quinoline ring, followed by chlorination.

Synthetic_Workflow A 3,4-Dimethoxyaniline B Acetoacetylation (e.g., with Ethyl Acetoacetate) A->B C β-Anilino Crotonate Intermediate B->C D Thermal Cyclization (e.g., Dowtherm A) C->D E 6,7-Dimethoxy-4-methylquinolin-2-ol D->E F Chlorination (e.g., with POCl₃) E->F G This compound (Target Molecule) F->G

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Chlorination Step

This protocol details the critical final step: the conversion of the quinolin-2-ol intermediate to the target 2-chloroquinoline.

Expertise & Rationale: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It acts as both a dehydrating agent and a chloride source, effectively converting the hydroxyl group of the quinolin-2-ol (which exists in tautomeric equilibrium with the 2-quinolone) into a chloro group. The reaction is typically run neat or with a high-boiling solvent under reflux to ensure it proceeds to completion.

Protocol:

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add 6,7-Dimethoxy-4-methylquinolin-2-ol (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The excess POCl₃ serves as the solvent.

  • Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This quenches the excess POCl₃. Caution: This is a highly exothermic reaction.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) until pH > 8. The product will typically precipitate as a solid. Alternatively, extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is essential.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the molecular structure by showing the number of protons, their chemical environment, and their connectivity. Expect characteristic peaks for the methyl group, the two methoxy groups, and the aromatic protons on the quinoline core.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. The presence of a characteristic isotopic pattern for chlorine (M and M+2 peaks in an approximate 3:1 ratio) provides definitive evidence of its incorporation.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies the functional groups present in the molecule. Key stretches would include C-Cl, C-O (ether), and aromatic C=C and C-H bonds.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors.

Scaffold for Kinase Inhibitors

The chlorine at the 2-position is a key functional group for derivatization. It can be readily displaced by nitrogen, oxygen, or sulfur nucleophiles in SₙAr (Nucleophilic Aromatic Substitution) reactions. This allows for the introduction of various side chains designed to target the active site of protein kinases. For instance, reaction with anilines can yield 4-anilinoquinoline derivatives, a class of compounds known to include potent inhibitors of the c-Met tyrosine kinase, which is implicated in various cancers.[1]

Application_Workflow cluster_0 Drug Discovery Process A 2-Chloro-6,7-dimethoxy- 4-methylquinoline (Key Intermediate) B Nucleophilic Aromatic Substitution (SₙAr) (e.g., + R-NH₂) A->B C Library of Novel Quinoline Derivatives B->C D Biological Screening (e.g., Kinase Assays) C->D E Lead Compound (e.g., Potent Kinase Inhibitor) D->E

Sources

An In-depth Technical Guide to the Structure, Synthesis, and Chemical Profile of 2-Chloro-6,7-dimethoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Research Professional

In the landscape of medicinal chemistry and drug development, the quinoline scaffold remains a privileged structure, celebrated for its versatile pharmacological activities.[1][2] This guide focuses on a specific, yet under-documented derivative: 2-Chloro-6,7-dimethoxy-4-methylquinoline . While this compound is commercially available (CAS 697793-63-8), a comprehensive survey of public-domain literature and patents reveals a scarcity of detailed experimental data.

This document, therefore, transcends a simple data sheet. It is structured as a technical guide grounded in established chemical principles to empower researchers. We will construct a plausible and robust synthetic pathway, predict its spectral characteristics, and discuss its reactivity. This approach is designed to provide you, the research scientist, with a solid theoretical and practical framework to synthesize, characterize, and utilize this compound in your research endeavors, even in the absence of extensive prior art.

Molecular Structure and Chemical Identity

This compound possesses a core quinoline (1-azanaphthalene) heterocyclic system. The key functional groups are strategically positioned: a chloro group at the C2 position, a methyl group at C4, and two methoxy groups at C6 and C7.

Figure 1: Chemical Structure of this compound.

The electron-donating methoxy groups on the benzene ring and the electron-withdrawing chloro group on the pyridine ring create a unique electronic profile, making this molecule a versatile intermediate for further chemical modifications.

Identifier Value Source
CAS Number 697793-63-8[1][3][4]
Molecular Formula C₁₂H₁₂ClNO₂[3][4]
Molecular Weight 237.68 g/mol [3][4]
Canonical SMILES CC1=CC(Cl)=NC2=CC(OC)=C(OC)C=C12[3]
MDL Number MFCD09055412[1]

Proposed Synthetic Pathway: A Logic-Driven Approach

A robust and logical approach to synthesize this compound involves a three-step sequence starting from the readily available 3,4-dimethoxyaniline. This pathway leverages the Combes quinoline synthesis to construct the core heterocyclic system.[5][6][7]

G A 3,4-Dimethoxyaniline C Step 1: Combes Synthesis (Acid-Catalyzed Condensation & Cyclization) A->C B Acetylacetone (β-Diketone) B->C D 2-Hydroxy-4-methyl-6,7-dimethoxyquinoline (2-Quinolinone Intermediate) C->D Formation of Quinolinone Core E Step 2: Chlorination D->E F This compound (Final Product) E->F Conversion of Hydroxyl to Chloro Group G POCl₃ (Chlorinating Agent) G->E

Figure 2: Proposed Synthetic Workflow.

Step 1: Combes Quinoline Synthesis to form 2-Hydroxy-4-methyl-6,7-dimethoxyquinoline

Causality: The Combes synthesis is an acid-catalyzed reaction between an aniline and a β-diketone to form a quinoline.[6] In this case, 3,4-dimethoxyaniline reacts with acetylacetone. The reaction proceeds through the formation of an enamine intermediate, which then undergoes an intramolecular electrophilic cyclization onto the electron-rich aromatic ring, followed by dehydration to yield the quinoline core.[8] The use of a strong acid like sulfuric acid or polyphosphoric acid (PPA) is crucial for catalyzing both the initial condensation and the subsequent cyclization.[5]

Self-Validating Protocol:

  • Reaction Setup: To a flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dimethoxyaniline (1.0 eq).

  • Reagent Addition: Slowly add acetylacetone (1.1 eq) to the aniline.

  • Catalyst Introduction: Carefully, and with cooling, add concentrated sulfuric acid (or PPA) in sufficient quantity to act as both catalyst and solvent.

  • Thermal Cyclization: Heat the reaction mixture, typically between 100-130°C, for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The acidic solution is then neutralized with a base (e.g., aqueous NaOH or NH₄OH) to precipitate the product.

  • Purification: The crude solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) will yield the purified 2-hydroxy-4-methyl-6,7-dimethoxyquinoline. This intermediate exists in tautomeric equilibrium with its 2-quinolinone form.

Step 2: Chlorination of the 2-Quinolinone Intermediate

Causality: The hydroxyl group at the C2 position of the quinolinone is readily converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[9][10] This reaction is a standard method for converting 2-pyridones and their benzo-fused analogs into the more reactive 2-chloro derivatives. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[11]

Self-Validating Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, place the dried 2-hydroxy-4-methyl-6,7-dimethoxyquinoline (1.0 eq).

  • Reagent Addition: Add an excess of phosphorus oxychloride (POCl₃), which often serves as both the reagent and the solvent. A co-solvent like toluene or acetonitrile can also be used. A small amount of a tertiary amine base like N,N-dimethylaniline may be added to facilitate the reaction.

  • Thermal Reaction: Heat the mixture to reflux (approx. 106°C for neat POCl₃) for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer present.

  • Work-up: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto a mixture of crushed ice and a base (e.g., aqueous sodium carbonate or ammonia) to neutralize the acidic byproducts and precipitate the crude product.

  • Purification: The solid product is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

Predicted Spectral Characteristics and Reactivity

Predicted Spectroscopic Data
Technique Predicted Key Features
¹H NMR - Two singlets for the aromatic protons on the benzene ring (H-5 and H-8).- A singlet for the aromatic proton at the C3 position.- A singlet for the C4-methyl group protons (likely around δ 2.5-2.7 ppm).- Two distinct singlets for the two methoxy group protons (likely around δ 3.9-4.1 ppm).
¹³C NMR - Resonances for 12 distinct carbon atoms.- Signals for the two methoxy carbons (around δ 56 ppm).- A signal for the methyl carbon (around δ 18-20 ppm).- Aromatic and heteroaromatic carbons in the δ 100-160 ppm range, with the C-Cl carbon appearing downfield.
Mass Spec (ESI-MS) - A prominent [M+H]⁺ ion at m/z 238.06, showing a characteristic isotopic pattern for one chlorine atom (M+2 peak with ~33% intensity of M).
IR Spectroscopy - C-Cl stretching vibrations (around 1000-1100 cm⁻¹).- C-O (methoxy) stretching bands.- Aromatic C=C and C=N stretching vibrations (in the 1450-1650 cm⁻¹ region).- C-H stretching from aromatic, methyl, and methoxy groups.
Chemical Reactivity Insights

The reactivity of this compound is dictated by its functional groups:

  • The 2-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SₙAr). The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols.[13][14] This makes the molecule an excellent building block for creating libraries of 2-substituted quinoline derivatives for biological screening.

  • The Quinoline Nitrogen: As a weak base, the nitrogen atom can be protonated or alkylated. It can also act as a directing group in certain reactions.

  • The Aromatic Ring: The benzene portion of the ring system, activated by two electron-donating methoxy groups, is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation). The positions ortho and para to the methoxy groups are the most likely sites of reaction, although steric hindrance from the fused ring system will influence regioselectivity.

Potential Applications in Research and Development

Given the pharmacological importance of the quinoline scaffold, this compound serves as a valuable intermediate in drug discovery. Its derivatives could be investigated for a range of biological activities, including but not limited to:

  • Anticancer Agents: Many substituted quinolines are known to act as kinase inhibitors.[15]

  • Antimalarial and Antiparasitic Compounds: The quinoline core is famous for its role in antimalarial drugs like chloroquine.[1]

  • Antibacterial and Antifungal Agents: The scaffold is present in numerous compounds with antimicrobial properties.[2]

  • Neuroprotective Agents: Certain quinoline derivatives have shown potential in treating neurodegenerative diseases.[2]

The ability to easily modify the C2 position makes this molecule a prime candidate for generating novel compounds for high-throughput screening and structure-activity relationship (SAR) studies.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 22, 2026, from [Link]

  • Song, D., et al. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. Retrieved January 22, 2026, from [Link]

  • Chemistry lover. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved January 22, 2026, from [Link]

  • ACS Omega. (2026, January 22). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved January 22, 2026, from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 22, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.
  • ResearchGate. (2025, August 5). (PDF) Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved January 22, 2026, from [Link]

  • CATO. (n.d.). 697793-63-8 this compound DTXSID60651052. Retrieved January 22, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides. Retrieved January 22, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Retrieved January 22, 2026, from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2025, October 16). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved January 22, 2026, from [Link]

  • National Institutes of Health. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.
  • Google Patents. (n.d.). KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.
  • Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • PubMed. (2011, March 18). POCl3 chlorination of 4-quinazolones. Retrieved January 22, 2026, from [Link]

  • American Chemical Society. (2026, January 10). Dynamic Dual Role as Cationic Cu+ and Cu Alkoxide in Cu-Catalyzed Dearomative Cascade Reactions. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • ResearchGate. (n.d.). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,.... Retrieved January 22, 2026, from [Link]

  • MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved January 22, 2026, from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Retrieved January 22, 2026, from [Link]

  • RSC Publishing. (2025, December 22). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. Retrieved January 22, 2026, from [Link]

  • National Institutes of Health. (n.d.). Quinoline: A versatile heterocyclic. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2017, January 18). Can any one suggest an efficient method to distill POCl3 for chlorination ?. Retrieved January 22, 2026, from [Link]

  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6,7-dimethoxy-4-methylquinoline: A Case of Undetermined Characteristics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Characterizing a Novel Quinoline Derivative

In the landscape of pharmaceutical research and development, quinoline scaffolds are of paramount importance, forming the structural core of numerous therapeutic agents. The targeted compound of this guide, 2-Chloro-6,7-dimethoxy-4-methylquinoline, represents a specific molecular architecture with potential yet uncharacterized physicochemical properties. A thorough understanding of these properties is a critical prerequisite for its advancement in any research or drug development pipeline, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

This technical guide endeavors to provide a comprehensive overview of the physical properties of this compound. However, an exhaustive search of established chemical databases and scientific literature has revealed a significant gap in publicly available data for this specific molecule. While a CAS number (697793-63-8) has been assigned to this compound, its fundamental physical constants such as melting point, boiling point, and density are not documented.[1]

Therefore, this guide will adopt a dual approach. Firstly, it will transparently address the current lack of empirical data. Secondly, it will provide a robust framework of established analytical methodologies and theoretical considerations that would be essential for any research group undertaking the task of fully characterizing this compound. This serves as a foundational blueprint for the necessary experimental work.

Part 1: Molecular Identity and Structural Elucidation

The initial step in characterizing any compound is to confirm its molecular structure and calculate its theoretical properties.

Molecular Formula: C₁₂H₁₂ClNO₂

Molecular Weight (Calculated): 237.68 g/mol

Chemical Structure:

G start Crude Synthetic Product recrystallization Recrystallization (e.g., Ethanol/Water, Toluene) start->recrystallization Dissolution in minimal hot solvent filtration Filtration and Washing recrystallization->filtration Cooling and crystallization drying High-Vacuum Drying filtration->drying Removal of residual solvent purity_analysis Purity Assessment (HPLC, LC-MS, NMR) drying->purity_analysis pure_product Pure Crystalline Solid (>99.5%) purity_analysis->pure_product Meets purity criteria

Caption: A standard workflow for the purification of a crystalline organic compound.

Determination of Melting Point

The melting point is a fundamental physical constant that provides an indication of purity.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-3 mg of the purified, dry crystalline this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature significantly above the expected melting point.

    • Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to the phase transition from solid to liquid. A sharp melting peak is indicative of high purity.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the chemical structure of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include singlets for the methyl and methoxy protons, and signals in the aromatic region for the quinoline ring protons.

  • ¹³C NMR: Provides information on the carbon framework of the molecule.

2. Infrared (IR) Spectroscopy

IR spectroscopy can identify the presence of key functional groups. Expected characteristic peaks would include:

  • C-Cl stretching vibrations.

  • C-O stretching for the methoxy groups.

  • C=C and C=N stretching vibrations of the quinoline ring.

  • C-H stretching and bending vibrations.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Solubility Assessment

Solubility is a critical parameter for drug development and chemical synthesis.

Experimental Protocol: Equilibrium Solubility Method

  • Solvent Selection: A panel of pharmaceutically and synthetically relevant solvents should be chosen (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane, toluene).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. A known volume of the supernatant is carefully removed and diluted.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Part 3: Data Summary (Hypothetical)

For the benefit of the reader and to illustrate how the data should be presented once determined, the following table provides a template for summarizing the physical properties of this compound.

PropertyValueMethod of Determination
Molecular Formula C₁₂H₁₂ClNO₂-
Molecular Weight 237.68 g/mol Calculation
CAS Number 697793-63-8 [1]-
Appearance To be determinedVisual Inspection
Melting Point To be determinedDifferential Scanning Calorimetry (DSC)
Boiling Point To be determinedThermogravimetric Analysis (TGA) / Ebulliometry
Solubility
    in WaterTo be determinedEquilibrium Solubility Method with HPLC-UV
    in EthanolTo be determinedEquilibrium Solubility Method with HPLC-UV
    in DMSOTo be determinedEquilibrium Solubility Method with HPLC-UV
¹H NMR To be determinedNMR Spectroscopy
¹³C NMR To be determinedNMR Spectroscopy
IR (KBr) To be determinedFT-IR Spectroscopy
Mass Spectrum (HRMS) To be determinedESI-TOF or Orbitrap MS

Conclusion

While this compound is a recognized chemical entity with a registered CAS number, its physical properties remain uncharacterized in the public domain. This technical guide has outlined the critical importance of these properties and has provided a comprehensive set of established, industry-standard protocols for their experimental determination. The successful execution of these methodologies will be essential to unlock the full potential of this compound for future research and development endeavors. It is our hope that this guide will serve as a valuable resource for the scientific community in the characterization of this and other novel chemical entities.

References

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An In-depth Technical Guide to the Solubility of 2-Chloro-6,7-dimethoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Significance and Application

2-Chloro-6,7-dimethoxy-4-methylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block, or key intermediate, in the synthesis of a variety of pharmacologically active molecules, particularly small-molecule kinase inhibitors used in oncology.[1] The precise arrangement of its chloro, methoxy, and methyl groups on the quinoline scaffold makes it an ideal precursor for creating compounds that target specific signaling pathways implicated in tumor proliferation.[1]

Understanding the solubility of this compound is paramount for its effective utilization. Solubility data governs critical aspects of its application, from designing efficient synthetic reaction conditions and purification strategies to formulating it for biological screening and, ultimately, for potential therapeutic use. Inadequate solubility can lead to challenges such as poor bioavailability, inconsistent results in in vitro assays, and difficulties in formulation, thereby hindering the drug discovery and development pipeline.[2]

This guide provides a comprehensive technical overview of the known physicochemical properties of this compound that dictate its solubility. It further establishes a robust, self-validating experimental protocol for researchers to determine its solubility in various solvents, ensuring reliable and reproducible data for their specific applications.

Foundational Physicochemical Properties

The solubility of a compound is not an isolated property but rather a consequence of its fundamental molecular structure and resulting physicochemical characteristics. For this compound, the interplay of its aromatic rings, basic nitrogen atom, and various substituents defines its behavior in different solvent environments.

Core Molecular Characteristics

A summary of the key physicochemical properties is presented below. This data provides the foundational knowledge needed to predict and understand its solubility behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₂ClNO₂[3]
Molecular Weight 237.68 g/mol N/A
Appearance Solid[3]
Melting Point 132 - 136 °C[1]
Boiling Point 325.197 °C at 760 mmHg (Predicted)[1]
Density 1.265 g/cm³ (Predicted)[1]
XLogP3 2.8[4]
Causality Behind the Properties:
  • Quinoline Core and Aromaticity: The fused aromatic ring system is inherently nonpolar, suggesting a preference for solubility in organic solvents over water.

  • Nitrogen Atom (pKa): The nitrogen atom in the quinoline ring imparts basic properties. This means the compound's overall charge, and thus its aqueous solubility, is highly dependent on pH.[5][6] In acidic conditions (low pH), the nitrogen atom can become protonated, forming a cationic species that is significantly more soluble in polar, aqueous media.

  • Substituent Effects:

    • Chloro Group: The electronegative chlorine atom at the 2-position withdraws electron density and adds to the molecule's lipophilicity, generally decreasing aqueous solubility.

    • Dimethoxy Groups: The two methoxy groups at positions 6 and 7 are polar and can participate in hydrogen bonding as acceptors, which can slightly enhance solubility in polar solvents.

    • Methyl Group: The methyl group at the 4-position is nonpolar and contributes to the overall lipophilicity of the molecule.

  • XLogP3 (Lipophilicity): The predicted LogP value of 2.8 indicates a significant preference for a nonpolar (octanol-like) environment over a polar (water) one.[4] This value is a strong indicator that the compound will exhibit low intrinsic solubility in aqueous solutions.

  • Crystal Lattice Energy: As a solid with a relatively high melting point (132-136 °C), the molecule possesses considerable crystal lattice energy.[1] For dissolution to occur, the energy of solvation (the interaction between the solute and solvent molecules) must be sufficient to overcome this lattice energy. This is a critical barrier, especially for dissolution in non-ideal solvents.

Solubility Profile: A Practical Overview

While precise quantitative data is not exhaustively published across all solvents, a qualitative and semi-quantitative profile can be constructed based on the physicochemical properties and available data for similar structures.

Qualitative Assessment:
  • Aqueous Solubility: Expected to be very low in neutral water due to its high lipophilicity (LogP ~2.8) and solid-state nature.[4] Solubility is predicted to increase significantly in acidic aqueous buffers (e.g., pH 1-4) due to the protonation of the quinoline nitrogen.[5][6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): The compound is expected to exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents are effective at solvating large, polarizable molecules and can disrupt the crystal lattice.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is anticipated. While these alcohols can interact with the methoxy groups, their hydrogen-bonding network is less effective at solvating the large hydrophobic core compared to polar aprotic solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexanes): Poor solubility is expected. While the molecule has significant nonpolar character, the polar contributions from the nitrogen and oxygen atoms prevent favorable interactions with purely nonpolar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected due to the "like-dissolves-like" principle, given the presence of a chlorine atom on the molecule and the ability of these solvents to interact with the aromatic system.

Authoritative Protocol for Thermodynamic Solubility Determination

To ensure the generation of high-quality, reliable data, a standardized experimental protocol is essential. The following method is based on the widely accepted Shake-Flask method , which is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[7] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured. It draws upon principles outlined in regulatory guidelines such as the OECD Test Guideline 105.[8][9][10]

Experimental Objective:

To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).

Diagram of the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification prep1 Weigh excess solid (>10 mg/mL expected) prep2 Add precise volume of selected solvent prep1->prep2 prep3 Seal vial securely prep2->prep3 equil1 Agitate at constant T (e.g., 25°C shaker) prep3->equil1 Begin Equilibration equil2 Sample at 24h, 48h, 72h to ensure equilibrium equil1->equil2 sep1 Centrifuge sample to pellet undissolved solid equil2->sep1 Sample for Analysis sep2 Filter supernatant (0.22 µm PTFE filter) sep1->sep2 quant2 Dilute filtered sample into mobile phase sep2->quant2 Obtain Saturated Solution quant1 Prepare calibration curve with known standards quant3 Analyze by HPLC-UV quant1->quant3 quant2->quant3 quant4 Calculate concentration (e.g., µg/mL or mM) quant3->quant4

Caption: Workflow for Shake-Flask Thermodynamic Solubility Determination.

Step-by-Step Methodology

1. Materials and Equipment:

  • This compound (purity >98%)
  • Solvent of interest (e.g., Phosphate Buffered Saline pH 7.4, Ethanol, DMSO)
  • Glass vials with PTFE-lined screw caps
  • Orbital shaker with temperature control
  • Calibrated analytical balance
  • Centrifuge
  • Syringes and syringe filters (e.g., 0.22 µm PTFE)
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[11][12]
  • Volumetric flasks and pipettes

2. Protocol:

Conclusion

The solubility of this compound is a critical parameter dictated by its lipophilic, aromatic core and the influence of its functional groups. While inherently low in aqueous media, its solubility can be modulated by pH and is generally favorable in polar aprotic and chlorinated organic solvents. For researchers and drug developers, obtaining precise and reliable solubility data is not optional; it is a foundational requirement for success. By employing the robust, self-validating shake-flask protocol detailed in this guide, scientists can generate the high-quality data needed to make informed decisions, accelerate their research, and unlock the full potential of this valuable chemical intermediate.

References

  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Musiol, R., et al. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. Available at: [Link]

  • 4-Chloro-6,7-dimethoxyquinoline. (n.d.). PubChem. Available at: [Link]

  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Available at: [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures. (n.d.). ResearchGate. Available at: [Link]

  • OECD 105 - Water Solubility. (n.d.). Situ Biosciences. Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). MDPI. Available at: [Link]

  • Solubility testing in accordance with the OECD 105. (n.d.). FILAB. Available at: [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies. Available at: [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Available at: [Link]

  • HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. Available at: [Link]

  • OECD 105 - Water Solubility Test at 20°C. (n.d.). Analytice. Available at: [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (n.d.). ResearchGate. Available at: [Link]

  • Product Properties Test Guidelines OPPTS 830.7840 Water Solubility. (n.d.). EPA NEPS. Available at: [Link]

  • Quinoline. (n.d.). Wikipedia. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Available at: [Link]

  • Report : Determination of Water Solubility. (2017). Regulations.gov. Available at: [Link]

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Stability Profile of 2-Chloro-6,7-dimethoxy-4-methylquinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-6,7-dimethoxy-4-methylquinoline is a substituted quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The stability of a potential drug candidate is a critical attribute that profoundly influences its safety, efficacy, and shelf-life. A comprehensive understanding of a molecule's stability profile is therefore a non-negotiable prerequisite for its successful development. This guide provides an in-depth technical overview of the anticipated stability profile of this compound, offering field-proven insights into its likely degradation pathways and a robust framework for its experimental stability assessment. While specific experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes information from closely related quinoline analogs to construct a predictive stability assessment. This document is intended for researchers, scientists, and drug development professionals to guide their experimental design and decision-making processes.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing meaningful stability studies.

PropertyValue/InformationSource
Molecular FormulaC₁₃H₁₄ClNO₂Inferred
Molecular Weight251.71 g/mol Inferred
AppearanceLikely a solid at room temperature[3]
SolubilityExpected to have low aqueous solubility, but soluble in organic solvents like DMSO and methanol.[4][5]
StructureThe molecule possesses a quinoline core substituted with a chloro group at the 2-position, a methyl group at the 4-position, and two methoxy groups at the 6 and 7-positions.[2]

Forced Degradation Studies: A Proactive Approach to Unveiling Stability Liabilities

Forced degradation, or stress testing, is the cornerstone of a robust stability program.[6][7] By subjecting the molecule to conditions more severe than those it would encounter during storage, we can rapidly identify potential degradation pathways and develop analytical methods capable of detecting and quantifying any degradation products.[6]

Hydrolytic Degradation

Causality: The 2-chloro substituent on the quinoline ring is susceptible to nucleophilic substitution, particularly by water, leading to hydrolysis. This reaction is often catalyzed by acid or base. The electron-donating methoxy groups on the benzene ring portion of the quinoline may slightly modulate the reactivity of the chloro group.

Anticipated Degradation Product: The primary hydrolytic degradant is expected to be 6,7-dimethoxy-4-methylquinolin-2(1H)-one.

Experimental Protocol:

  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a series of aqueous solutions covering a range of pH values:

    • 0.1 N HCl (acidic)

    • Purified Water (neutral)

    • 0.1 N NaOH (basic)

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24-48 hours). A parallel set of samples should be stored at a lower temperature (e.g., 4°C) as controls.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 12, 24, 48 hours).

  • Analysis: Immediately neutralize the acidic and basic samples before analysis by a stability-indicating HPLC method to prevent further degradation.

Oxidative Degradation

Causality: The quinoline ring system, particularly the electron-rich benzene ring due to the methoxy groups, can be susceptible to oxidation. The methyl group at the 4-position could also be a site of oxidation. Common laboratory oxidizing agents like hydrogen peroxide are used to simulate oxidative stress.

Anticipated Degradation Products: Potential oxidative degradation products could include N-oxides, hydroxylation of the aromatic ring, or oxidation of the methyl group to a hydroxymethyl or carboxylic acid functionality.

Experimental Protocol:

  • Preparation of Solution: Dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) and dilute with an aqueous solution containing a low concentration of hydrogen peroxide (e.g., 3-30%).

  • Incubation: Store the solution at room temperature for a specified period (e.g., 24 hours), protected from light. A control sample without hydrogen peroxide should be prepared and stored under the same conditions.

  • Sampling and Analysis: Withdraw aliquots at appropriate time points and analyze directly by HPLC.

Photolytic Degradation

Causality: Many aromatic and heterocyclic compounds absorb UV and visible light, which can lead to photochemical degradation. The quinoline ring system is known to be photoreactive. The presence of a chlorine atom can sometimes lead to photolytic cleavage of the C-Cl bond.

Anticipated Degradation Products: Photodegradation can lead to a variety of products, including dehalogenated derivatives and products of ring cleavage or rearrangement.

Experimental Protocol (as per ICH Q1B guidelines): [8][9]

  • Sample Preparation: Expose the solid drug substance and a solution of the compound in a photochemically inert solvent (e.g., acetonitrile/water) to a light source.

  • Light Exposure: Irradiate the samples with a light source capable of emitting both UV and visible light, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.[10]

  • Control Samples: Protect identical samples from light by wrapping them in aluminum foil and store them under the same temperature and humidity conditions to serve as dark controls.

  • Analysis: Analyze the exposed and control samples by HPLC at appropriate time points.

Thermal Degradation

Causality: High temperatures can provide the necessary activation energy for degradation reactions. The stability of the compound in the solid state at elevated temperatures is a critical parameter.

Anticipated Degradation Products: Thermal degradation can lead to a variety of products, often through complex reaction pathways. It is essential to characterize any significant degradants.

Experimental Protocol:

  • Sample Preparation: Place the solid drug substance in a controlled temperature and humidity chamber.

  • Incubation: Expose the sample to a high temperature (e.g., 105°C) for a defined period (e.g., 24-72 hours).

  • Analysis: At specified time points, dissolve the solid sample in a suitable solvent and analyze by HPLC.

Anticipated Degradation Pathways

Based on the chemical structure and literature on related quinoline derivatives, the following degradation pathways are anticipated.

Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis) parent 2-Chloro-6,7-dimethoxy- 4-methylquinoline hydrolysis_product 6,7-dimethoxy-4-methyl- quinolin-2(1H)-one parent->hydrolysis_product H₂O oxidation_product1 N-oxide derivative parent->oxidation_product1 [O] oxidation_product2 Hydroxylated derivative parent->oxidation_product2 [O] photolysis_product1 Dechlorinated derivative parent->photolysis_product1 photolysis_product2 Ring-cleaved products parent->photolysis_product2

Caption: Anticipated degradation pathways of this compound.

Stability-Indicating Analytical Method Development

A validated stability-indicating analytical method is crucial for accurately assessing the stability of a drug substance. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[11]

Method Development Workflow

Method Development Workflow start Start: Obtain stressed samples select_column Select Column (e.g., C18, Phenyl-Hexyl) start->select_column select_mobile_phase Select Mobile Phase (e.g., ACN/Water, MeOH/Buffer) select_column->select_mobile_phase optimize_gradient Optimize Gradient/Isocratic Elution select_mobile_phase->optimize_gradient select_detector Select Detector Wavelength (UV-Vis/PDA) optimize_gradient->select_detector check_resolution Check Resolution (Parent vs. Degradants) select_detector->check_resolution check_resolution->optimize_gradient Resolution < 2 validate_method Validate Method (ICH Q2(R1)) check_resolution->validate_method Resolution > 2 end End: Validated Stability-Indicating Method validate_method->end

Caption: Workflow for developing a stability-indicating HPLC method.

Recommended HPLC Parameters (Starting Point)
ParameterRecommendationRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for basic compounds like quinolines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10-90% B over 20 minutesA good starting point to elute both the parent compound and potential degradants.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection UV at 254 nm and 320 nmQuinoline systems typically have strong absorbance in the UV region.
Injection Volume 10 µLA standard injection volume.

Recommendations for Storage and Handling

Based on the predicted stability profile, the following recommendations are provided for the storage and handling of this compound:

  • Storage: The solid compound should be stored in a well-closed container, protected from light, at a controlled room temperature or refrigerated (2-8°C) to minimize thermal degradation.

  • Handling: When preparing solutions, use freshly prepared solvents and protect the solutions from light, especially if they are to be stored for any length of time. Avoid exposure to strong oxidizing agents and extremes of pH.

Conclusion

This technical guide provides a comprehensive, albeit predictive, stability profile of this compound. By understanding the potential degradation pathways and employing the robust experimental and analytical strategies outlined herein, researchers and drug development professionals can proactively address stability challenges, ensuring the development of a safe, effective, and stable pharmaceutical product. The principles and methodologies described are grounded in established scientific literature and regulatory expectations, providing a solid foundation for the stability assessment of this promising molecule.

References

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Wikipedia. (2024, January 12). 2-Chloroquinoline.
  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline.
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  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • PubMed. (n.d.). Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation.
  • PubMed Central. (n.d.). Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity.
  • PubMed Central. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
  • ResearchGate. (n.d.). (PDF) 4-Chloro-6,7-dimethoxyquinoline.
  • MDPI. (n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
  • MDPI. (2024, December 13). Degradation of Hydroxychloroquine from Aqueous Solutions Under Fenton-Assisted Electron Beam Treatment.
  • ResearchGate. (2026, January 8). HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones.
  • ResearchGate. (2025, August 10). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics.
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  • PubMed. (2020, December 10). A state-of-the-art review of quinoline degradation and technical bottlenecks.
  • MDPI. (n.d.). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.
  • Royal Society of Chemistry. (2025, December 22). HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones.
  • Organic Syntheses Procedure. (n.d.). lepidine.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ChemicalBook. (n.d.). 2-Chloro-4-amino-6,7-dimethoxyquinazoline.
  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • PubMed. (1989, November). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1.
  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
  • Royal Society of Chemistry. (n.d.). Elucidation of the thermo-kinetics of the thermal decomposition of cameroonian kaolin: mechanism, thermodynamic study and identification of its by-products.
  • TCI Chemicals. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
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  • ChemicalBook. (n.d.). 4-chloro-6,7-dimethoxyquinoline.

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An In-depth Technical Guide on the Biological Activity of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry. Its bicyclic structure, composed of a benzene ring fused to a pyridine ring, serves as a "privileged scaffold". This foundational structure is amenable to a wide array of chemical modifications, leading to a diverse library of substituted quinoline derivatives. These derivatives have demonstrated a remarkable breadth of biological activities, positioning them as critical pharmacophores in the development of therapeutic agents.[1][2] This guide provides an in-depth exploration of the multifaceted biological activities of substituted quinolines, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their efficacy. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into this vital class of compounds.

The versatility of the quinoline ring, capable of engaging in hydrogen bonding, π-π stacking, and hydrophobic interactions, allows it to bind to a wide range of biological targets.[3] This inherent promiscuity, when strategically honed through chemical substitution, has led to the development of potent antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[2][4] This guide will systematically dissect these key biological activities, providing a comprehensive technical overview grounded in scientific literature.

I. Antimicrobial Activity of Substituted Quinolines

Substituted quinolines have long been recognized for their potent antimicrobial properties, with some of the earliest and most well-known examples being the antimalarial drugs quinine and chloroquine.[2] The research landscape has since expanded significantly, revealing a broad spectrum of activity against various bacteria and fungi.

Mechanism of Action

The antimicrobial action of substituted quinolines is often multifaceted and dependent on the specific substitution patterns and the target organism. Key mechanisms include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a major class of synthetic antibacterial agents, function by inhibiting these essential bacterial enzymes. DNA gyrase is crucial for introducing negative supercoils into DNA, while topoisomerase IV is responsible for decatenating replicated chromosomes. Inhibition of these enzymes leads to a disruption of DNA replication and repair, ultimately causing bacterial cell death.

  • Disruption of ATP Synthesis: Some quinoline derivatives have been shown to target the proton pump of adenosine triphosphate (ATP) synthase, thereby disrupting cellular energy production in bacteria.[5]

  • Interference with Heme Detoxification in Malaria Parasites: In the context of malaria, quinoline antimalarials like chloroquine are thought to interfere with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion.[3] This leads to the accumulation of toxic heme within the parasite, causing its death.[3]

  • DNA Intercalation: Certain planar quinoline derivatives can intercalate into microbial DNA, disrupting replication and transcription processes.[3]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

  • Substitution at C-2 and C-4: Modifications at these positions have been extensively explored. For instance, the presence of a fluorine atom at position 6 and a piperazine ring at position 7 of the quinolone core are crucial for the broad-spectrum antibacterial activity of fluoroquinolones.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a significant role in its ability to penetrate bacterial cell walls.

  • Hybrid Molecules: Combining the quinoline scaffold with other known antimicrobial pharmacophores has shown to enhance efficacy.[3] For example, indole-quinoline hybrids merge the heme-binding properties of quinolines with the versatile binding capabilities of indoles.[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay to quantify the antimicrobial activity of substituted quinolines is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Quinoline Derivative Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilution: A two-fold serial dilution of the quinoline derivative is performed in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation: Antimicrobial Activity of Representative Quinolines
Compound IDTarget OrganismMIC (µg/mL)Reference
CiprofloxacinPseudomonas aeruginosa0.5[6]
Derivative 3Pseudomonas aeruginosa9.67[6]
Derivative 8Pseudomonas aeruginosa10.00[6]
Derivative 5Escherichia coli9.00[6]
Visualization: General Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Synthesized Quinoline Derivative MIC MIC Determination (Broth Dilution) Compound->MIC Culture Bacterial/Fungal Culture Culture->MIC MBC MBC Determination (Plating) MIC->MBC Data Data Analysis (IC50/MIC Values) MBC->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Caption: A generalized workflow for in vitro antimicrobial screening of substituted quinolines.

II. Anticancer Activity of Substituted Quinolines

The quinoline scaffold is a prominent feature in a multitude of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[7][8] Their mechanisms of action are diverse, targeting various hallmarks of cancer.

Mechanism of Action

The anticancer effects of substituted quinolines are achieved through several key pathways:[7][9]

  • Inhibition of Topoisomerases: Many quinoline-based compounds act as topoisomerase I or II inhibitors. These enzymes are critical for relieving torsional stress in DNA during replication and transcription. Their inhibition leads to DNA damage and apoptosis.

  • Tubulin Polymerization Inhibition: Certain derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Kinase Inhibition: Quinolines can act as inhibitors of various protein kinases that are often dysregulated in cancer, such as vascular endothelial growth factor receptors (VEGFRs), epidermal growth factor receptor (EGFR), and Bruton's tyrosine kinase (BTK).[10][11]

  • Induction of Apoptosis: Substituted quinolines can trigger programmed cell death through various intrinsic and extrinsic pathways, often involving the activation of caspases.

  • Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[7]

Structure-Activity Relationship (SAR) Insights

The position and nature of substituents on the quinoline ring are critical for anticancer activity.

  • 2-Substituted Quinolines: A wide range of 2-substituted quinolines have demonstrated significant anticancer activity against various cancer cell lines.[8]

  • 8-Amino-5-(aryloxy)-6-methoxy-4-methylquinoline Scaffold: Derivatization of the C8-amino side chain of this scaffold has yielded potent anti-breast cancer agents.[12]

  • Hybrid Compounds: The fusion of quinoline with other anticancer pharmacophores, such as chalcones, has been a successful strategy to enhance potency.[2]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13]

Step-by-Step Methodology:
  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the substituted quinoline derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.

Data Presentation: Cytotoxicity of Representative Quinolines
Compound IDCancer Cell LineIC50 (µM)Reference
Compound 265DENV23.03[10]
Compound 266DENV20.59[10]
QL47 (267)DENV20.343[10]
Visualization: Key Anticancer Mechanisms of Quinolines

Anticancer_Mechanisms cluster_quinoline Substituted Quinoline cluster_targets Cellular Targets cluster_effects Cellular Effects Quinoline Substituted Quinoline Derivative Topoisomerase Topoisomerase I/II Quinoline->Topoisomerase Inhibition Tubulin Tubulin Polymerization Quinoline->Tubulin Inhibition Kinases Protein Kinases (e.g., VEGFR, EGFR) Quinoline->Kinases Inhibition DNA_Damage DNA Damage Topoisomerase->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Tubulin->Cell_Cycle_Arrest Signal_Transduction Inhibition of Signal Transduction Kinases->Signal_Transduction Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis Signal_Transduction->Apoptosis

Caption: Key molecular targets and resulting cellular effects of anticancer quinoline derivatives.

III. Antiviral Activity of Substituted Quinolines

The quinoline scaffold is present in several antiviral drugs and continues to be a source of inspiration for the development of new antiviral agents.[10][14] Their activity spans a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and various flaviviruses.[10]

Mechanism of Action

The antiviral mechanisms of substituted quinolines are varied and often virus-specific:

  • Inhibition of Viral Enzymes: Quinolines can inhibit key viral enzymes such as reverse transcriptase, protease, and integrase, which are essential for viral replication.

  • Blocking Viral Entry: Some derivatives can interfere with the attachment and entry of viruses into host cells.

  • Disruption of Viral Replication Cycle: Quinolines can act at various stages of the viral life cycle, including genome replication and the assembly of new viral particles.[15] The aromatic nature of quinoline allows for hydrophobic interactions with viral proteins and nucleic acids, aiding in the inhibition of viral replication.[14]

Structure-Activity Relationship (SAR) Insights

The antiviral activity of quinolines is highly dependent on their substitution patterns. For instance, in the context of anti-dengue virus activity, specific substitutions on the quinoline ring have been shown to be crucial for potent inhibition.[10]

Experimental Protocol: Viral Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus particles.

Step-by-Step Methodology:
  • Cell Culture and Infection: A monolayer of susceptible host cells is infected with the target virus at a known multiplicity of infection (MOI).

  • Compound Treatment: After a brief adsorption period, the viral inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test quinoline derivative.

  • Incubation: The infected and treated cells are incubated for a period sufficient for one round of viral replication.

  • Harvesting: The supernatant containing the progeny virus is harvested.

  • Virus Titer Determination: The titer of infectious virus in the supernatant is determined using a plaque assay or a TCID50 (50% tissue culture infective dose) assay.

  • Data Analysis: The reduction in viral yield in the presence of the compound is calculated relative to an untreated control, and the EC50 (50% effective concentration) is determined.

Visualization: General Workflow for Antiviral Efficacy Testing

Antiviral_Efficacy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Host Cell Culture Virus_Infection Virus Infection Cell_Culture->Virus_Infection Compound_Treatment Quinoline Derivative Treatment Virus_Infection->Compound_Treatment Yield_Reduction Viral Yield Reduction Assay Compound_Treatment->Yield_Reduction EC50 EC50 Determination Yield_Reduction->EC50 Animal_Model Animal Model of Infection EC50->Animal_Model Treatment Treatment with Quinoline Derivative Animal_Model->Treatment Efficacy_Evaluation Evaluation of Efficacy (e.g., survival, viral load) Treatment->Efficacy_Evaluation

Caption: A generalized workflow for evaluating the antiviral efficacy of substituted quinolines.

IV. Anti-inflammatory Activity of Substituted Quinolines

Chronic inflammation is a key pathological feature of numerous diseases. Substituted quinolines have emerged as promising anti-inflammatory agents, targeting key mediators of the inflammatory response.[16][17]

Mechanism of Action

The anti-inflammatory effects of quinoline derivatives are mediated through various mechanisms:

  • Inhibition of Pro-inflammatory Enzymes: Quinolines can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[17][18]

  • Modulation of Inflammatory Cytokines: They can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[16]

  • Inhibition of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Some quinolines can inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory genes.[16]

  • Reduction of Oxidative Stress: Certain quinoline derivatives possess antioxidant properties, which can mitigate the oxidative stress that often accompanies inflammation.[16]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of quinolines is influenced by the substituents on the core structure. For example, the presence of a carboxamide moiety has been associated with TRPV1 antagonism, while a carboxylic acid group can lead to COX inhibition.[17]

Experimental Protocol: Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This in vitro assay assesses the ability of a compound to inhibit heat-induced protein denaturation.[19][20]

Step-by-Step Methodology:
  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test quinoline derivative at various concentrations and a solution of bovine serum albumin (BSA).

  • Induction of Denaturation: The reaction mixtures are incubated at a high temperature (e.g., 72°C) for a specified time to induce protein denaturation.

  • Cooling and Absorbance Measurement: The mixtures are cooled, and the turbidity is measured spectrophotometrically at 660 nm.

  • Control: A control sample without the test compound is included.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Visualization: Key Anti-inflammatory Pathways of Quinolines

Anti_inflammatory_Pathways cluster_stimuli Inflammatory Stimuli cluster_pathways Signaling Pathways cluster_mediators Inflammatory Mediators cluster_quinoline Substituted Quinoline Stimuli Pathogens, Injury NFkB NF-κB Pathway Stimuli->NFkB COX_LOX COX/LOX Pathways Stimuli->COX_LOX Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Prostaglandins Prostaglandins, Leukotrienes COX_LOX->Prostaglandins Quinoline Substituted Quinoline Derivative Quinoline->NFkB Inhibition Quinoline->COX_LOX Inhibition

Caption: Inhibition of key inflammatory signaling pathways by substituted quinoline derivatives.

V. Quantitative Structure-Activity Relationship (QSAR) in Quinoline Drug Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools that correlate the chemical structure of quinoline analogs with their biological activities in a quantitative manner.[1] These models are instrumental in understanding the mechanism of action, predicting the activity of novel compounds, and guiding the rational design of more potent therapeutic agents.[1][21]

General Workflow for QSAR Studies

A robust QSAR model development follows a structured workflow to ensure its reliability and predictive power.[1]

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Validation & Application Dataset Dataset Collection (Structures & Activity) Optimization Molecular Structure Optimization Dataset->Optimization Splitting Data Splitting (Training/Test Sets) Optimization->Splitting Descriptor Descriptor Calculation (2D, 3D) Splitting->Descriptor Generation Model Generation (e.g., MLR, PLS) Descriptor->Generation Internal_Val Internal Validation (Cross-validation) Generation->Internal_Val External_Val External Validation (Test Set) Internal_Val->External_Val Design Design of New Analogs External_Val->Design

Caption: A generalized workflow for the development and validation of a QSAR model for substituted quinolines.

Conclusion

The substituted quinoline scaffold remains a highly privileged and versatile platform in medicinal chemistry. Its derivatives have demonstrated a remarkable spectrum of biological activities, leading to the development of crucial therapeutic agents in various disease areas. This guide has provided a comprehensive overview of the antimicrobial, anticancer, antiviral, and anti-inflammatory properties of substituted quinolines, detailing their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. The continued exploration of this chemical space, guided by rational drug design principles such as QSAR, holds immense promise for the discovery of novel and more effective therapies for a wide range of human diseases.

References

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  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC - PubMed Central. (2024, June 3).
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  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26).
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  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (2021, November 4).
  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC - NIH.
  • Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure | Journal of Medicinal Chemistry - ACS Publications.
  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Antimicrobial Agents and Chemotherapy - ASM Journals. (2024, December 17).
  • Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives - DOI. (2025, January 5).
  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PubMed Central.
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  • EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS - ResearchGate.
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The Quinoline Scaffold: A Privileged Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline scaffold, a fused heterocyclic system of benzene and pyridine, stands as a quintessential "privileged structure" in medicinal chemistry.[1][2][3] Its remarkable versatility, stemming from a stable aromatic system amenable to diverse functionalization, has enabled the development of a vast arsenal of therapeutic agents. This guide provides a comprehensive exploration of the quinoline core, delving into its fundamental chemical properties, seminal synthetic routes, and multifaceted mechanisms of action across a spectrum of diseases. We will dissect the intricate structure-activity relationships that govern its biological effects and survey its successful application in clinically approved drugs for malaria, cancer, bacterial infections, and neurodegenerative disorders. This document is intended to serve as a technical resource for researchers and scientists, offering field-proven insights and detailed methodologies to facilitate the rational design and development of next-generation quinoline-based therapeutics.

The Enduring Legacy of the Quinoline Nucleus

Quinoline, a simple bicyclic aromatic heterocycle (C₉H₇N), was first isolated from coal tar in 1834.[4] However, its profound impact on human health predates its formal discovery, with the quinoline alkaloid quinine, extracted from Cinchona bark, being the first effective treatment for malaria.[5][6][7] This historical success story was the genesis of quinoline's journey in medicinal chemistry, establishing it as a foundational scaffold for drug discovery.[5]

The "privileged" status of the quinoline scaffold is not arbitrary; it is rooted in several key physicochemical properties:

  • Structural Rigidity and Planarity: The fused aromatic system provides a rigid, planar core that can effectively interact with biological targets such as enzymes and receptors through π-π stacking.[8]

  • Hydrogen Bonding Capability: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a crucial interaction for anchoring ligands in protein binding sites.

  • Tunable Electronics: The electron-withdrawing nature of the pyridine ring influences the electronic properties of the entire system, which can be further modulated by substituents on both the benzene and pyridine rings.

  • Synthetic Accessibility: A rich history of organic chemistry provides a robust and versatile toolkit for the synthesis and functionalization of the quinoline ring system, allowing for the systematic exploration of chemical space.[1][3][9]

These intrinsic features have made quinoline a recurring motif in a multitude of FDA-approved drugs, validating its "druggability" and cementing its role in modern pharmaceutical research.[5]

Architectural Blueprints: Synthesis of the Quinoline Core

The construction of the quinoline scaffold is a well-trodden path in organic synthesis, with several named reactions providing reliable access to the core structure and its derivatives. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

Classical Synthetic Strategies

These methods, developed in the late 19th and early 20th centuries, remain staples in many synthetic campaigns.

  • Skraup Synthesis: This is one of the most fundamental methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[10][11] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to furnish the quinoline.[10]

  • Conrad-Limpach Synthesis: This reaction condenses anilines with β-ketoesters to produce 4-hydroxyquinolines, also known as 4-quinolones.[4]

  • Friedländer Synthesis: This is a straightforward condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, typically in the presence of an acid or base catalyst.

Modern Synthetic Innovations

While classical methods are robust, modern synthetic chemistry has introduced milder and more efficient protocols, including transition-metal-catalyzed and green chemistry approaches.[12] These methods often offer greater functional group tolerance and regioselectivity. Metal-free reactions, employing reagents like molecular iodine or utilizing ionic liquids as recyclable media, are gaining prominence due to their environmental benefits and high atom efficiency.[12]

Experimental Protocol: A Representative Friedländer Annulation

This protocol describes a general procedure for the synthesis of a substituted quinoline via a Friedländer annulation, a common and versatile method.

Objective: To synthesize a 2,3-disubstituted quinoline from 2-aminobenzophenone and a ketone.

Materials:

  • 2-Aminobenzophenone (1.0 eq)

  • 1,3-Diketone (e.g., Acetylacetone) (1.2 eq)

  • Potassium Hydroxide (KOH) (2.0 eq)

  • Ethanol (as solvent)

  • Hydrochloric Acid (1M)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzophenone and the 1,3-diketone in ethanol.

  • Base Addition: Add powdered potassium hydroxide to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure quinoline derivative.

  • Characterization: Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Causality: The use of a base (KOH) is crucial for deprotonating the α-methylene carbon of the diketone, facilitating the initial condensation with the carbonyl group of the 2-aminobenzophenone. The subsequent intramolecular cyclization and dehydration are also promoted under these conditions.

Mechanisms of Action: The Quinoline Scaffold in a Therapeutic Context

The versatility of the quinoline scaffold is most evident in its ability to interact with a wide array of biological targets, leading to diverse pharmacological effects.

Antimalarial Activity: The Hemozoin Hypothesis

The antimalarial action of quinoline drugs like chloroquine and quinine is a classic example of targeted chemotherapy.[13][14] The parasite Plasmodium falciparum, during its intraerythrocytic stage, digests host hemoglobin, releasing large quantities of toxic free heme.[15] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[15][16]

Quinoline antimalarials, being weak bases, accumulate in the acidic food vacuole of the parasite.[13][16] Here, they are proposed to act by capping the growing faces of the hemozoin crystal, thereby inhibiting its formation.[17] This leads to a buildup of toxic free heme, which generates reactive oxygen species and disrupts membrane integrity, ultimately killing the parasite.[13][15]

Hemozoin_Inhibition

Caption: Mechanism of action of quinoline antimalarials.

Anticancer Activity: A Multi-pronged Assault

In oncology, quinoline derivatives have emerged as potent agents that target various hallmarks of cancer.[1][18][19][20]

  • Kinase Inhibition: Many quinoline-based drugs are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][21] For example, drugs like Bosutinib and Cabozantinib target multiple tyrosine kinases.[5]

  • Topoisomerase Inhibition: Some quinoline compounds, structurally related to camptothecin, function as topoisomerase inhibitors.[15] They stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and apoptosis.[15][22]

  • Other Mechanisms: Quinoline derivatives also exhibit anticancer activity through apoptosis induction, disruption of cell migration, and inhibition of angiogenesis.[2][23]

Anticancer_Mechanisms

Caption: Diverse anticancer mechanisms of quinoline derivatives.

Antibacterial and Neuroprotective Roles

The therapeutic reach of quinolines extends to bacterial infections and neurodegenerative diseases.

  • Antibacterial Agents: While the fluoroquinolones are a distinct class, other quinoline derivatives have shown promise as antibacterial agents against various Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[24][25][26][27] Their mechanisms are varied, but some are thought to target bacterial ATP synthase.[24]

  • Neuroprotection: In the context of Alzheimer's disease, quinoline derivatives have been designed as multi-target agents.[28] They possess antioxidant and chelating properties and can reduce the levels of amyloid-β (Aβ) in the brain.[28][29] Some derivatives also act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[30][31]

Structure-Activity Relationships (SAR): Decoding the Blueprint for Potency

The biological activity of a quinoline derivative is exquisitely sensitive to the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships (SAR) is paramount for rational drug design.

SAR in Antimalarials

For the 4-aminoquinoline class of antimalarials, several structural features are critical:

  • A halogen (typically chlorine) at the 7-position of the quinoline ring significantly enhances antimalarial activity.[16]

  • The nature of the diaminoalkane side chain at the 4-position is crucial for activity and influences drug accumulation in the parasite's food vacuole.

SAR in Anticancer Agents

In kinase inhibitors, the quinoline scaffold often serves as a hinge-binding motif. Substituents at various positions are optimized to achieve selectivity and potency.

  • The 4-anilino substitution is a common feature in many kinase inhibitors.

  • Groups at the 6- and 7-positions are often modified to improve solubility and pharmacokinetic properties.

The following table summarizes key SAR points for different therapeutic classes.

Therapeutic AreaKey Position(s)Favorable Substituents/FeaturesRationale/Effect
Antimalarial C7Chloro (-Cl) groupEnhances accumulation in the food vacuole and potency.[16]
C4Flexible diaminoalkane side chainCrucial for interacting with heme and for drug transport.
Anticancer (Kinase Inhibitors) C4Anilino or similar aromatic groupsOften forms key hydrogen bonds in the kinase hinge region.
C6, C7Methoxy, solubilizing groupsModulate potency, selectivity, and pharmacokinetic properties.
Antibacterial C3Carboxylic acidEssential for activity in many quinolone antibacterials.[32]
C6Fluoro (-F) groupIncreases potency and cell penetration.[32]
C7Piperazine or similar heterocyclesBroadens the spectrum of activity.[32]

Clinical Translation: FDA-Approved Quinoline-Based Drugs

The true measure of a scaffold's success is its representation in clinically approved medicines. The quinoline core is present in a diverse array of drugs, highlighting its therapeutic importance.

Drug NameYear of Approval (US)Therapeutic ClassMechanism of Action
Chloroquine 1949Antimalarial, Anti-inflammatoryInhibits hemozoin polymerization.[13][16]
Hydroxychloroquine 1955Antimalarial, Anti-inflammatorySimilar to Chloroquine.
Mefloquine 1989AntimalarialInterferes with hemoglobin digestion.[13]
Bedaquiline 2012AntitubercularInhibits mycobacterial ATP synthase.[5]
Cabozantinib 2012Anticancer (Tyrosine Kinase Inhibitor)Inhibits MET, VEGFR2, and other tyrosine kinases.[5]
Bosutinib 2012Anticancer (Tyrosine Kinase Inhibitor)Inhibits Src and Bcr-Abl tyrosine kinases.[5]
Lenvatinib 2015Anticancer (Tyrosine Kinase Inhibitor)Inhibits VEGFR, FGFR, PDGFR, and other kinases.[5]
Neratinib 2017Anticancer (Tyrosine Kinase Inhibitor)Irreversible inhibitor of HER2, HER4, and EGFR.[5]
Tafenoquine 2018AntimalarialEradicates liver-stage P. vivax hypnozoites.[5][33]
Mitapivat 2022HematologyAllosteric activator of pyruvate kinase (PK).[5]

Future Directions and Conclusion

The quinoline scaffold remains a vibrant and highly productive area of research in medicinal chemistry.[2] Current efforts are focused on several key areas:

  • Combating Drug Resistance: Designing novel quinoline derivatives and hybrids to overcome resistance mechanisms in malaria and bacterial infections.[16][34]

  • Targeted Therapies: Developing highly selective kinase inhibitors and other targeted agents for personalized cancer medicine.

  • Multi-Target Ligands: Creating single molecules that can modulate multiple targets simultaneously, a promising strategy for complex diseases like Alzheimer's.[28]

  • Green Synthesis: Implementing more environmentally sustainable synthetic methods for the production of quinoline-based compounds.[11]

References

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  • Kaur, K., & Sharma, M. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Journal of Pharmaceutical Sciences, 8(1), 1-22. [Link]

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  • (Year not available). Quinine. Wikipedia. [Link]

  • Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 583-597. [Link]

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  • (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1876. [Link]

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  • (Year not available). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

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  • (2020). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

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Navigating the Chemistry of 2-Chloro-6,7-dimethoxy-4-methylquinoline: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the safety and hazards associated with 2-Chloro-6,7-dimethoxy-4-methylquinoline. As a Senior Application Scientist, the following sections synthesize critical safety information with practical, field-tested insights to ensure the safe handling and application of this compound in a laboratory setting. It is important to note that while the primary focus is on this compound, the available safety data often pertains to the structurally similar and more commonly referenced compound, 4-Amino-2-chloro-6,7-dimethoxyquinazoline. This guide will therefore draw upon this data, highlighting the shared quinoline/quinazoline core and the implications for safe handling.

Hazard Identification and GHS Classification

Understanding the inherent hazards of a chemical is the foundation of laboratory safety. This compound and its analogues are classified as hazardous substances. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

The primary hazards associated with compounds of this class include:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon direct contact.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1][2]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

The signal word associated with these classifications is "Warning" .[1]

Toxicological Profile

  • Inhalation: May be harmful if inhaled, causing respiratory tract irritation.[3]

  • Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[3]

  • Skin Contact: Causes skin irritation and may be harmful if absorbed through the skin.[3]

  • Eye Contact: Causes serious eye irritation, which can lead to chemical conjunctivitis.[3]

Currently, there is no data available on germ cell mutagenicity, carcinogenicity, or reproductive toxicity for this specific compound.[2] The toxicological properties have not been fully investigated, warranting a high degree of caution.[1]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when working with this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Wear a clean, buttoned lab coat gloves Wear appropriate chemical-resistant gloves (e.g., nitrile) lab_coat->gloves Step 2 eye_protection Wear chemical safety goggles or a face shield gloves->eye_protection Step 3 respirator Use a NIOSH-approved respirator if ventilation is inadequate or dust is generated eye_protection->respirator Step 4 end Safe to Proceed respirator->end start Before Handling start->lab_coat Step 1

Caption: Required Personal Protective Equipment Workflow.

Engineering Controls

Engineering controls are the first line of defense in minimizing exposure.

  • Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is strongly recommended, especially when handling powders or generating dust.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe dust or aerosols.[1]

  • Minimize dust generation and accumulation.[3]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Contaminated work clothing should not be allowed out of the workplace.[5]

Storage

Proper storage is crucial for maintaining the stability of the compound and preventing accidental release.

  • Store in a tightly closed container.[1]

  • Keep in a dry, cool, and well-ventilated place.[1]

  • Store locked up.[1]

  • Incompatible Materials: Avoid contact with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1]

First-Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first-aid measures are critical.

Emergency_Response cluster_routes Routes of Exposure cluster_actions Immediate Actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_to_fresh_air Move to fresh air. Keep comfortable for breathing. inhalation->move_to_fresh_air wash_skin Wash with plenty of soap and water. Remove contaminated clothing. skin_contact->wash_skin rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. eye_contact->rinse_eyes do_not_induce_vomiting Do NOT induce vomiting. ingestion->do_not_induce_vomiting seek_medical_attention Seek Immediate Medical Attention move_to_fresh_air->seek_medical_attention wash_skin->seek_medical_attention If irritation persists rinse_eyes->seek_medical_attention If irritation persists do_not_induce_vomiting->seek_medical_attention

Caption: Emergency Response Decision Tree.

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

  • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Ingestion: Do NOT induce vomiting. Get medical attention.[1]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is essential for its safe handling and use in experimental design.

Table 2: Physical and Chemical Properties of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

PropertyValue
Molecular FormulaC10H10ClN3O2
Molecular Weight239.66 g/mol
AppearanceOff-white powder/solid
Melting Point262-268 °C (decomposes)
SolubilitySparingly soluble in DMSO (heated), slightly soluble in Methanol (heated)
Water Solubility1.418 g/L at 25°C

Data sourced from ChemicalBook and Sigma-Aldrich.[6]

Stability and Reactivity

This compound is generally stable under recommended storage conditions. However, it is important to be aware of potential reactivity hazards.

  • Conditions to Avoid: Incompatible materials, dust generation, excess heat.

  • Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, acid chlorides.[1]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Disposal Considerations

All waste materials containing this compound should be treated as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

  • Do not allow the material to enter drains or watercourses.

Conclusion

While this compound and its analogues are valuable intermediates in medicinal chemistry, they present tangible hazards that necessitate a robust safety protocol. By understanding the GHS classifications, adhering to stringent handling and storage procedures, and being prepared for emergency situations, researchers can mitigate the risks associated with these compounds. The causality behind these experimental choices is rooted in a proactive approach to risk management, ensuring that scientific advancement does not come at the cost of personal safety. This self-validating system of protocols, grounded in authoritative safety data, provides a framework for the responsible use of this chemical class in research and development.

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009-09-22). Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024-12-20). Available at: [Link]

  • Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97% - Cole-Parmer. Available at: [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. (2023-12-15). Available at: [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents.
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem. Available at: [Link]

  • Quinoline - Hazardous Substance Fact Sheet. Available at: [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

  • Quinolines: Human health tier II assessment. (2015-07-03). Available at: [Link]

  • Safe and efficient handling of chlorinated solvents | IPI Global. Available at: [Link]

  • Chlorine Containers - Safety Manual - Isgec. Available at: [Link]

  • ECSA New Guidance on Storage and Handling for Chlorinated Solvents - Eurochlor. (2016-05-23). Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-6,7-dimethoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-malarial, anti-cancer, and anti-inflammatory properties.[1] The target molecule, 2-Chloro-6,7-dimethoxy-4-methylquinoline, is a key synthetic intermediate. The chlorine atom at the 2-position is a versatile handle for introducing various functionalities through nucleophilic substitution, allowing for the generation of diverse compound libraries for drug discovery.[2] The dimethoxy and methyl substituents on the benzene ring portion of the molecule also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of its derivatives.

This guide provides a comprehensive, two-step protocol for the synthesis of this compound, starting from commercially available reagents. We will first detail the construction of the quinolinone core, followed by the critical chlorination step.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved in two primary stages. The first stage involves the construction of the 6,7-dimethoxy-4-methylquinolin-2(1H)-one intermediate. This is followed by the chlorination of the quinolinone at the 2-position to yield the final product.

Synthetic_Workflow cluster_0 Step 1: Quinolinone Formation cluster_1 Step 2: Chlorination 3,4-Dimethoxyaniline 3,4-Dimethoxyaniline Quinolinone_Intermediate 6,7-Dimethoxy-4-methylquinolin-2(1H)-one 3,4-Dimethoxyaniline->Quinolinone_Intermediate Conrad-Limpach Reaction Ethyl_Acetoacetate Ethyl_Acetoacetate Ethyl_Acetoacetate->Quinolinone_Intermediate Final_Product 2-Chloro-6,7-dimethoxy- 4-methylquinoline Quinolinone_Intermediate->Final_Product Aromatic Chlorination Chlorinating_Agent POCl3 or SOCl2 Chlorinating_Agent->Final_Product

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 6,7-Dimethoxy-4-methylquinolin-2(1H)-one

The formation of the quinolinone core is achieved via the Conrad-Limpach reaction. This involves the reaction of 3,4-dimethoxyaniline with ethyl acetoacetate. The reaction proceeds through an initial condensation to form an enamine, which then undergoes thermal cyclization to give the quinolinone.

Protocol: Conrad-Limpach Quinolinone Synthesis
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4-dimethoxyaniline (10.0 g, 65.3 mmol) and ethyl acetoacetate (8.5 g, 65.3 mmol).

  • Initial Condensation: Heat the mixture at 130-140 °C for 2 hours with constant stirring. During this time, ethanol will be evolved.

  • Cyclization: After the initial heating, slowly add the reaction mixture to 100 mL of preheated (250 °C) Dowtherm A (a mixture of diphenyl ether and biphenyl) in a larger flask. Maintain the temperature at 250 °C for an additional 30 minutes to ensure complete cyclization.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate. Add 100 mL of petroleum ether to the mixture and stir for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with petroleum ether (3 x 50 mL) to remove the Dowtherm A.

  • Purification: The crude product can be purified by recrystallization from ethanol or acetic acid to yield pure 6,7-dimethoxy-4-methylquinolin-2(1H)-one as a solid.

Part 2: Synthesis of this compound

The conversion of the quinolinone to the 2-chloroquinoline is a critical step. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3] These reagents replace the hydroxyl group of the tautomeric 2-hydroxyquinoline form with a chlorine atom.

Protocol: Chlorination of Quinolinone
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas trap to neutralize HCl fumes), place the dried 6,7-dimethoxy-4-methylquinolin-2(1H)-one (5.0 g, 22.8 mmol).

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (20 mL, 214 mmol) to the flask. A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring in a fume hood. This step is highly exothermic and will generate HCl gas.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid. Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization from a suitable solvent like ethanol.

Quantitative Data Summary

CompoundStarting Material(s)Reagent(s)Typical YieldMelting Point (°C)
6,7-Dimethoxy-4-methylquinolin-2(1H)-one3,4-Dimethoxyaniline, Ethyl AcetoacetateDowtherm A70-80%~295-300
This compound6,7-Dimethoxy-4-methylquinolin-2(1H)-onePOCl₃, DMF (cat.)85-95%~135-140

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂) are highly corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The quenching and neutralization steps are exothermic and release acidic gases (HCl). These procedures must be performed slowly and with adequate cooling and ventilation.

  • Dowtherm A is a high-boiling point heat transfer fluid. Care should be taken when working at high temperatures.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To check for the purity of the solid products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Mechanism and Rationale

Chlorination_Mechanism Quinolinone Quinolinone (2-hydroxy tautomer) Intermediate1 Activated Intermediate Quinolinone->Intermediate1 Nucleophilic attack by hydroxyl O on P POCl3 POCl₃ POCl3->Intermediate1 FinalProduct 2-Chloroquinoline Intermediate1->FinalProduct Nucleophilic attack by Cl⁻ at C2 Byproduct PO₂Cl₂⁻ + H⁺ Intermediate1->Byproduct Chloride Cl⁻ Chloride->FinalProduct

Caption: Simplified mechanism of quinolinone chlorination.

The chlorination of the 2-quinolinone proceeds via the more reactive 2-hydroxyquinoline tautomer. The hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a good leaving group, which is subsequently displaced by a chloride ion in a nucleophilic substitution reaction at the C2 position of the quinoline ring, yielding the desired 2-chloro derivative.

References

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (Note: This reference pertains to a quinazoline, but the chlorination chemistry is analogous).
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. Available at: [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride? ResearchGate. Available at: [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

  • Synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline. Formal Total Syntheses of Damirones A and B, Batzelline C, Isobatzelline C, Discorhabdin C, and Makaluvamines A−D. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. Available at: [Link]

  • Synthesis of 6,7-dimethoxy-2-chloro-4-hydrazino-quinazoline. PrepChem.com. Available at: [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.
  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central. Available at: [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available at: [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]

  • HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

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A Comprehensive Guide for Researchers and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-Chloro-6,7-dimethoxy-4-methylquinoline

Abstract

This document provides a detailed, two-step protocol for the synthesis of this compound, a valuable heterocyclic intermediate for drug discovery and materials science. The quinoline scaffold is a privileged structure in medicinal chemistry, and this specific derivative serves as a versatile building block for further functionalization. The described synthesis is robust, scalable, and proceeds through well-established chemical transformations. We provide in-depth explanations for experimental choices, detailed step-by-step procedures, safety protocols, and a mechanistic overview to ensure scientific integrity and reproducibility.

Introduction and Synthetic Strategy

Substituted quinolines are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, this compound, is a key intermediate for synthesizing novel kinase inhibitors and other potential drug candidates. The chloro-substituent at the 2-position is particularly useful as it provides a reactive handle for nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functionalities.

The synthetic strategy outlined herein is a logical and efficient two-step process:

  • Conrad-Limpach Cyclization: Synthesis of the precursor, 6,7-Dimethoxy-4-methyl-1H-quinolin-2-one, via the reaction of 3,4-dimethoxyaniline with ethyl acetoacetate, followed by a high-temperature cyclization.

  • Chlorination: Conversion of the 2-quinolone intermediate to the final 2-chloroquinoline product using phosphorus oxychloride (POCl₃).

This approach was selected for its reliance on commercially available starting materials and its foundation in high-yielding, well-documented reaction classes.

Reaction Pathway and Mechanism

The overall synthetic transformation is illustrated below. The initial step is a classic thermal cyclization to form the heterocyclic quinolone core, which exists in tautomeric equilibrium with its 2-hydroxyquinoline form. The subsequent chlorination step leverages the reactivity of phosphorus oxychloride to replace the hydroxyl group with a chlorine atom.

G cluster_0 Step 1: Conrad-Limpach Cyclization cluster_1 Step 2: Chlorination A 3,4-Dimethoxyaniline C 6,7-Dimethoxy-4-methyl-1H-quinolin-2-one A->C Heat (250°C) Dowtherm A B Ethyl Acetoacetate B->C D 6,7-Dimethoxy-4-methyl-1H-quinolin-2-one F This compound (Target Compound) D->F Reflux E Phosphorus Oxychloride (POCl₃) E->F

Caption: Overall two-step synthesis of the target compound.

Mechanistic Insights
  • Conrad-Limpach Cyclization: This reaction begins with the formation of an enamine from the nucleophilic attack of the aniline on the keto-group of ethyl acetoacetate, followed by dehydration. At high temperatures (~250 °C), an intramolecular electrophilic aromatic substitution (cyclization) occurs, followed by the elimination of ethanol to yield the stable 2-quinolone product. The use of a high-boiling point solvent like Dowtherm A is critical to achieve the necessary temperature for efficient cyclization.

  • Chlorination with POCl₃: The conversion of a 2-quinolone (a cyclic amide) to a 2-chloroquinoline is a standard and robust transformation. The reaction mechanism involves the activation of the carbonyl oxygen of the quinolone by the electrophilic phosphorus atom of POCl₃.[1] This forms a phosphorylated intermediate, which is highly activated towards nucleophilic attack. A chloride ion (from POCl₃) then attacks the C2 position, leading to the elimination of a phosphate byproduct and formation of the aromatic 2-chloroquinoline.[1][2] This reaction is analogous to the Vilsmeier-Haack reaction, where POCl₃ is used to generate an electrophilic iminium species.[3][4][5]

Detailed Experimental Protocols

Step 1: Synthesis of 6,7-Dimethoxy-4-methyl-1H-quinolin-2-one

A. Materials & Reagents

Reagent/MaterialM.W.QuantityMolesMolar Eq.
3,4-Dimethoxyaniline153.1815.3 g0.101.0
Ethyl acetoacetate130.1414.3 g0.111.1
Dowtherm A-150 mL--
Ethanol46.07As needed--

B. Equipment

  • 500 mL three-neck round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with a temperature controller and thermocouple

  • Mechanical stirrer

  • Buchner funnel and filter flask

C. Procedure

  • Combine 3,4-dimethoxyaniline (15.3 g, 0.10 mol) and ethyl acetoacetate (14.3 g, 0.11 mol) in the 500 mL flask.

  • Heat the mixture at 140-150 °C for 2 hours. Water will be collected in the Dean-Stark trap as the enamine intermediate forms.

  • After 2 hours, allow the mixture to cool slightly. Carefully add Dowtherm A (150 mL) to the reaction flask.

  • Equip the flask for high-temperature reaction and heat the mixture to 250 °C with vigorous stirring. Maintain this temperature for 30 minutes.

  • Allow the reaction mixture to cool to below 100 °C.

  • Pour the cooled mixture into a beaker and allow it to stand, preferably overnight, to allow the product to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid product thoroughly with ethanol to remove residual Dowtherm A.

  • Dry the product under vacuum to yield 6,7-Dimethoxy-4-methyl-1H-quinolin-2-one as an off-white to tan solid.

Step 2: Synthesis of this compound

A. Materials & Reagents

Reagent/MaterialM.W.QuantityMolesMolar Eq.
6,7-Dimethoxy-4-methyl-1H-quinolin-2-one219.2311.0 g0.051.0
Phosphorus oxychloride (POCl₃)153.3350 mL0.54~10.8
Ice-~500 g--
Dichloromethane (DCM)84.93As needed--
Saturated Sodium Bicarbonate (NaHCO₃) soln.-As needed--
Brine-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--

B. Equipment

  • 250 mL round-bottom flask

  • Reflux condenser with a gas outlet to a scrubber (NaOH solution)

  • Heating mantle

  • Magnetic stirrer

  • Large beaker (2 L)

  • Separatory funnel

  • Rotary evaporator

C. Procedure

  • Place the 6,7-Dimethoxy-4-methyl-1H-quinolin-2-one (11.0 g, 0.05 mol) into the 250 mL round-bottom flask.

  • CAUTION: In a well-ventilated fume hood, carefully add phosphorus oxychloride (50 mL) to the flask. POCl₃ is highly corrosive and reacts violently with water.[6][7]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 105-110 °C) with stirring.

  • Maintain the reflux for 3 hours. The reaction mixture should become a clear, dark solution.

  • After 3 hours, allow the reaction to cool to room temperature.

  • Work-up (Perform with extreme caution in a fume hood): Prepare a large beaker with approximately 500 g of crushed ice.

  • Very slowly and carefully, pour the cooled reaction mixture onto the ice with vigorous stirring. This is a highly exothermic reaction that will release HCl gas.

  • Once the addition is complete and the reaction has subsided, the mixture can be neutralized. Slowly add saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): This reagent is extremely corrosive, a lachrymator, and reacts violently with water, releasing toxic HCl gas.[6][7] Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield. Ensure a neutralizing agent (like sodium bicarbonate) is readily available for spills.

  • High Temperatures: The cyclization step involves very high temperatures. Use a heating mantle with a reliable temperature controller and ensure the apparatus is securely clamped. Keep flammable materials away from the reaction setup.

  • Pressure: The quenching of POCl₃ with ice/water generates a large volume of HCl gas. Ensure the work-up is performed in an open beaker within a fume hood to prevent pressure buildup.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental procedure, from setup to final product purification.

G cluster_step1 Protocol Step 1: Quinolone Synthesis cluster_step2 Protocol Step 2: Chlorination A1 Combine 3,4-Dimethoxyaniline & Ethyl Acetoacetate A2 Heat to 140°C (2 hrs) A1->A2 A3 Add Dowtherm A A2->A3 A4 Heat to 250°C (30 min) A3->A4 A5 Cool & Precipitate A4->A5 A6 Filter & Wash (Ethanol) A5->A6 A7 Dry Product 1 A6->A7 B1 Combine Product 1 & POCl₃ (in Hood) A7->B1 Intermediate B2 Reflux for 3 hrs B1->B2 B3 Cool to RT B2->B3 B4 Quench on Ice (CAUTION!) B3->B4 B5 Neutralize (NaHCO₃) B4->B5 B6 Extract (DCM) B5->B6 B7 Dry & Concentrate B6->B7 B8 Purify (Recrystallize) B7->B8 B9 Final Product B8->B9

Caption: Step-by-step experimental workflow diagram.

References

  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. CN101353328B.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. CN1749250A.
  • Synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline. Formal Total Syntheses of Damirones A and B, Batzelline C, Isobatzelline C, Discorhabdin C, and Makaluvamines A−D. The Journal of Organic Chemistry. [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. CN106008336A.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

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Preparation of 4-Anilino-6,7-dimethoxyquinoline Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the 4-Anilinoquinoline Scaffold

The 4-anilinoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant therapeutic agents.[1][2] Specifically, the incorporation of 6,7-dimethoxy substituents has given rise to a class of potent kinase inhibitors that are at the forefront of targeted cancer therapy.[3][4] These compounds exert their biological effects by competitively binding to the ATP-binding site of various tyrosine kinases, thereby modulating critical cellular signaling pathways implicated in tumorigenesis and other proliferative disorders.[4][5]

This guide provides a comprehensive overview of the synthesis, characterization, and biological context of 4-anilino-6,7-dimethoxyquinoline derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors. The protocols detailed herein are based on established, field-proven methodologies, with an emphasis on the causal relationships between experimental choices and outcomes.

Strategic Synthesis: A Two-Stage Approach

The preparation of 4-anilino-6,7-dimethoxyquinoline derivatives is most efficiently achieved through a two-stage synthetic strategy. The first stage involves the synthesis of the key intermediate, 4-chloro-6,7-dimethoxyquinoline. The second stage is the nucleophilic aromatic substitution (SNAr) reaction of this intermediate with a diverse range of substituted anilines to generate the final products.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Key Intermediate cluster_stage2 Stage 2: Derivatization cluster_analysis Analysis & Purification Start Starting Materials (e.g., 3,4-Dimethoxyacetophenone) Nitration Nitration Start->Nitration Condensation Condensation Nitration->Condensation Reduction_Cyclization Reduction & Cyclization (Forms 4-Hydroxyquinoline) Condensation->Reduction_Cyclization Chlorination Chlorination Reduction_Cyclization->Chlorination Intermediate 4-Chloro-6,7-dimethoxyquinoline Chlorination->Intermediate SNAr Nucleophilic Aromatic Substitution (SNAr) Intermediate->SNAr Coupling Reaction Anilines Substituted Anilines Anilines->SNAr Product 4-Anilino-6,7-dimethoxyquinoline Derivatives SNAr->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Derivative Characterization->Final_Product

Figure 1: General workflow for the synthesis of 4-anilino-6,7-dimethoxyquinoline derivatives.

Part 1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline

The synthesis of the crucial 4-chloro-6,7-dimethoxyquinoline intermediate can be initiated from several commercially available starting materials. A reliable and scalable route commences with 3,4-dimethoxyacetophenone.[6]

Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline

This protocol is adapted from a method described by CN106008336A.[6]

Step 1: Nitration of 3,4-Dimethoxyacetophenone

  • In a three-necked flask equipped with a stirrer, add 3,4-dimethoxyacetophenone (0.1 mol) to acetic acid (180 mL) at 20°C and stir until dissolved.

  • Heat the solution to 60°C.

  • Slowly add 65 wt% nitric acid (0.21 mol) to the mixture while maintaining the temperature at 60°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into an ice-water mixture (400 mL) to precipitate the 2-nitro-4,5-dimethoxyacetophenone product.

  • Filter the solid and wash with water.

Step 2: Condensation with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

  • Suspend the crude 2-nitro-4,5-dimethoxyacetophenone in toluene.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to allow the product, 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one, to crystallize.

  • Filter and wash the solid with cold toluene.

Step 3: Reductive Cyclization to 4-Hydroxy-6,7-dimethoxyquinoline

  • Dissolve the product from the previous step in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add a reducing agent, for example, iron powder in the presence of acetic acid.[3]

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the iron catalyst.

  • Neutralize the filtrate to precipitate the 4-hydroxy-6,7-dimethoxyquinoline.

  • Filter the solid and wash with water.

Step 4: Chlorination to 4-Chloro-6,7-dimethoxyquinoline

  • Suspend the 4-hydroxy-6,7-dimethoxyquinoline (0.057 mol) in a high-boiling point solvent like diethylene glycol dimethyl ether (100 mL).[6]

  • Carefully add phosphorus oxychloride (POCl₃, 0.20 mol) at 20°C with stirring.[6][7]

  • Heat the mixture to 100°C for 6 hours, monitoring the reaction by TLC.[6]

  • After completion, cool the reaction to 20°C and quench by slowly pouring it into a 10% aqueous potassium carbonate solution (1200 mL).[6]

  • Stir for 2 hours to ensure complete precipitation of the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a mixture of ethyl acetate and ethanol to yield pure 4-chloro-6,7-dimethoxyquinoline.[6]

Part 2: Synthesis of 4-Anilino-6,7-dimethoxyquinoline Derivatives

The final step in the synthesis is the coupling of the chlorinated intermediate with a variety of substituted anilines. This reaction proceeds via a nucleophilic aromatic substitution mechanism.

Protocol 2: General Procedure for the Synthesis of 4-Anilino-6,7-dimethoxyquinoline Derivatives

This protocol is a generalized procedure based on methodologies reported by Zhang et al.[3]

Materials:

  • 4-Chloro-6,7-dimethoxyquinoline (5 mmol)

  • Substituted aniline (6 mmol)

  • Isopropanol (40 mL)

Procedure:

  • In a round-bottom flask, combine 4-chloro-6,7-dimethoxyquinoline (5 mmol) and the desired substituted aniline (6 mmol) in isopropanol (40 mL).[3]

  • Stir the mixture at reflux for 5 hours.[3] The reaction progress can be monitored by TLC.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[3]

  • The resulting solid residue is then purified by column chromatography on silica gel. A typical eluent system is a mixture of dichloromethane and methanol (e.g., 10:1 v/v).[3]

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final 4-anilino-6,7-dimethoxyquinoline derivative.

ParameterConditionRationale
Solvent Isopropanol or EthanolProvides good solubility for reactants and a suitable boiling point for the reaction.
Temperature RefluxProvides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.
Reactant Ratio Slight excess of anilineHelps to drive the reaction to completion.
Reaction Time ~5 hoursTypically sufficient for the reaction to go to completion, but should be monitored by TLC.
Purification Column ChromatographyAn effective method for separating the desired product from unreacted starting materials and byproducts.

Table 1: Key Parameters for the Synthesis of 4-Anilino-6,7-dimethoxyquinoline Derivatives.

Characterization of the Synthesized Compounds

The identity and purity of the synthesized 4-anilino-6,7-dimethoxyquinoline derivatives must be confirmed through a combination of spectroscopic and analytical techniques.

Characterization_Workflow Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (LC-MS, HRMS) Product->MS FTIR FT-IR Spectroscopy Product->FTIR Purity Purity Assessment (HPLC, Elemental Analysis) Product->Purity Final_Data Structural Confirmation & Purity Data NMR->Final_Data MS->Final_Data FTIR->Final_Data Purity->Final_Data

Figure 2: Workflow for the characterization of synthesized derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized compounds.[8][9]

  • Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are used to confirm the molecular weight of the product.[3][9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule.[8][9]

Biological Context: Targeting Key Signaling Pathways in Cancer

4-Anilino-6,7-dimethoxyquinoline derivatives have emerged as potent inhibitors of several receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.[3] A primary target for many of these compounds is the c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR).[3]

The HGF/c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[3] Aberrant activation of this pathway is a key driver in the development and metastasis of many cancers.[3] The 4-anilino-6,7-dimethoxyquinoline derivatives inhibit the kinase activity of c-Met, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3] These compounds have also been investigated as inhibitors of other kinases, including those in the Ras-MAPK signaling cascade and Cyclin G Associated Kinase (GAK).[5]

Signaling_Pathway cluster_receptor Cell Membrane cluster_inhibition cluster_downstream Intracellular Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P Autophosphorylation cMet->P Inhibitor 4-Anilino-6,7-dimethoxyquinoline Derivative Inhibitor->P Inhibition RAS_RAF RAS-RAF-MEK-ERK Pathway P->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway P->PI3K_AKT Cell_Response Cell Proliferation, Survival, Migration RAS_RAF->Cell_Response PI3K_AKT->Cell_Response

Figure 3: Inhibition of the HGF/c-Met signaling pathway.

Conclusion

The 4-anilino-6,7-dimethoxyquinoline scaffold represents a versatile and highly valuable platform for the development of novel kinase inhibitors. The synthetic protocols outlined in this guide provide a robust foundation for the preparation and derivatization of these compounds. A thorough understanding of their mechanism of action and the signaling pathways they modulate is crucial for the rational design of next-generation therapeutics with enhanced potency and selectivity.

References

  • Zhang, Q.-W., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133. Available at: [Link]

  • El-Sayed, M. A.-A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 115, 105221. Available at: [Link]

  • Nguyen, V. H., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1131. Available at: [Link]

  • Revanasiddappa, B. C., et al. (2017). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(2), 285-295. Available at: [Link]

  • CN106008336A. (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. Available at: [Link]

  • Revanasiddappa, B. C., et al. (2017). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. ResearchGate. Available at: [Link]

  • Zhang, Q.-W., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Semantic Scholar. Available at: [Link]

  • Henise, J. C., et al. (2012). Synthesis and Evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as Inhibitors of Kinases of the Ras-MAPK Signaling Cascade. Journal of Medicinal Chemistry, 55(2), 917-921. Available at: [Link]

  • Fakhri, S., et al. (2020). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Iranian Journal of Pharmaceutical Research, 19(2), 131-145. Available at: [Link]

  • Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38. Available at: [Link]

  • Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. University of Southampton ePrints. Available at: [Link]

  • CN1749250A. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.
  • Asquith, C. R. M., et al. (2018). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ChemMedChem, 13(2), 140-151. Available at: [Link]

  • (2014). 4-Chloro-6,7-dimethoxyquinoline. ResearchGate. Available at: [Link]

  • CN101353328B. (2011). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.
  • Knesl, P., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-297. Available at: [Link]

  • Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Execution of Suzuki-Miyaura Coupling with 2-Chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2-arylquinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging the critical C(sp²)–C(sp²) bond between a quinoline core and an aryl moiety.[1][2] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling using 2-chloroquinolines as the electrophilic partner. We will dissect the mechanistic underpinnings, provide a rationale for the strategic selection of catalysts, ligands, and reagents, and present a detailed, field-proven protocol. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation with a challenging, yet readily available, heteroaryl chloride.

The Strategic Imperative: Why 2-Chloroquinolines?

While aryl iodides and bromides are traditionally more reactive electrophiles in palladium-catalyzed cross-coupling, their higher cost and more complex synthesis can be prohibitive, especially for large-scale applications. 2-Chloroquinolines, in contrast, are often more economical and accessible starting materials. However, the strength of the C-Cl bond presents a significant energetic barrier to the initial, and often rate-limiting, oxidative addition step in the catalytic cycle.[3] Overcoming this challenge requires a carefully optimized catalytic system, a subject this guide will demystify. The successful coupling of these less reactive electrophiles has been significantly advanced by the development of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands.[2]

The Engine of Creation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that follows a well-established catalytic cycle.[2][3] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate like 2-chloroquinoline. The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloroquinoline. This is the most challenging step for aryl chlorides and forms a Pd(II) complex.[3][4] The choice of ligand is critical here, as electron-rich ligands enhance the electron density on the palladium center, promoting its insertion into the C-Cl bond.[4]

  • Transmetalation: The organic group from the organoboron species (the arylboronic acid) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[5]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired 2-arylquinoline product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][6] Bulky ligands can accelerate this final step.[4]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants pd0 Pd(0)L₂ (Active Catalyst) pdiia Pd(II) Complex (Ar-Pd(II)-Cl)L₂ pd0->pdiia Oxidative Addition pdiib Di-organo Pd(II) (Ar-Pd(II)-Ar')L₂ pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-Ar' (2-Arylquinoline) pdiib->product Product Release aryl_halide 2-Chloroquinoline (Ar-Cl) aryl_halide->pdiia Enters Cycle boronic_acid Arylboronic Acid (Ar'-B(OH)₂) + Base boronic_acid->pdiib Enters Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura coupling.

Assembling the Toolkit: A Rationale-Driven Component Selection

Success in coupling 2-chloroquinolines hinges on the judicious selection of each reaction component. Simply following a generic protocol is insufficient; understanding the function of each part allows for intelligent optimization.

Palladium Precatalyst

The true catalyst is a Pd(0) species, but for stability and ease of handling, we often use a Pd(II) salt as a "precatalyst," which is reduced in situ to the active form.[1]

PrecatalystFormTypical LoadingRationale & Considerations
Pd(OAc)₂ Pd(II)1-5 mol%Cost-effective and common. Requires in situ reduction, often by a phosphine ligand.
Pd₂(dba)₃ Pd(0)1-3 mol%A direct source of Pd(0), often leading to faster initiation. Can be sensitive to air.
Pd(PPh₃)₄ Pd(0)2-5 mol%Air-stable Pd(0) source, but the PPh₃ ligands are often not active enough for challenging chloride couplings.
Pd(dppf)Cl₂ Pd(II)2-5 mol%An excellent, air-stable precatalyst. The dppf ligand is effective for many couplings, though more specialized ligands are often needed for heteroaryl chlorides.[7]
The Ligand: The Key to Unlocking Reactivity

For unactivated heteroaryl chlorides like 2-chloroquinoline, the ligand is arguably the most critical variable. The goal is to use a ligand that is both electron-rich (to facilitate oxidative addition) and sterically bulky (to promote reductive elimination).[2][4]

Ligand ClassExamplesKey Features & Application
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosThe Gold Standard for Aryl Chlorides. These "Buchwald ligands" possess the ideal combination of steric bulk and electron-donating character to promote all steps of the catalytic cycle efficiently for challenging substrates.[2]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable palladium complexes. Highly effective for Suzuki couplings of aryl chlorides.[5]
Ferrocenyl Phosphines dppfRobust and effective for a wide range of couplings, but may show lower efficacy for the most challenging 2-chloroquinoline substrates compared to modern Buchwald ligands.[8]
The Base: Activating the Nucleophile

The base plays a crucial role in activating the boronic acid, forming a boronate anion ([ArB(OH)₃]⁻) which is significantly more nucleophilic and readily participates in transmetalation.[5]

BaseStrengthTypical EquivalentsConsiderations & Best Use Cases
K₃PO₄ Strong2.0 - 3.0A highly effective and commonly used base for difficult couplings. Its strength facilitates boronate formation.
Cs₂CO₃ Strong2.0 - 3.0Often provides excellent results due to the high solubility of cesium salts in organic solvents, which can accelerate the reaction.
K₂CO₃ / Na₂CO₃ Moderate2.0 - 3.0Effective, economical, and widely used. Often employed in aqueous solvent mixtures.[9] A good starting point for optimization.[9]
KF Weak2.0 - 3.0Used under anhydrous conditions. Can be beneficial for substrates sensitive to stronger bases, but may require higher temperatures.[10]
The Solvent

The solvent must solubilize the reactants and facilitate the catalytic process. Aprotic polar solvents are generally preferred.

SolventPolarityTypical UseNotes
1,4-Dioxane ModerateVery CommonOften used with a small amount of water (e.g., 4:1 or 10:1 ratio) to help dissolve the base and boronic acid.[4][8]
Toluene NonpolarCommonA good choice, especially for higher temperature reactions. Can also be used with water.
THF ModerateCommonSimilar to dioxane but with a lower boiling point.
DMF / DMSO HighLess CommonHigh polarity can increase reaction rates, but their high boiling points can make product isolation more difficult.[1]

Field-Proven Protocol: Suzuki-Miyaura Coupling of 2-Chloroquinoline

This protocol provides a robust starting point for the coupling of a generic 2-chloroquinoline with an arylboronic acid. Note: All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology
  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloroquinoline (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

    • In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).

  • Reaction Assembly:

    • Cap the Schlenk flask with a rubber septum. Evacuate and backfill the flask with inert gas (repeat this cycle 3 times).

    • Add the premixed catalyst and ligand to the flask against a positive flow of inert gas.

    • Add the degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M) via syringe.

  • Execution and Monitoring:

    • Place the sealed flask in a preheated oil bath set to the desired temperature (typically 80-110 °C).

    • Stir the reaction vigorously.

    • Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS until the 2-chloroquinoline starting material is consumed.

  • Workup Procedure:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-arylquinoline product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low/No Conversion 1. Inactive catalyst (air exposure).2. Insufficiently active ligand for C-Cl bond.3. Reaction temperature too low.1. Ensure rigorous inert atmosphere technique.2. Switch to a more active ligand (e.g., a Buchwald ligand like SPhos).3. Increase reaction temperature.
Protodeboronation The boronic acid reacts with trace water/protons instead of transmetalating. Common with electron-deficient heteroaryl boronates.[10]1. Use a stronger, more anhydrous base (e.g., KF or CsF).2. Use boronate esters (e.g., pinacol esters) which are more stable.3. Increase the equivalents of boronic acid.
Homocoupling of Boronic Acid Caused by the presence of oxygen or unreduced Pd(II) species.[4]1. Thoroughly degas all solvents.2. Maintain a strict inert atmosphere throughout the reaction.
Palladium Black Formation Catalyst decomposition and precipitation out of solution.1. The ligand may be insufficient to stabilize the Pd(0) species; increase ligand-to-palladium ratio.2. Ensure the solvent is of high purity and appropriately degassed.
Dehalogenation of 2-Chloroquinoline The chloro-group is replaced by hydrogen.1. This side reaction can be promoted by certain bases or impurities. Screen different bases.2. Ensure the boronic acid is of high quality.

References

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl).
  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives.
  • Claremont Colleges. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • YouTube. (2020). Suzuki cross-coupling reaction.
  • National Institutes of Health. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] Its prevalence stems from its ability to interact with a wide range of biological targets. The strategic functionalization of the quinoline nucleus is paramount for modulating its physicochemical and pharmacological properties. Among the various methods to achieve this, Nucleophilic Aromatic Substitution (SNAr) on halo-quinolines stands out as a powerful and versatile tool.

This guide focuses specifically on the SNAr reactions of 2-chloroquinolines. The electron-deficient nature of the pyridine ring within the quinoline system, particularly at the C2 and C4 positions, makes it susceptible to attack by nucleophiles, especially when a good leaving group like chlorine is present.[2][3] This reactivity allows for the direct and efficient introduction of a diverse array of nitrogen, oxygen, and sulfur-based functionalities, which is a critical step in the synthesis of many active pharmaceutical ingredients (APIs). For instance, this methodology is fundamental in preparing renowned nonsteroidal anti-inflammatory drugs like floctafenine and glafenine.[1] This document provides an in-depth exploration of the underlying mechanism, detailed experimental protocols, and field-proven insights to empower researchers in leveraging this pivotal reaction.

Part 1: The SNAr Mechanism on 2-Chloroquinoline: A Stepwise Pathway

The Nucleophilic Aromatic Substitution on 2-chloroquinoline does not proceed via a concerted SN2 or a carbocation-based SN1 mechanism. Instead, it follows a well-established two-step addition-elimination pathway.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex (Addition) The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon of the quinoline ring. This carbon is activated by the electron-withdrawing effect of the ring nitrogen. The attack disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] This step is typically the rate-determining step of the reaction.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity (Elimination) In the second, faster step, the negative charge collapses, re-establishing the aromatic π-system and expelling the chloride ion as the leaving group. The result is the substitution of the chlorine atom with the incoming nucleophile.[4]

Caption: Figure 1: SₙAr Mechanism on 2-Chloroquinoline

Part 2: Experimental Protocols and Methodologies

The success of an SNAr reaction on 2-chloroquinoline hinges on the careful selection of the nucleophile, base, solvent, and reaction temperature. The following protocols provide detailed, self-validating systems for various classes of nucleophiles.

Protocol 1: N-Arylation with Amine Nucleophiles

The introduction of amine functionalities is a common objective in drug discovery. The reaction of 2-chloroquinolines with anilines and other amines is often straightforward.

Causality Behind Experimental Choices:

  • Base: In many cases, the amine nucleophile itself is basic enough to act as a proton scavenger for the HCl generated, especially when used in a slight excess. For less reactive or more precious amines, a non-nucleophilic external base like potassium carbonate (K₂CO₃) or triethylamine (TEA) is employed to neutralize the acid without competing in the primary reaction.[5]

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices as they can solvate the charged Meisenheimer intermediate, stabilizing it and accelerating the reaction. Alcohols like ethanol can also be used, particularly under reflux or microwave conditions.[5][6]

  • Temperature: Thermal energy is required to overcome the activation barrier of the rate-limiting addition step. Reactions are typically run at elevated temperatures (80-120 °C) or under microwave irradiation to reduce reaction times significantly.[5][7]

N_Arylation_Workflow Figure 2: Workflow for N-Arylation cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring cluster_workup 4. Work-up & Isolation cluster_purification 5. Purification A Combine 2-Chloroquinoline, Amine (1.1 eq), and Base (if needed) in a suitable solvent (e.g., DMF). B Heat the mixture (e.g., 100 °C for 6-12h or MW at 120 °C for 15-30 min). A->B C Monitor progress by TLC until starting material is consumed. B->C D Cool to RT. Pour into ice-water. Collect precipitate by filtration. C->D E Wash solid with water and a non-polar solvent (e.g., hexane). D->E F Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-aminoquinoline product. E->F

Caption: Figure 2: Workflow for N-Arylation

Detailed Step-by-Step Protocol (Example: Synthesis of N-phenylquinolin-2-amine):

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloroquinoline (1.0 mmol, 163.6 mg).

  • Solvent and Reagents Addition: Add anhydrous DMF (5 mL), followed by aniline (1.1 mmol, 102.4 mg, 1.1 eq). If using a solid amine, add it along with the 2-chloroquinoline. If required, add anhydrous potassium carbonate (1.5 mmol, 207.3 mg).

  • Reaction Conditions: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the 2-chloroquinoline spot is no longer visible.

  • Work-up: Once complete, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice-water (50 mL) while stirring.

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 20 mL) and then with cold hexane (2 x 10 mL) to remove non-polar impurities.

  • Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from a suitable solvent like ethanol. A 92% yield was reported for a similar reaction between 2-chloro-3-formyl-quinoline and aniline in an ethanol-acetic acid mixture at room temperature.[6]

Protocol 2: S-Arylation with Thiol Nucleophiles

The synthesis of 2-(arylthio)quinolines is crucial for developing compounds with various biological activities. These reactions typically require a base to deprotonate the thiol.

Causality Behind Experimental Choices:

  • Base: Thiols are more acidic than amines but generally require a base to form the more potent thiolate nucleophile. A strong, non-nucleophilic base like sodium sulfide (Na₂S) or a base like potassium carbonate is often used.[5][8] The choice of a non-nucleophilic base is critical to prevent competition with the thiolate.

  • Solvent: DMF is an excellent solvent for this transformation, as it effectively solvates both the thiolate salt and the reaction intermediates.[8]

  • Temperature: These reactions often proceed efficiently at room temperature, although gentle heating can be applied to accelerate the conversion of less reactive substrates.[8]

Detailed Step-by-Step Protocol (Example: Synthesis of 2-(Arylthio)quinoline-3-carbaldehyde):

  • Reagent Preparation: In a round-bottom flask, dissolve 2-chloroquinoline-3-carbaldehyde (1.0 mmol) in dry DMF (5 mL).[8]

  • Base and Nucleophile Addition: Add powdered sodium sulfide (1.5 mmol, 1.5 eq).[8] For other thiols, the corresponding thiol (1.1 eq) and a base like K₂CO₃ (1.5 eq) would be used.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.[8]

  • Work-up: Pour the reaction mixture into ice-water (50 mL).

  • Isolation: Acidify the aqueous mixture with acetic acid to precipitate the product. Collect the solid by vacuum filtration.

  • Purification: Wash the precipitate thoroughly with water and dry under vacuum to obtain the pure 2-mercaptoquinoline derivative.[8]

Protocol 3: O-Arylation with Phenolic Nucleophiles

The formation of 2-phenoxyquinolines introduces an ether linkage, a common motif in pharmacologically active molecules. This reaction requires a strong base to generate the phenoxide nucleophile.

Causality Behind Experimental Choices:

  • Base: Phenols are generally weak acids and require a strong, non-nucleophilic base to be deprotonated effectively. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are ideal choices as they are strong enough to form the phenoxide and produce non-nucleophilic byproducts (H₂ gas or tert-butanol, respectively).[9]

  • Solvent: Anhydrous polar aprotic solvents like DMF or DMSO are necessary. The absence of water is critical as strong bases like NaH react violently with it. These solvents also aid in dissolving the phenoxide salt.[10]

  • Temperature: The reaction is often initiated at 0 °C or room temperature during the deprotonation step for safety, then heated to drive the substitution to completion.

Detailed Step-by-Step Protocol (Example: Synthesis of 2-Phenoxyquinoline):

  • Reagent Preparation (Inert Atmosphere): To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add a dispersion of sodium hydride (60% in mineral oil, 1.2 mmol, 1.2 eq).

  • Washing NaH (Optional but Recommended): Wash the NaH with anhydrous hexane (3 x 5 mL) to remove the mineral oil. Carefully decant the hexane washings via cannula.

  • Solvent and Nucleophile Addition: Add anhydrous DMF (5 mL). Cool the flask to 0 °C in an ice bath. In a separate flask, dissolve phenol (1.1 mmol, 1.1 eq) in a small amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen gas evolution ceases.

  • Substrate Addition: Add a solution of 2-chloroquinoline (1.0 mmol) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction to 80-100 °C and stir until TLC analysis indicates the complete consumption of the 2-chloroquinoline.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Isolation: Extract the product into an organic solvent like ethyl acetate (3 x 20 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 3: Data Presentation and Comparative Analysis

Table 1: Comparative Overview of SNAr on 2-Chloroquinolines
Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)TimeTypical Yield (%)Reference
Nitrogen AnilineK₂CO₃ / NoneDMF / Ethanol100 °C / RT6-12 h85-95%[5][6]
Sulfur ThiophenolNa₂S / K₂CO₃DMFRoom Temp1-2 h90-98%[8][11]
Oxygen PhenolNaH / KOtBuDMF / DMSO80-100 °C4-8 h70-90%[9][10]
Microwave-Assisted Synthesis vs. Conventional Heating

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate SNAr reactions. The primary advantage lies in the rapid and efficient heating of the polar reaction mixture, leading to a dramatic reduction in reaction times.[7][12]

  • Key Advantages of Microwave Heating:

    • Rate Acceleration: Reactions that take several hours with conventional heating can often be completed in minutes.[12]

    • Improved Yields: Rapid heating can minimize the formation of degradation byproducts that may occur during prolonged heating.[7]

    • Enhanced Purity: Cleaner reaction profiles often simplify purification.

  • Considerations:

    • While yields are often comparable or slightly better with microwave heating, the primary benefit is the speed.[13]

    • Specialized microwave reactor equipment is required.

    • Careful control of temperature and pressure is essential, especially with volatile solvents.

Table 2: Conventional vs. Microwave Heating

Reaction TypeConventional HeatingMicrowave HeatingOutcomeReference
N-Arylation100 °C, 8 hours120 °C, 20 minutesReaction time reduced >20-fold with comparable yield.[5][7]
S-Arylation25 °C, 2 hours80 °C, 10 minutesFaster reaction, particularly for less reactive thiols.[8]
O-Arylation100 °C, 6 hours150 °C, 30 minutesSignificant rate enhancement, may improve yields by reducing thermal decomposition.[14]

Part 4: Applications in Drug Development

The 2-substituted quinoline scaffold is a privileged structure in medicinal chemistry. The SNAr reactions described herein are pivotal for accessing a wide range of biologically active compounds.

  • Anticancer Agents: Many kinase inhibitors feature an amino-quinoline core. For example, derivatives of 4-anilinoquinolines, such as bosutinib, are potent inhibitors of the epidermal growth factor receptor (EGFR). The synthesis of these molecules often relies on an SNAr or a related palladium-catalyzed amination reaction.

  • Anti-inflammatory Drugs: As mentioned, the nonsteroidal anti-inflammatory drugs (NSAIDs) floctafenine and glafenine are synthesized using SNAr methodology on a chloroquinoline core.[1]

  • Antimalarials: While classic antimalarials like chloroquine are 4-substituted, the development of new agents targeting resistant strains often involves exploring substitutions at all positions of the quinoline ring, including C2.

Part 5: Safety and Handling

Trustworthiness through Safety: A protocol is only as good as its safe execution. Adherence to safety best practices is non-negotiable.

  • 2-Chloroquinoline:

    • Hazards: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[15][16]

    • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17] Avoid inhalation of dust or vapors.

  • Strong Bases (Sodium Hydride, Potassium tert-Butoxide):

    • Hazards: Flammable solids that react violently with water, releasing flammable hydrogen gas. Corrosive and can cause severe skin and eye burns.[18][19]

    • Handling: Must be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[18] Never add water to these reagents. Quench reactions carefully at low temperatures. Use fire-retardant lab coats and have a Class D fire extinguisher readily available.

  • Solvents (DMF, DMSO):

    • Hazards: DMF is a reproductive toxin. Both are readily absorbed through the skin.

    • Handling: Always handle in a fume hood and wear appropriate gloves.

References

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-10. [Link]

  • Cai, Y., et al. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. American Chemical Society.
  • Gashaw, T., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20708. [Link]

  • Hassan, A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8089-8115. [Link]

  • Manikandan, R., et al. (2005). N-(2-Chloroquinolin-3-ylmethylene)aniline. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3858-o3860. [Link]

  • ResearchGate. (2025). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
  • Abdel-Wahab, B. F., et al. (2018).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Quora. (2018). Why does nucleophilic substitution in quinoline take place at the 2 position and not at the 4 position? Quora. [Link]

  • ResearchGate. (2025). N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline.
  • National Center for Biotechnology Information. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. PubMed Central. [Link]

  • ChemRxiv. (2022). Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. ChemRxiv.
  • Leka, Z., et al. (2007). A Comparison of Microwave-Accelerated and Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant. Molecules, 12(3), 523-531. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines. BenchChem.
  • Sci-Hub. (2016).
  • Hernandez-Vazquez, E., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Chemistry, 5(4), 2824-2838. [Link]

  • orientaljchem.org. (2023).
  • Wordpress. (2026). SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]

  • BenchChem. (n.d.). Technical Support Center: Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines. BenchChem.
  • Chemistry LibreTexts. (2023). 4.5: Nucleophilic acyl substitution reactions. Chemistry LibreTexts. [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure (SOP) Procedure for Safe Use of Pyrophoric Solids. UCSB Environmental Health & Safety. [Link]

  • ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
  • Royal Society of Chemistry. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 20(17), 3955-3960.
  • Google Patents. (n.d.). CN111187188A - Synthesis method of substituted thiophenol.
  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
  • Chemistry Stack Exchange. (2017). Conventional heating compared to microwave heating of chemical reactions. Chemistry Stack Exchange. [Link]

  • ResearchGate. (n.d.). Selected quinoline-based marketed drugs.
  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. IJPSR, 5(11), 4833-4837.
  • Royal Society of Chemistry. (2019). Synthesis of 2-glycosyl-quinazolines and 5-glycosyl-pyrazolo[1,2-a]cinnolines by Cp*Ir(iii)-catalyzed C–H activation/cyclization.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (1995). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. PubMed.
  • Hebei Boze Chemical Co.,Ltd. (2023). How Do You Handle Sodium Tert-Butoxide?. Hebei Boze Chemical Co.,Ltd.. [Link]

  • Wiley Online Library. (2012). Microwave Heating Outperforms Conventional Heating for a Thermal Reaction that Produces a Thermally Labile Product: Observations.
  • New Jersey Department of Health. (2001). HAZARD SUMMARY: SODIUM HYDRIDE. NJ.gov. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Chemos. [Link]

  • Wikipedia. (2024). 2-Chloroquinoline. Wikipedia. [Link]

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Application Notes and Protocols for the Utilization of 2-Chloro-6,7-dimethoxy-4-methylquinoline as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and application of 2-Chloro-6,7-dimethoxy-4-methylquinoline . This versatile intermediate, while not extensively documented in publicly available literature, holds significant potential for the synthesis of a diverse array of substituted quinoline derivatives with potential pharmacological activity. This guide outlines a proposed synthetic route to access this key intermediate and provides detailed protocols for its subsequent derivatization through nucleophilic aromatic substitution.

The strategic placement of a chloro group at the 2-position of the quinoline ring renders this position highly susceptible to nucleophilic attack. This reactivity, coupled with the electron-donating methoxy groups at the 6- and 7-positions and the methyl group at the 4-position, modulates the electronic properties of the heterocyclic system, making it an attractive scaffold for the development of novel therapeutic agents.

Part 1: Proposed Synthesis of this compound

The direct synthesis of this compound is not widely reported. Therefore, a two-step synthetic sequence is proposed, commencing with the well-established Conrad-Limpach synthesis of the corresponding quinolin-2(1H)-one precursor, followed by a chlorination step.

Step 1: Synthesis of 6,7-dimethoxy-4-methylquinolin-2(1H)-one

This procedure is adapted from established methods for the synthesis of substituted 4-hydroxy-2-quinolones. The reaction involves the condensation of 3,4-dimethoxyaniline with ethyl acetoacetate, followed by a thermal cyclization.

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3,4-dimethoxyaniline (15.3 g, 0.1 mol) and ethanol (50 mL).

  • Addition of Ethyl Acetoacetate: While stirring, add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise to the aniline solution. A catalytic amount of acetic acid (0.5 mL) can be added to facilitate the initial condensation.

  • Initial Condensation: Heat the mixture to reflux for 1 hour.

  • Solvent Removal: After the initial reflux, remove the ethanol and any water formed under reduced pressure using a rotary evaporator.

  • Cyclization: The resulting crude β-anilinocrotonate is added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A or diphenyl ether (100 mL), at 250 °C in a flask equipped for distillation to remove the ethanol formed during cyclization.

  • Reaction Monitoring and Work-up: Maintain the temperature for 30-60 minutes until the reaction is complete (monitored by TLC). Allow the reaction mixture to cool to below 100 °C and then pour it into a beaker containing petroleum ether (200 mL) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with petroleum ether, and recrystallize from ethanol or acetic acid to yield 6,7-dimethoxy-4-methylquinolin-2(1H)-one as a solid.

Expected Outcome:

ProductFormYieldMelting Point
6,7-dimethoxy-4-methylquinolin-2(1H)-oneCrystalline solid70-80%>250 °C
Step 2: Chlorination of 6,7-dimethoxy-4-methylquinolin-2(1H)-one

The conversion of the 2-quinolone to the 2-chloroquinoline is a standard transformation achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). This procedure is based on analogous transformations of quinolinones.[1]

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6,7-dimethoxy-4-methylquinolin-2(1H)-one (10.95 g, 0.05 mol) in phosphorus oxychloride (30 mL, 0.32 mol).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL) dropwise to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.[2]

  • Work-up: After cooling the reaction mixture to room temperature, carefully pour it onto crushed ice (200 g) with vigorous stirring in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the product with dichloromethane or chloroform (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford this compound.

Proposed Synthetic Workflow:

G cluster_0 Step 1: Quinolone Synthesis cluster_1 Step 2: Chlorination A 3,4-Dimethoxyaniline C Condensation & Cyclization A->C B Ethyl Acetoacetate B->C D 6,7-Dimethoxy-4-methylquinolin-2(1H)-one C->D Heat (250 °C) E 6,7-Dimethoxy-4-methylquinolin-2(1H)-one F Chlorination E->F G This compound F->G POCl₃, cat. DMF G A This compound C SₙAr Reaction A->C B Nucleophile (Nu-H) e.g., R₂NH, RSH, ROH B->C D 2-Substituted-6,7-dimethoxy-4-methylquinoline C->D Heat, Solvent G cluster_0 Drug Discovery Workflow A 2-Chloro-6,7-dimethoxy- 4-methylquinoline C Parallel Synthesis (SₙAr Reactions) A->C B Library of Nucleophiles B->C D Library of Novel Quinoline Derivatives C->D E Biological Screening (e.g., Kinase Assays) D->E F Hit Identification E->F

Sources

Application Notes and Protocols for the Synthesis of Quinoline-Based c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Motif for c-Met Inhibition

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase has emerged as a critical target in oncology.[1] Its aberrant activation, primarily through its ligand, hepatocyte growth factor (HGF), drives a range of oncogenic processes including cell proliferation, survival, migration, and invasion.[2] Consequently, the development of small molecule inhibitors of c-Met has been a major focus of cancer drug discovery.

Within the landscape of c-Met inhibitors, the quinoline core has established itself as a "privileged scaffold".[3] This is due to its rigid, planar structure and its ability to form key interactions within the ATP-binding pocket of the c-Met kinase domain.[2] The nitrogen atom in the quinoline ring system can act as a hydrogen bond acceptor, a crucial interaction for anchoring the inhibitor to the hinge region of the kinase. Furthermore, the bicyclic nature of the quinoline scaffold provides a versatile platform for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.[3]

This application note provides a comprehensive guide to the synthesis of potent quinoline-based c-Met inhibitors, with a focus on the synthetic strategies and detailed protocols for the preparation of analogues of clinically relevant inhibitors such as Cabozantinib. The methodologies described herein are intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and development of novel anticancer therapeutics.

The c-Met Signaling Pathway and Mechanism of Inhibition

The c-Met signaling pathway is a complex network that, when dysregulated, contributes to tumorigenesis. The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation event triggers the recruitment of downstream signaling proteins, leading to the activation of multiple pathways, including the RAS/MAPK and PI3K/Akt pathways, which are central to cell growth and survival.[4]

Quinoline-based c-Met inhibitors are typically Type II kinase inhibitors, meaning they bind to the inactive "DFG-out" conformation of the kinase. This mode of inhibition offers a higher degree of selectivity compared to Type I inhibitors that target the active conformation. The quinoline core typically occupies the adenine-binding region, with the nitrogen atom forming a hydrogen bond with the backbone NH of a methionine residue in the hinge region. Appended substituents on the quinoline scaffold extend into the hydrophobic back pocket, further stabilizing the inhibitor-kinase complex.

cMet_pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet binds P1 Dimerization & Autophosphorylation cMet->P1 activates RAS_MAPK RAS/MAPK Pathway P1->RAS_MAPK PI3K_Akt PI3K/Akt Pathway P1->PI3K_Akt STAT STAT Pathway P1->STAT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation Invasion Invasion & Metastasis RAS_MAPK->Invasion PI3K_Akt->Proliferation PI3K_Akt->Invasion STAT->Proliferation Inhibitor Quinoline c-Met Inhibitor Inhibitor->P1 inhibits

Caption: The c-Met signaling pathway and point of inhibition.

Synthetic Strategies for Quinoline-Based c-Met Inhibitors

The synthesis of quinoline-based c-Met inhibitors generally involves a modular approach, allowing for the systematic variation of different structural components to explore structure-activity relationships (SAR). A common retrosynthetic analysis breaks down the target molecule into three key fragments:

  • The Quinoline Core: This is the foundational scaffold of the inhibitor.

  • The Linker: A crucial element that connects the quinoline core to the aryl moiety.

  • The Substituted Aryl Moiety: This part of the molecule often interacts with the solvent-exposed region of the ATP-binding pocket and can be modified to fine-tune the inhibitor's properties.

A convergent synthetic strategy is often employed, where the quinoline core and the linker-aryl fragment are synthesized separately and then coupled in the final steps.

retrosynthesis cluster_fragments Key Fragments Target Quinoline c-Met Inhibitor Quinoline Quinoline Core Target->Quinoline disconnection Linker Linker Target->Linker disconnection Aryl Substituted Aryl Moiety Target->Aryl disconnection

Caption: General retrosynthetic approach for quinoline c-Met inhibitors.

A representative synthetic route towards a Cabozantinib analogue is detailed in the following protocol. This synthesis highlights key chemical transformations commonly used in the preparation of this class of compounds.

Detailed Experimental Protocol: Synthesis of a Cabozantinib Analogue

This protocol describes the synthesis of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, a close analogue of the potent c-Met inhibitor Cabozantinib.

Part 1: Synthesis of the Quinoline Core (4-chloro-6,7-dimethoxyquinoline)

The synthesis of the quinoline core begins with the construction of the heterocyclic ring system, followed by chlorination to install a reactive handle for subsequent coupling reactions.

Step 1.1: Synthesis of 4-hydroxy-6,7-dimethoxyquinoline

This step involves a Gould-Jacobs reaction, a classic method for quinoline synthesis.

  • Materials:

    • 3,4-dimethoxyaniline (1 equivalent)

    • Diethyl (ethoxymethylene)malonate (1.1 equivalents)

    • Diphenyl ether (solvent)

  • Procedure:

    • Combine 3,4-dimethoxyaniline and diethyl (ethoxymethylene)malonate in a round-bottom flask.

    • Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • Add diphenyl ether to the reaction mixture and heat to reflux (approximately 250-260 °C) for 1-2 hours.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Filter the precipitate and wash with diethyl ether or hexane to remove the diphenyl ether.

    • The crude product can be further purified by recrystallization from ethanol or a suitable solvent system.

  • Expected Yield: 70-80%

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Step 1.2: Synthesis of 4-chloro-6,7-dimethoxyquinoline

The hydroxyl group at the 4-position is converted to a chlorine atom, which is a good leaving group for nucleophilic aromatic substitution.

  • Materials:

    • 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent)

    • Phosphorus oxychloride (POCl₃) (excess, ~5-10 equivalents)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • To a stirred suspension of 4-hydroxy-6,7-dimethoxyquinoline in a round-bottom flask, add phosphorus oxychloride at 0 °C.

    • Add a catalytic amount of DMF.

    • Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is basic.

    • The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum.

  • Expected Yield: 85-95%

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Synthesis of the Linker-Aryl Fragment

This part of the synthesis involves the preparation of the cyclopropane-1,1-dicarboxamide moiety attached to the 4-fluorophenyl group.

Step 2.1: Synthesis of cyclopropane-1,1-dicarboxylic acid

  • Materials:

    • Diethyl malonate (1 equivalent)

    • 1,2-dibromoethane (1.5 equivalents)

    • Sodium ethoxide (2.2 equivalents)

    • Ethanol (solvent)

  • Procedure:

    • Prepare a solution of sodium ethoxide in ethanol.

    • Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.

    • Add 1,2-dibromoethane to the reaction mixture and heat to reflux for 4-6 hours.

    • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

    • Hydrolyze the resulting diethyl cyclopropane-1,1-dicarboxylate by heating with an aqueous solution of sodium hydroxide.

    • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the cyclopropane-1,1-dicarboxylic acid.

    • Filter the product, wash with cold water, and dry.

  • Expected Yield: 60-70%

  • Characterization: The product can be characterized by melting point and NMR spectroscopy.

Step 2.2: Synthesis of N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

  • Materials:

    • Cyclopropane-1,1-dicarboxylic acid (1 equivalent)

    • Thionyl chloride (SOCl₂) (2.2 equivalents)

    • 4-fluoroaniline (2.5 equivalents)

    • Dichloromethane (DCM) (solvent)

    • Triethylamine (TEA) (3 equivalents)

  • Procedure:

    • Convert cyclopropane-1,1-dicarboxylic acid to its diacyl chloride by reacting with thionyl chloride.

    • In a separate flask, dissolve 4-fluoroaniline and triethylamine in dichloromethane.

    • Add the solution of cyclopropane-1,1-diacyl chloride dropwise to the 4-fluoroaniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water, 1N HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expected Yield: 50-60%

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Coupling and Final Product Formation

The final step involves the coupling of the quinoline core with the linker-aryl fragment.

Step 3.1: Synthesis of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

This is a nucleophilic aromatic substitution reaction where the phenoxide displaces the chlorine atom on the quinoline ring.

  • Materials:

    • 4-chloro-6,7-dimethoxyquinoline (1 equivalent)

    • N-(4-hydroxyphenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (1.1 equivalents)

    • Potassium carbonate (K₂CO₃) (2 equivalents)

    • N,N-Dimethylformamide (DMF) (solvent)

  • Procedure:

    • Combine 4-chloro-6,7-dimethoxyquinoline, N-(4-hydroxyphenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, and potassium carbonate in DMF.

    • Heat the reaction mixture at 80-90 °C for 6-8 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into water.

    • The product will precipitate. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol or diethyl ether.

    • The crude product can be purified by column chromatography or recrystallization to obtain the final product of high purity.

  • Expected Yield: 70-85%

  • Characterization: The final product should be extensively characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and its purity should be determined by High-Performance Liquid Chromatography (HPLC).

Data Summary and Characterization

Compound NameStructureMolecular Weight ( g/mol )Expected ¹H NMR (δ ppm) HighlightsExpected MS (m/z)
4-hydroxy-6,7-dimethoxyquinolineC₁₁H₁₁NO₃205.21Signals for aromatic protons, two methoxy groups, and a broad singlet for the hydroxyl group.[M+H]⁺ = 206.08
4-chloro-6,7-dimethoxyquinolineC₁₁H₁₀ClNO₂223.65Disappearance of the hydroxyl proton signal and shifts in the aromatic proton signals.[M+H]⁺ = 224.04
N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamideC₂₉H₂₄FN₃O₅529.52Complex aromatic signals, two methoxy singlets, cyclopropyl protons, and amide NH protons.[M+H]⁺ = 530.17

Conclusion

The quinoline scaffold represents a highly successful platform for the design and synthesis of potent and selective c-Met inhibitors. The modular synthetic strategies outlined in this application note provide a robust framework for the generation of diverse libraries of quinoline-based compounds for SAR studies and lead optimization. The detailed protocol for the synthesis of a Cabozantinib analogue serves as a practical guide for researchers in the field, enabling the efficient preparation of these important therapeutic agents. Careful execution of these synthetic steps, coupled with rigorous purification and characterization, is paramount to obtaining high-quality compounds for biological evaluation.

References

  • Martorana, A., La Monica, G., & Lauria, A. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4314. [Link]

  • Martorana, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • Wang, X., et al. (2011). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent. Journal of Medicinal Chemistry, 54(10), 3653-3665. [Link]

  • Martorana, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed. [Link]

  • Tuğcu, G., et al. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. Turkish Journal of Pharmaceutical Sciences, 18(6), 738-747. [Link]

  • Martorana, A., et al. (2020). General structure for quinoline c-Met inhibitors as analogues of cabozantinib and foretinib. ResearchGate. [Link]

  • Kung, P. P., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321-1329. [Link]

  • Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 163-172. [Link]

  • Gherardi, E., et al. (2012). An overview of the c-MET signaling pathway. Cellular & Molecular Immunology, 9(1), 2-13. [Link]

  • Genentech. (2012, October 1). The Met Signaling Pathway and Cancer [Video]. YouTube. [Link]

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Application Note & Protocol: Synthesis of 2-Anilino-6,7-dimethoxy-4-methylquinoline Derivatives via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-anilino-6,7-dimethoxy-4-methylquinoline derivatives through a nucleophilic aromatic substitution (SNAr) reaction. This chemical transformation is fundamental in medicinal chemistry for the development of targeted therapeutics, particularly kinase inhibitors. The quinoline scaffold is a privileged structure in drug discovery, and its derivatives have shown significant pharmacological activity.[1][2][3][4] This guide delves into the reaction mechanism, provides detailed, field-tested experimental protocols, and discusses the significance of the resulting compounds in the context of drug development, with a focus on their role as inhibitors of receptor tyrosine kinases like EGFR and c-Met.[5][6]

Foundational Chemistry: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. Unlike nucleophilic substitution on aliphatic systems, SNAr on aromatic rings requires the presence of electron-withdrawing groups to activate the ring towards nucleophilic attack. In the case of 2-chloro-6,7-dimethoxy-4-methylquinoline, the heterocyclic nitrogen atom acts as a powerful electron-withdrawing group, polarizing the C-Cl bond at the C2 position and making it susceptible to attack by a nucleophile, such as an aniline.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electron-deficient C2 carbon of the quinoline ring. This step is typically the rate-determining step and results in the temporary loss of aromaticity and the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7]

  • Elimination of Leaving Group: The aromaticity of the quinoline ring is restored by the elimination of the chloride ion, which is a good leaving group. The resulting product is the thermodynamically stable 2-anilino-6,7-dimethoxy-4-methylquinoline derivative.

The general mechanism is depicted below.

SNAr_Mechanism Quinoline This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Quinoline->Meisenheimer + Aniline (Addition) Aniline Substituted Aniline (Nu-H) Product 2-Anilino-quinoline Derivative Meisenheimer->Product - Cl⁻ (Elimination) HCl HCl

Caption: Generalized SNAr mechanism for the reaction of 2-chloroquinoline with an aniline.

Significance in Drug Discovery: Targeting Kinase Pathways

The 4-anilinoquinoline and 4-anilinoquinazoline scaffolds are cornerstones in the design of modern cancer therapeutics.[8][9] These structures are bioisosteres that can effectively mimic the adenine region of ATP, allowing them to act as competitive inhibitors at the ATP-binding site of various protein kinases.[6] Dysregulation of kinase signaling pathways, particularly those involving the Epidermal Growth Factor Receptor (EGFR) and c-Met, is a hallmark of many cancers.[5][6]

Compounds derived from the reaction of chloroquinolines with anilines have been successfully developed as potent tyrosine kinase inhibitors (TKIs). For instance, Lapatinib, an EGFR/HER2 dual inhibitor, features a related 4-anilinoquinazoline core.[10][11] The 6,7-dimethoxy substitution pattern is often incorporated to improve pharmacological properties, including potency and selectivity.[5][12] The synthesis described herein provides a direct route to novel compounds that can be screened for inhibitory activity against these critical cancer targets.

Drug_Discovery_Pathway Start 2-Chloro-6,7-dimethoxy- 4-methylquinoline Reaction SₙAr Reaction with Anilines Start->Reaction Library Library of 2-Anilinoquinoline Derivatives Reaction->Library Generates Screening High-Throughput Screening (HTS) Library->Screening Input for Target Kinase Target (e.g., EGFR, c-Met) Target->Screening Assay against Hit Hit Compound (Active Inhibitor) Screening->Hit Identifies Optimization Lead Optimization (SAR Studies) Hit->Optimization Input for Candidate Preclinical Candidate Optimization->Candidate Yields Experimental_Workflow A 1. Reagent Setup B 2. Reaction Assembly (Add Quinoline, Aniline, Solvent) A->B C 3. Reflux Reaction (e.g., 80-100 °C, 5-12h) B->C D 4. Monitor by TLC C->D Periodically D->C Incomplete E 5. Reaction Work-up (Quench, Extract, Dry) D->E Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G H Final Product G->H

Sources

Application Note: Structural Characterization of 2-Chloro-6,7-dimethoxy-4-methylquinoline by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the structural characterization of 2-Chloro-6,7-dimethoxy-4-methylquinoline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key heterocyclic scaffold, substituted quinolines are pivotal in medicinal chemistry and drug development.[1] Accurate structural elucidation is the cornerstone of understanding structure-activity relationships (SAR) and ensuring compound integrity. This application note presents a detailed protocol for NMR data acquisition and an in-depth analysis of the predicted ¹H and ¹³C NMR spectra, offering researchers a robust framework for verifying the synthesis and purity of this specific quinoline derivative.

Introduction: The Significance of Substituted Quinolines

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties. The specific substitution pattern on the quinoline core dictates the molecule's pharmacological profile. This compound is a bespoke derivative, and its precise characterization is a critical first step in any research and development pipeline.

NMR spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[2] By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, one can unambiguously determine the molecular structure and confirm the identity of a synthesized compound.

Note on Data: As of the publication of this note, experimental NMR data for this compound is not widely available in peer-reviewed literature. Therefore, the spectral data and interpretations presented herein are predicted values based on established principles of NMR spectroscopy and analysis of structurally similar compounds. This guide serves as an expert-level predictive reference for scientists working with this molecule.

Predicted NMR Spectral Data

The predicted NMR data for this compound is summarized below. Spectra are predicted for a sample dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard (0.00 ppm).

Molecular Structure for NMR Assignment

To facilitate clear spectral assignment, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3~ 7.20s1H
H-5~ 7.40s1H
H-8~ 7.15s1H
4-CH₃~ 2.65s3H
6-OCH₃~ 4.05s3H
7-OCH₃~ 4.00s3H
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~ 151.0
C-3~ 122.5
C-4~ 146.0
C-4a~ 145.5
C-5~ 104.0
C-6~ 152.0
C-7~ 156.0
C-8~ 101.0
C-8a~ 140.0
4-CH₃~ 18.5
6-OCH₃~ 56.4
7-OCH₃~ 56.2

Scientific Interpretation and Rationale

The predicted chemical shifts are founded on the electronic environment of each nucleus, which is influenced by induction, resonance, and anisotropic effects from the substituents.

¹H NMR Spectrum Analysis
  • Aromatic Protons (H-3, H-5, H-8):

    • H-5 and H-8 (~7.40 and ~7.15 ppm): These protons are on the benzene ring portion of the quinoline. They appear as singlets because they lack adjacent protons for spin-spin coupling. The electron-donating methoxy groups at C-6 and C-7 increase the electron density at the ortho (C-5, C-8) and para positions, shielding these protons and shifting them upfield compared to unsubstituted quinoline. The H-5 proton is expected slightly downfield from H-8 due to its proximity to the pyridine ring.

    • H-3 (~7.20 ppm): This proton is on the pyridine ring. It is expected to be a singlet. Its chemical shift is influenced by the adjacent chloro and methyl-substituted carbon atoms.

  • Methyl and Methoxy Protons:

    • 4-CH₃ (~2.65 ppm): The methyl group at C-4 is attached to an sp²-hybridized carbon of the aromatic system. This environment typically results in a chemical shift in the range of 2.5-2.7 ppm. It will appear as a sharp singlet, integrating to three protons.

    • 6-OCH₃ and 7-OCH₃ (~4.05 and ~4.00 ppm): The two methoxy groups are chemically distinct and should appear as two sharp singlets, each integrating to three protons. Their chemical shifts are characteristic of methoxy groups attached to an aromatic ring. A slight difference in their chemical shifts is expected due to their different positions relative to the rest of the molecule.

¹³C NMR Spectrum Analysis
  • Quaternary Carbons (C-2, C-4, C-4a, C-6, C-7, C-8a):

    • C-2 (~151.0 ppm): This carbon is directly attached to the electronegative nitrogen and chlorine atoms, causing a significant downfield shift.

    • C-4 (~146.0 ppm): Attached to the nitrogen (beta position) and the methyl group, this carbon is also significantly downfield.

    • C-6 and C-7 (~152.0 and ~156.0 ppm): These carbons are attached to the strongly electron-donating methoxy groups, which deshield the carbon atom itself, resulting in pronounced downfield shifts. C-7 is often observed slightly more downfield than C-6 in similar systems.

    • C-4a and C-8a (~145.5 and ~140.0 ppm): These are the bridgehead carbons where the two rings are fused. Their chemical shifts are typical for such positions in heterocyclic systems.

  • CH Carbons (C-3, C-5, C-8):

    • C-3 (~122.5 ppm): This carbon is situated between two substituted carbons (C-2 and C-4) and its shift is in the expected aromatic region.

    • C-5 and C-8 (~104.0 and ~101.0 ppm): These carbons are ortho to the electron-donating methoxy groups. The strong shielding effect of the methoxy groups causes a significant upfield shift, a characteristic feature for carbons ortho to OCH₃ on a benzene ring.

  • Methyl and Methoxy Carbons:

    • 4-CH₃ (~18.5 ppm): A typical chemical shift for a methyl group attached to an aromatic ring.

    • 6-OCH₃ and 7-OCH₃ (~56.4 and ~56.2 ppm): These signals are characteristic for methoxy carbons attached to an aromatic system.

Experimental Protocols

To obtain high-quality NMR spectra for this compound, the following protocols for sample preparation and instrument acquisition are recommended.

Workflow for NMR Characterization

Caption: Experimental workflow for complete NMR characterization.

Protocol 1: NMR Sample Preparation
  • Sample Quantity:

    • For ¹H NMR: Weigh approximately 5-10 mg of the dried, purified compound.

    • For ¹³C NMR: A higher concentration is preferable due to the low natural abundance of ¹³C. Use 20-50 mg of the compound.[2]

  • Solvent Selection:

    • Choose a suitable deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. Other options include DMSO-d₆ or Acetone-d₆ if solubility is an issue.[2] The choice of solvent will affect chemical shifts.

  • Dissolution:

    • Place the weighed sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing an internal standard (e.g., 0.03% TMS).

    • Gently vortex or swirl the vial until the sample is completely dissolved. Ensure no particulate matter is present.

  • Transfer:

    • Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

    • Cap the NMR tube securely.

Protocol 2: NMR Data Acquisition
  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.[2]

  • ¹H NMR Acquisition Parameters (Typical for 400 MHz):

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8-16 scans.

  • ¹³C NMR Acquisition Parameters (Typical for 100 MHz):

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Spectral Width: ~220-250 ppm (centered around 100 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 scans or more, depending on sample concentration.

Conclusion

This application note provides a predictive but scientifically grounded framework for the NMR characterization of this compound. The detailed analysis of predicted ¹H and ¹³C NMR spectra, coupled with robust protocols for sample preparation and data acquisition, equips researchers in drug discovery and organic synthesis with the necessary tools to confidently verify the structure of this important heterocyclic compound. For unambiguous assignment, 2D NMR experiments such as HSQC and HMBC are recommended to correlate proton and carbon signals.

References

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. ResearchGate. Available at: [Link]

  • Google Patents. (Date not available). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • ResearchGate. (Date not available). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Available at: [Link]

  • TSI Journals. (Date not available). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]

  • PubChem. (Date not available). 4-Chloro-6,7-dimethoxyquinoline. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • PMC. (Date not available). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. Available at: [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Characterization of 2-Chloro-6,7-dimethoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 2-Chloro-6,7-dimethoxy-4-methylquinoline using high-resolution mass spectrometry (HRMS). This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its unambiguous identification and characterization critical for drug development and quality control. This document details optimized protocols for sample preparation, instrumentation, and data analysis, including a discussion of expected ionization behavior and fragmentation patterns. The methodologies presented are designed to provide researchers, scientists, and drug development professionals with a robust and reproducible approach for the analysis of this and structurally related quinoline derivatives.

Introduction

This compound is a substituted quinoline derivative with significant applications in medicinal chemistry. The quinoline scaffold is a core structure in numerous biologically active compounds and pharmaceuticals.[1] Accurate determination of the molecular weight and structure of synthetic intermediates like this compound is paramount for ensuring the integrity of the final active pharmaceutical ingredient (API). Mass spectrometry is an indispensable analytical technique for this purpose, offering high sensitivity, selectivity, and the ability to elucidate structural information through fragmentation analysis.[2]

This application note will explore the utility of Electrospray Ionization (ESI) coupled with high-resolution mass spectrometry for the analysis of this compound. ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺), minimizing in-source fragmentation and providing clear molecular weight information.[3] Subsequent tandem mass spectrometry (MS/MS) experiments can then be employed to induce fragmentation and generate structurally informative product ions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₂H₁₂ClNO₂
Molecular Weight 237.68 g/mol
CAS Number 697793-63-8
Appearance Solid
InChI Key JWSDOYINPAVDIM-UHFFFAOYSA-N

Experimental Workflow

The overall workflow for the mass spectrometric analysis of this compound is depicted in the following diagram.

Workflow Figure 1. Analytical Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing prep1 Weighing of Standard prep2 Dissolution in Organic Solvent prep1->prep2 prep3 Serial Dilution prep2->prep3 lc LC Separation (Optional) prep3->lc esi Electrospray Ionization (ESI) lc->esi ms1 Full Scan MS (MS1) esi->ms1 ms2 Tandem MS (MS/MS) ms1->ms2 data1 Molecular Ion Confirmation ms2->data1 data2 Isotopic Pattern Analysis data1->data2 data3 Fragmentation Analysis data2->data3 data4 Structure Elucidation data3->data4

Caption: Overall workflow for the mass spectrometric analysis.

Detailed Protocols

Sample Preparation
  • Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 1 mg of this compound standard. Dissolve the standard in 1 mL of a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of 1 µg/mL. This working solution can be directly infused or injected into the LC system.

Rationale: The choice of methanol or acetonitrile is based on their compatibility with reversed-phase liquid chromatography and electrospray ionization. The final concentration of 1 µg/mL is typically sufficient for obtaining a strong signal on modern mass spectrometers.

Mass Spectrometry Parameters

The following parameters are recommended for a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)The nitrogen atom in the quinoline ring is basic and readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Source Temperature 120 - 150 °CAids in desolvation of the analyte ions.
Desolvation Gas Flow 600 - 800 L/hrFacilitates efficient solvent evaporation.
Desolvation Temperature 350 - 450 °CEnsures complete desolvation prior to ion transfer.
Mass Range (MS1) m/z 50 - 500Covers the expected molecular ion and potential fragments.
Collision Energy (MS/MS) 10 - 40 eV (Ramped)A range of collision energies allows for the observation of both primary and secondary fragment ions.

Data Analysis and Interpretation

Expected Mass Spectrum (MS1)

In positive ion ESI mode, this compound is expected to be readily protonated, forming the [M+H]⁺ ion. Given the molecular formula C₁₂H₁₂ClNO₂, the monoisotopic mass of the neutral molecule is approximately 237.0556 Da. Therefore, the protonated molecule [C₁₂H₁₃ClNO₂]⁺ will have an m/z of approximately 238.0634.

A key feature to look for is the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[4] This will result in an M+2 peak (at m/z 240.0605) with an intensity of about one-third of the monoisotopic peak.

Predicted Fragmentation Pathway (MS/MS)

Tandem mass spectrometry (MS/MS) of the protonated molecule (m/z 238.06) is expected to yield several characteristic fragment ions. The fragmentation is likely to be initiated by the loss of stable neutral molecules such as methyl radicals (•CH₃) from the methoxy groups, or through cleavage of the quinoline ring structure.

Fragmentation Figure 2. Predicted Fragmentation Pathway parent [M+H]⁺ m/z 238.06 frag1 [M+H - •CH₃]⁺ m/z 223.04 parent->frag1 - •CH₃ frag4 [M+H - HCl]⁺ m/z 202.08 parent->frag4 - HCl (putative) frag2 [M+H - CH₃ - CO]⁺ m/z 195.05 frag1->frag2 - CO frag3 Loss of Cl

Caption: Predicted fragmentation of this compound.

Interpretation of Key Fragments:

  • m/z 223.04: This prominent fragment likely arises from the loss of a methyl radical (•CH₃) from one of the methoxy groups. This is a common fragmentation pathway for methoxylated aromatic compounds.

  • m/z 195.05: Subsequent loss of carbon monoxide (CO) from the m/z 223.04 fragment ion can lead to the formation of this ion.

  • m/z 202.08: A putative fragment corresponding to the loss of a neutral hydrochloric acid (HCl) molecule.

Conclusion

The methods outlined in this application note provide a robust starting point for the mass spectrometric analysis of this compound. The use of high-resolution mass spectrometry with electrospray ionization allows for confident determination of the molecular formula and provides valuable structural information through tandem mass spectrometry. These protocols can be adapted for various applications, including reaction monitoring, impurity profiling, and metabolic studies, thereby supporting the advancement of drug discovery and development programs.

References

  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Crystallographic Communications, E67, o3012. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Ragehy, N. A., El-Saharty, Y. S., & El-Koussi, N. A. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Journal of Pharmaceutical and Biomedical Analysis.
  • McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15.
  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-704.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Google Patents. (n.d.). CN102134219A - Preparation method of quinoline derivative.
  • McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15.
  • MDPI. (2022). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 27(15), 4987.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • ResearchGate. (2019). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
  • ResearchGate. (2013). Mass spectrometry of halogen-containing organic compounds.
  • The Good Scents Company. (n.d.). lepidine. Retrieved from [Link]

  • ResearchGate. (2018). Ionization Techniques for Mass Spectral Analysis.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quinoline Derivatives and the Imperative for Rigorous Analytical Characterization

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science.[1][2] This heterocyclic scaffold is a key pharmacophore in a multitude of approved drugs, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The therapeutic efficacy and safety of these compounds are intrinsically linked to their precise chemical structure, purity, and stability. Consequently, the robust analytical characterization of quinoline derivatives is not merely a regulatory requirement but a scientific necessity for researchers, scientists, and drug development professionals.

This comprehensive guide provides a detailed exploration of the principal analytical methodologies for the characterization of quinoline derivatives. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers in developing and validating their own analytical workflows. The protocols herein are designed to be self-validating systems, grounded in the principles of scientific integrity and aligned with international regulatory standards.

A Multi-Modal Approach to Unveiling the Molecular Identity

A single analytical technique is rarely sufficient to fully characterize a novel or existing quinoline derivative. A comprehensive understanding of a molecule's identity, purity, and structure necessitates a multi-modal approach, leveraging the strengths of various instrumental techniques. The typical analytical workflow for quinoline derivatives integrates chromatographic separations with spectroscopic and spectrometric detection and elucidation.

Analytical_Workflow_for_Quinoline_Derivatives cluster_Separation Separation & Quantification cluster_Identification Identification & Quantification cluster_Structural_Elucidation Structural Elucidation HPLC HPLC / UPLC UV_Vis UV-Vis Spectroscopy HPLC->UV_Vis Detection & Quantification MS Mass Spectrometry (MS) NMR NMR Spectroscopy FTIR FTIR Spectroscopy Sample Quinoline Derivative Sample Sample->HPLC Purity & Quantification Sample->MS Molecular Weight & Fragmentation Sample->NMR Connectivity & Stereochemistry Sample->FTIR Functional Groups

Figure 1: A generalized analytical workflow for the comprehensive characterization of quinoline derivatives.

I. Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity and quantifying the concentration of quinoline derivatives.[3][4][5][6] Its versatility allows for the separation of the target molecule from impurities, degradation products, and other matrix components.

Causality of Method Selection: Why Reversed-Phase HPLC is Often the First Choice

The majority of quinoline derivatives possess a degree of lipophilicity, making Reversed-Phase HPLC (RP-HPLC) the most common and effective separation mode.[4] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. More lipophilic compounds interact more strongly with the C18 column and thus elute later.

The choice of a C18 column is a strategic one, offering a good balance of retention and resolution for a wide range of quinoline derivatives.[5] The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase is critical for ensuring good peak shape.[5] The quinoline nitrogen is basic and can interact with residual silanol groups on the silica support of the stationary phase, leading to peak tailing. The acidic mobile phase protonates the quinoline nitrogen, minimizing these secondary interactions and resulting in sharp, symmetrical peaks.

Protocol: A Validated RP-HPLC Method for the Quantification of a Quinoline Derivative

This protocol provides a robust starting point for the analysis of a generic quinoline derivative. Method validation should be performed in accordance with ICH Q2(R2) guidelines to ensure the method is suitable for its intended purpose.[7][8][9][10]

Instrumentation and Materials:

  • HPLC System: An HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[5]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]

  • Chemicals and Reagents:

    • Quinoline derivative reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Phosphoric acid (analytical grade).

    • Ultrapure water.

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)[5]
Mobile Phase A 0.1% Phosphoric acid in Water[5]
Mobile Phase B Acetonitrile[5]
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL[5]
Column Temperature 30 °C[5]
Detection UV at an appropriate wavelength (e.g., 289 nm)[5]
Run Time 15 minutes[5]

Experimental Procedure:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the quinoline derivative reference standard.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 100 mL volumetric flask and dilute to volume. This is the stock solution.

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Solution Preparation:

    • Prepare the sample containing the quinoline derivative in a diluent that is compatible with the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • System Suitability:

    • Before running the samples, inject a standard solution five times to check for system suitability parameters such as retention time repeatability, peak area precision, tailing factor, and theoretical plates. The acceptance criteria should be predefined based on internal SOPs or pharmacopeial guidelines.

  • Analysis:

    • Inject the blank (diluent), calibration standards, and sample solutions into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the quinoline derivative against the concentration of the calibration standards.

    • Determine the concentration of the quinoline derivative in the sample solution by interpolating its peak area from the calibration curve.

II. Spectrometric Methods: Unveiling the Molecular Mass and Fragmentation

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight of quinoline derivatives and providing valuable structural information through fragmentation analysis.[11][12][13] When coupled with a chromatographic separation technique like HPLC (LC-MS), it becomes a powerful method for identifying and quantifying compounds in complex mixtures.

Causality of Ionization Technique Selection: ESI vs. EI

The choice of ionization technique is critical and depends on the properties of the quinoline derivative and the desired information.

  • Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for polar and thermally labile molecules.[11][12] In positive ion mode, quinoline derivatives are readily protonated to form the [M+H]+ ion, allowing for accurate molecular weight determination.[13] Tandem mass spectrometry (MS/MS) can be performed on the [M+H]+ ion to induce fragmentation and obtain structural information.[11][12]

  • Electron Ionization (EI): This is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation.[11][12] The resulting mass spectrum is a fingerprint of the molecule, with characteristic fragment ions that can be used for structural elucidation and library matching.[13] EI is particularly useful for less polar and more volatile quinoline derivatives.

Key Fragmentations in Mass Spectrometry of Quinolines:

IonizationKey Fragmentation PathwayDescription
EI Loss of COOH (for carboxylic acid derivatives)[13]Neutral loss of 45 Da.
EI Loss of CO2 (for carboxylic acid derivatives)[13]Neutral loss of 44 Da.
EI Loss of HCN from the quinoline ring[13]A common fragmentation for heterocyclic aromatic compounds.
ESI-MS/MS Fragmentation of the protonated molecule [M+H]+Provides information on the substituents and their positions on the quinoline ring.
Protocol: LC-MS Analysis of a Quinoline Derivative

This protocol outlines a general procedure for the analysis of a quinoline derivative using LC-MS with ESI.

Instrumentation and Materials:

  • LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., QTOF or Triple Quadrupole) with an ESI source.

  • LC Column: A C18 column suitable for LC-MS.

  • Reagents: HPLC-grade solvents and volatile mobile phase additives (e.g., formic acid, ammonium formate).

LC-MS Conditions:

ParameterCondition
Column C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 2.2 µm)[14]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Optimized based on the analyte's retention
Flow Rate 0.2-0.4 mL/min
Injection Volume 1-5 µL
Ionization Mode ESI Positive[14]
Capillary Voltage 3-4 kV
Drying Gas Flow 8-12 L/min
Drying Gas Temperature 300-350 °C
MS Scan Range m/z 50-1000

Experimental Procedure:

  • Sample Preparation: Prepare the sample in a solvent compatible with the mobile phase at a concentration suitable for MS detection (typically in the low µg/mL to ng/mL range).

  • Infusion Analysis (Optional but Recommended): Directly infuse a standard solution of the quinoline derivative into the mass spectrometer to optimize the ESI source parameters and determine the precursor ion for MS/MS analysis.

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Acquire data in full scan mode to identify the [M+H]+ ion.

    • If structural information is required, perform a product ion scan (MS/MS) on the precursor ion to obtain the fragmentation pattern.

  • Data Analysis:

    • Extract the ion chromatogram for the m/z of the [M+H]+ ion to visualize the peak corresponding to the quinoline derivative.

    • Analyze the full scan mass spectrum to confirm the molecular weight.

    • Interpret the MS/MS spectrum to elucidate the structure of the molecule.

III. Spectroscopic Methods: Elucidating the Molecular Structure

Spectroscopic techniques provide detailed information about the structure and functional groups present in quinoline derivatives. NMR, FTIR, and UV-Vis spectroscopy are complementary techniques that, when used together, can provide an unambiguous structural assignment.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including complex quinoline derivatives.[15][16] It provides detailed information about the carbon-hydrogen framework of the molecule.

Why a Combination of 1D and 2D NMR is Crucial:

While 1D NMR (¹H and ¹³C) provides fundamental information, the unambiguous assignment of all signals in a complex quinoline derivative often requires 2D NMR experiments.[15][17][18]

  • ¹H NMR: Reveals the number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling).[15][19]

  • ¹³C NMR: Shows the number of non-equivalent carbon atoms.[15]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish the spin systems within the molecule.[15]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and establishing the overall structure.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is important for determining stereochemistry and conformation.[18]

NMR_Elucidation_Strategy cluster_1D_NMR 1D NMR cluster_2D_NMR 2D NMR H1_NMR ¹H NMR (Proton Environments & Coupling) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1_NMR->HMBC NOESY NOESY/ROESY (Spatial Proximity) H1_NMR->NOESY C13_NMR ¹³C NMR (Carbon Environments) HSQC HSQC (Direct ¹H-¹³C Correlation) C13_NMR->HSQC C13_NMR->HMBC Structure Unambiguous Structure COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

Figure 2: A strategic workflow for the structural elucidation of quinoline derivatives using NMR spectroscopy.

Protocol: General NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified quinoline derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift range.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D NMR spectra (COSY, HSQC, HMBC) as needed for complete structural assignment.

  • Data Processing and Interpretation:

    • Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals and elucidate the structure.

B. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[2][3][20] The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.

Characteristic FTIR Absorptions for Quinoline Derivatives:

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic C-H
1620-1580C=C stretchAromatic C=C
1580-1500C=N stretchQuinoline ring C=N
~1700C=O stretchCarbonyl (e.g., in quinolone derivatives)[21]
3500-3300N-H stretchAmine or amide
3600-3200O-H stretchHydroxyl or carboxylic acid

Protocol: FTIR Analysis using Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the spectrum of the sample.

    • The instrument software will automatically subtract the background from the sample spectrum.

  • Data Interpretation: Analyze the positions and intensities of the absorption bands to identify the functional groups present in the molecule.

C. UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinoline.[22][23][24] The wavelength of maximum absorbance (λmax) can be used for quantification and can also provide some structural information.

Protocol: UV-Vis Spectroscopic Analysis

  • Sample Preparation:

    • Prepare a stock solution of the quinoline derivative in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).[24][25]

    • Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.[25]

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.[25]

    • Record a baseline correction using a cuvette filled with the pure solvent.[25]

    • Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Interpretation:

    • Identify the λmax values.

    • The Beer-Lambert law (A = εbc) can be used for quantitative analysis if the molar absorptivity (ε) is known.

IV. Method Validation: Ensuring Trustworthiness and Regulatory Compliance

The validation of analytical procedures is a critical component of quality assurance in drug development and manufacturing.[7][8][9][10][26] The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[7][10] The International Council for Harmonisation (ICH) provides guidelines (Q2(R2)) on the validation of analytical procedures.[8][10]

Key Validation Parameters:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.[7][9]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[9]
Accuracy The closeness of the test results to the true value.[9]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]
Range The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]

Conclusion

The analytical characterization of quinoline derivatives is a multifaceted process that requires a strategic and integrated approach. By combining the separation power of HPLC with the structural elucidation capabilities of MS and NMR, and complementing this with the functional group information from FTIR and the quantitative data from UV-Vis, researchers can build a comprehensive and robust data package for any quinoline derivative. The adherence to validated protocols and a thorough understanding of the principles behind each technique are paramount for ensuring the quality, safety, and efficacy of these vital compounds.

References

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022-06-20). Available at: [Link]

  • Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-497. Available at: [Link]

  • Al-Ghorbani, M., et al. (2017). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry, 33(6). Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Available at: [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

  • Pérez-Pavarón, J. C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1406, 215-223. Available at: [Link]

  • FTIR spectrum of quinoline derivative. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. (2022). Egyptian Journal of Chemistry. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Available at: [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2020). Molecules. Available at: [Link]

  • Clugston, D. H., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. Available at: [Link]

  • Structure elucidation of quinoline| NMR Spectroscopy. (2023). YouTube. Available at: [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2009). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Determination of Some Quinoline Derivatives with Organic Brominating Agents. Journal of the Chinese Chemical Society. Available at: [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021). Colloids and Interfaces. Available at: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Analytica Chimica Acta. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and... ResearchGate. Available at: [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2021). Catalysts. Available at: [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2022). Molecules. Available at: [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies. Available at: [Link]

  • Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021). HETEROCYCLES. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2019). IOP Conference Series: Materials Science and Engineering. Available at: [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (2021). International Journal of Drug Delivery Technology. Available at: [Link]

  • Quinoline - MassBank. (2019). Available at: [Link]

Sources

Application Notes and Protocols: The Emerging Potential of the 6,7-Dimethoxyquinoline Scaffold in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Promise of a Privileged Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of compounds with diverse and potent pharmacological activities.[1][2] Within this family, molecules bearing a 6,7-dimethoxy substitution pattern have garnered significant attention in oncology for their ability to serve as potent inhibitors of key signaling molecules that drive cancer progression. While direct, extensive research on 2-Chloro-6,7-dimethoxy-4-methylquinoline is emerging, a comprehensive analysis of its close structural analogs provides a robust framework for understanding its potential applications and for designing rigorous experimental investigations.

This guide is intended for researchers, scientists, and drug development professionals. It will provide an in-depth exploration of the therapeutic rationale for investigating this compound and its derivatives in cancer research. We will delve into the established mechanisms of action of related compounds, offer detailed protocols for evaluating biological activity, and present a logical workflow for advancing preclinical studies. Our approach is grounded in the well-documented activities of analogous 6,7-dimethoxyquinoline and 6,7-dimethoxyquinazoline compounds, which have shown significant promise as inhibitors of critical cancer targets, including receptor tyrosine kinases (RTKs) and topoisomerases.[1][3][4]

Scientific Rationale and Putative Mechanisms of Action

The strategic placement of methoxy groups at the C6 and C7 positions of the quinoline ring is a recurring motif in the design of kinase inhibitors. This substitution pattern is instrumental in the activity of several approved and investigational drugs. The 2-chloro and 4-methyl substitutions on the quinoline ring of the title compound offer versatile handles for further chemical modification, allowing for the generation of focused compound libraries to explore structure-activity relationships (SAR).

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary and well-validated mechanism for related 6,7-dimethoxy-substituted heterocycles is the inhibition of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and c-Met.[3][4] These receptors are frequently overexpressed or mutated in various cancers, leading to aberrant activation of downstream pro-survival and proliferative signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades.[3]

  • Causality: The 6,7-dimethoxyquinazoline scaffold, a close analog, is known to anchor within the ATP-binding pocket of the EGFR kinase domain. The dimethoxy groups often form crucial hydrogen bonds with key amino acid residues, conferring potency and selectivity. It is highly probable that this compound could be engineered to function similarly. The chloro group at the 2-position serves as a reactive site for nucleophilic substitution, enabling the attachment of various side chains to optimize binding affinity and pharmacokinetic properties.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound 2-Chloro-6,7-dimethoxy- 4-methylquinoline Compound->EGFR Inhibition

Caption: Putative inhibition of the EGFR signaling pathway by this compound.

Targeting DNA Topoisomerase I

Recent studies have identified 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I (TOP1) inhibitors.[1] TOP1 is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis in rapidly dividing cancer cells.[1]

  • Causality: The planar quinoline ring system is capable of intercalating between DNA base pairs, while substituents at the 2 and 4 positions can interact with the TOP1 enzyme, stabilizing the TOP1-DNA cleavage complex. This prevents the re-ligation of the DNA strand, leading to cytotoxic DNA lesions. The specific substitutions on this compound suggest that it could be a valuable starting point for developing novel TOP1 inhibitors.

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating, with clear endpoints and controls to ensure data integrity.

Protocol 1: Cell Viability Assessment via MTT Assay

This assay provides a quantitative measure of the cytotoxic or cytostatic effects of the compound on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture relevant cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]
  • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
  • Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL and incubate for 24 hours at 37°C, 5% CO2.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is <0.5% in all wells.
  • Replace the media in the 96-well plate with 100 µL of the media containing the various compound concentrations. Include "vehicle control" (DMSO only) and "untreated" wells.
  • Incubate for 72 hours.

3. MTT Reagent Addition and Incubation:

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
  • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Solubilization and Absorbance Reading:

  • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate for 10 minutes on an orbital shaker.
  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Western Blot Analysis of Kinase Phosphorylation

This protocol allows for the direct assessment of the compound's effect on the phosphorylation status of target kinases like EGFR and its downstream effectors like AKT.

1. Cell Lysis and Protein Quantification:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.
  • Treat cells with the compound at concentrations around its IC50 value for a specified time (e.g., 2, 6, 24 hours).
  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
  • Quantify protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
  • Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies overnight at 4°C (e.g., rabbit anti-phospho-EGFR, rabbit anti-total-EGFR, rabbit anti-phospho-AKT, rabbit anti-total-AKT, and a loading control like mouse anti-β-actin).
  • Wash the membrane three times with TBST.
  • Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify changes in protein phosphorylation.

Experimental Workflow Visualization

The following diagram illustrates a logical progression for the preclinical evaluation of this compound.

Workflow cluster_synthesis Compound Synthesis & Library Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Development Synthesis Synthesis of This compound & Analogs Screening Initial Cytotoxicity Screening (MTT Assay, NCI-60 Panel) Synthesis->Screening IC50 IC50 Determination Screening->IC50 Mechanism Mechanism of Action Studies (Western Blot, Kinase Assays, TOP1 Assay) IC50->Mechanism Apoptosis Apoptosis & Cell Cycle Assays (Flow Cytometry) Mechanism->Apoptosis PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Apoptosis->PK_PD Toxicity Toxicity Studies PK_PD->Toxicity Xenograft Xenograft Efficacy Models Toxicity->Xenograft Lead_Opt Lead Optimization Xenograft->Lead_Opt

Caption: A streamlined workflow for the preclinical evaluation of novel quinoline-based anticancer agents.

Quantitative Data from Structurally Related Compounds

To provide a benchmark for anticipated potency, the following table summarizes the in vitro activity of representative 6,7-dimethoxy-substituted quinoline and quinazoline derivatives against various cancer cell lines and kinases.

Compound ClassTargetCell Line / AssayIC50 / GI50 ValueReference
6,7-dimethoxy-4-anilinoquinolinesc-Met KinaseMKN-45 (Gastric Cancer)0.030 µM[4]
6,7-dimethoxy-4-anilinoquinolinesc-Met KinaseA549 (Lung Cancer)Low micromolar[4]
4-alkoxy-2-aryl-6,7-dimethoxyquinolinesTopoisomerase INCI-60 PanelSignificant growth inhibition at 10 µM[1]
4-anilino-6,7-dimethoxyquinazolinesEGFR KinaseVarious Cancer LinesNanomolar to low micromolar range[3]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are dependent on the specific cell line and assay conditions.

Conclusion and Future Directions

While direct biological data on this compound is not yet widely published, its structural features, shared with potent and clinically relevant anticancer agents, provide a strong rationale for its investigation. The 6,7-dimethoxyquinoline core is a validated pharmacophore for targeting key oncogenic drivers like EGFR, c-Met, and TOP1. The chloro and methyl groups on the title compound present ideal opportunities for medicinal chemists to generate novel derivatives with potentially enhanced potency, selectivity, and drug-like properties.

The protocols and workflows detailed in this guide offer a robust starting point for any research program aimed at exploring the therapeutic potential of this promising chemical scaffold. Rigorous and systematic evaluation, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies, will be crucial in determining the ultimate clinical utility of this compound and its future derivatives in the fight against cancer.

References

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. National Institutes of Health (NIH). Available at: [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. Available at: [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. National Institutes of Health (NIH). Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Chloro-6,7-dimethoxy-4-methylquinoline Synthesis Yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6,7-dimethoxy-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize the yield and purity of the target compound. This document provides in-depth, field-proven insights and detailed protocols to ensure the successful synthesis of this important quinoline derivative.

Part 1: Recommended Synthetic Pathway: Combes Synthesis and Subsequent Chlorination

A robust and reliable method for synthesizing this compound involves a two-step process: the Combes synthesis to construct the quinoline core, followed by chlorination of the resulting quinolin-2-ol.

Overall Workflow

Synthetic Pathway A 3,4-Dimethoxyaniline C Combes Synthesis (Acid-catalyzed condensation and cyclization) A->C B Ethyl Acetoacetate B->C D 6,7-Dimethoxy-4-methylquinolin-2-ol C->D Intermediate E Chlorination (POCl3) D->E F 2-Chloro-6,7-dimethoxy- 4-methylquinoline E->F Final Product

Caption: Recommended two-step synthesis of this compound.

Step 1: Combes Synthesis of 6,7-Dimethoxy-4-methylquinolin-2-ol

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone[1][2]. In this case, 3,4-dimethoxyaniline is reacted with ethyl acetoacetate to form the desired 4-methylquinolin-2-ol core.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Acid Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to the mixture while stirring. The reaction is typically exothermic.

  • Reaction: Heat the mixture to 120-140°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. The solid product will precipitate out.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water to remove any remaining acid, and then recrystallize from a suitable solvent like ethanol to obtain pure 6,7-Dimethoxy-4-methylquinolin-2-ol.

Problem Possible Cause Solution
Low or No Product Formation 1. Ineffective acid catalyst. 2. Insufficient reaction temperature or time. 3. Decomposition of starting material.1. Use a stronger acid catalyst like PPA or ensure the sulfuric acid is concentrated. 2. Gradually increase the reaction temperature and monitor via TLC to find the optimal conditions. 3. Avoid excessively high temperatures that can lead to charring.
Formation of Multiple Products (Poor Regioselectivity) While ethyl acetoacetate is symmetric in its condensation, side reactions can occur.Ensure the reaction conditions are not too harsh. Lowering the temperature and using a milder acid catalyst might improve selectivity.
Dark-colored Reaction Mixture/Product Polymerization or side reactions due to high temperatures or a highly active catalyst.Reduce the reaction temperature and/or the amount of acid catalyst. Consider using a milder catalyst like p-toluenesulfonic acid[3].
Step 2: Chlorination of 6,7-Dimethoxy-4-methylquinolin-2-ol

The intermediate, a quinolin-2-ol (which exists in tautomeric equilibrium with the quinolin-2-one), is converted to the final 2-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃)[4][5].

  • Reaction Setup: In a fume hood, place the dried 6,7-Dimethoxy-4-methylquinolin-2-ol (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (at least 3-5 eq) to the flask. A small amount of a base like pyridine or N,N-dimethylaniline can be added to catalyze the reaction[6].

  • Reaction: Heat the mixture to reflux (around 100-110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic and hazardous step that must be performed with caution in a well-ventilated fume hood.

  • Purification: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography.

Problem Possible Cause Solution
Incomplete Reaction 1. Insufficient amount or activity of POCl₃. 2. Reaction time or temperature is too low. 3. Presence of moisture in the reaction.1. Use freshly distilled POCl₃. A mixture of POCl₃ and PCl₅ can be a more potent chlorinating agent[5]. 2. Increase the reflux time and ensure the temperature is maintained. 3. Ensure all glassware is oven-dried and the starting material is anhydrous.
Low Yield 1. Decomposition of the product during work-up. 2. Mechanical loss during transfer and filtration.1. Control the temperature during the quenching step by adding the reaction mixture to ice slowly. 2. Ensure efficient extraction and careful handling of the solid product.
Formation of Dark Impurities The electron-rich quinoline ring can be susceptible to side reactions at high temperatures[7].Maintain the reaction temperature within the recommended range and avoid prolonged heating after the reaction is complete.

Part 2: Alternative Synthetic Approach: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of electron-rich compounds to form heterocyclic systems, including 2-chloroquinolines from N-arylacetamides[8][9]. While a direct, one-pot synthesis of the target molecule using this method can be challenging, a multi-step approach utilizing this reaction is conceivable.

Conceptual Workflow

Vilsmeier-Haack Approach A N-(3,4-dimethoxyphenyl)acetamide C Cyclization and Chlorination A->C B Vilsmeier Reagent (POCl3/DMF) B->C D 2-Chloro-6,7-dimethoxy- quinoline-3-carbaldehyde C->D Intermediate E Reduction/Modification of 3-formyl and introduction of 4-methyl D->E F 2-Chloro-6,7-dimethoxy- 4-methylquinoline E->F Final Product

Caption: Conceptual pathway for the synthesis using a Vilsmeier-Haack reaction.

This approach would likely involve the synthesis of 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde from N-(3,4-dimethoxyphenyl)acetamide, followed by subsequent chemical modifications to introduce the 4-methyl group and reduce the 3-formyl group, which is a more complex route.

Frequently Asked Questions (FAQs) for the Vilsmeier-Haack Reaction

Q1: My Vilsmeier-Haack reaction is not working. What are the common reasons for failure?

A1: The Vilsmeier reagent is highly sensitive to moisture[10]. Ensure all your reagents (DMF, POCl₃) are anhydrous and your glassware is thoroughly dried. The reagent is also thermally unstable and should be prepared at low temperatures (0-5°C)[8][10]. The aromatic substrate must be sufficiently electron-rich for the reaction to proceed, as the Vilsmeier reagent is a weak electrophile[9][11][12].

Q2: How can I optimize the yield of my Vilsmeier-Haack reaction?

A2: The stoichiometry of the Vilsmeier reagent (DMF and POCl₃) to the substrate is crucial. Typically, an excess of the reagent is used. The reaction temperature and time are also key parameters to optimize. Running the reaction at a slightly elevated temperature (e.g., 60-80°C) after the initial formation of the reagent at low temperature can improve the rate and yield[8].

Q3: What are common side reactions in the Vilsmeier-Haack synthesis of quinolines?

A3: Incomplete cyclization can be an issue. Also, if the starting acetanilide has other nucleophilic groups, they may react with the Vilsmeier reagent. Diformylation can also occur if the product is also highly activated[8].

Part 3: General FAQs for Synthesis Optimization

Q1: How critical is the purity of my starting materials?

A1: The purity of starting materials is paramount. Impurities can lead to side reactions, lower yields, and complicate the purification of the final product. It is advisable to use high-purity reagents or purify them before use.

Q2: What is the best way to monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product. Developing a good TLC system before starting the reaction is highly recommended.

Q3: My final product is difficult to purify. What are my options?

A3: If recrystallization does not yield a pure product, column chromatography on silica gel is the next logical step. Choosing an appropriate solvent system for the column is key and can be guided by your TLC analysis.

Part 4: Data Summary

The following table summarizes the typical reaction conditions for the recommended synthetic pathway.

Step Key Reagents Catalyst Temperature Typical Yield
Combes Synthesis 3,4-Dimethoxyaniline, Ethyl AcetoacetateConc. H₂SO₄ or PPA120-140°C60-80%
Chlorination 6,7-Dimethoxy-4-methylquinolin-2-ol, POCl₃Pyridine (optional)100-110°C (Reflux)70-90%

References

  • Rajput, S. S., & Singh, P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Roohia, L., Afghan, A., & Baradaran, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyphenyl)-3H-indole-5-carbaldehyde and its conversion to various heterocycles. Mediterranean Journal of Chemistry, 2(4), 187-196.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Cambridge University Press.
  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Diagram]. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Li, W., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2563-2568.
  • ResearchGate. (n.d.). Synthesis of 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one. [Diagram]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Google Patents. (n.d.). US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • ResearchGate. (n.d.). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. 10(11), 88-93.
  • ResearchGate. (n.d.). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? [Forum discussion]. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 16(10), 8594-8603.
  • ResearchGate. (n.d.). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? [Forum discussion]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Lepidine. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). POCl₃-PCl₅ mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(10b), 1645-1652.
  • Royal Society of Chemistry. (1984). Bridgehead substitution reactions of 3-methoxy-4-azahomoadamantane via N-acyliminium ions. A novel route to some[12][13]-fused 4-azahomoadamantane heterocycles. Journal of the Chemical Society, Perkin Transactions 1, 1863-1868.

  • ResearchGate. (n.d.). Preparing Vilsmeier reagent? [Forum discussion]. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. RSC Advances, 10(1), 1-13.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of N-(2,3,4,5,6-Pentafluorobenzyloxy)-γ-lactams by Rhodium-Catalyzed Cyclization of Diazo Amides. Retrieved from [Link]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Acta Poloniae Pharmaceutica. (2013). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)

Sources

Technical Support Center: Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven troubleshooting for common side reactions and experimental challenges. The following resources are structured in a question-and-answer format to directly address specific issues encountered during key quinoline synthesis protocols.

Skraup Quinoline Synthesis

The Skraup synthesis is a classic and powerful method for preparing quinolines from anilines, glycerol, an oxidizing agent (often the corresponding nitrobenzene), and concentrated sulfuric acid. However, its highly exothermic and harsh conditions are notorious for causing side reactions.

Frequently Asked Questions & Troubleshooting

Q1: My Skraup synthesis is extremely vigorous and difficult to control, often resulting in an uncontrollable exotherm and loss of material. How can I moderate it?

A1: The Skraup synthesis is famously exothermic due to the rapid dehydration of glycerol to acrolein and subsequent polymerization and condensation reactions.[1][2][3] The primary challenge is to control this initial burst of energy.

  • Causality: The highly acidic and oxidizing environment at elevated temperatures drives multiple reactions simultaneously. Without moderation, the reaction rate accelerates exponentially, leading to a dangerous runaway reaction.

  • Expert Recommendation: The most effective and widely adopted solution is the addition of a moderating agent. Ferrous sulfate (FeSO₄) is the standard choice as it appears to function as an oxygen carrier, smoothing the redox processes and extending the reaction over a longer period, thus preventing a violent surge.[1][3] Boric acid has also been reported as an effective moderator.[3]

    • Protocol Insight: It is critical to add the reagents in the correct order. The ferrous sulfate should be distributed throughout the mixture before the slow addition of sulfuric acid. Adding the acid first can trigger the reaction prematurely.[1] Ensure the mixture is well-stirred to dissolve the aniline sulfate and disperse the FeSO₄ before applying any heat.

Q2: I am observing significant tar formation, resulting in a low yield of a black, gooey crude product. What causes this and how can I minimize it?

A2: Tar formation is the most common side reaction in the Skraup synthesis.[3][4] This is a direct consequence of the harsh reaction conditions causing the acid-catalyzed polymerization of acrolein and other reactive intermediates.[3]

  • Mechanistic Insight: Concentrated sulfuric acid is a powerful dehydrating and polymerizing agent. It rapidly converts glycerol to the highly reactive α,β-unsaturated aldehyde acrolein. Under these conditions, acrolein readily undergoes self-polymerization, creating high-molecular-weight, insoluble tars.

  • Troubleshooting Strategies:

    • Use a Moderator: As with controlling the reaction vigor, ferrous sulfate helps reduce charring and tar formation by ensuring a smoother reaction profile.[4]

    • Temperature Control: Do not overheat the reaction. Apply heat gently to initiate the synthesis. Once the exothermic phase begins, the heating mantle should be removed to allow the reaction to self-sustain. Overheating will significantly increase polymerization.[4]

    • Ensure Anhydrous Conditions: The presence of water in the glycerol can lower yields.[1] Using anhydrous or "dynamite" grade glycerol is recommended for optimal results.[1]

    • Purification: Isolating the quinoline product from the tar is essential. The crude product is almost always a dark, viscous mixture.[4] Steam distillation is a highly effective classical method for separating the volatile quinoline from the non-volatile tar.[1][4]

Workflow: Mitigating Tar Formation in Skraup Synthesis

cluster_0 Pre-Reaction Setup cluster_1 Reaction Control cluster_2 Work-up & Purification A Combine Aniline, Nitrobenzene, Anhydrous Glycerol B Add Ferrous Sulfate (FeSO₄) as Moderator A->B C Slowly Add Conc. H₂SO₄ with Efficient Cooling & Stirring B->C D Gentle Initial Heating C->D E Remove Heat Source at Onset of Exotherm D->E F Monitor & Control Reaction Vigor (Cooling if Necessary) E->F G Cool & Quench Reaction Mixture in Water F->G H Neutralize with Base G->H I Perform Steam Distillation to Separate Quinoline from Tar H->I J Extract & Purify Quinoline I->J Result Reduced Tar, Higher Yield J->Result cluster_Enamine Enamine Intermediate cluster_Paths Competing Cyclization Pathways cluster_Products Regioisomeric Products Enamine P1 Path A (Attack at C=O A) Enamine->P1 H⁺ P2 Path B (Attack at C=O B) Enamine->P2 H⁺ Prod1 Product 1 P1->Prod1 Prod2 Product 2 P2->Prod2

Caption: Competing pathways leading to regioisomers.

Friedländer Synthesis

The Friedländer synthesis condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone). While versatile, it can be plagued by competing side reactions. [5][6]

Frequently Asked Questions & Troubleshooting

Q1: My Friedländer reaction has a very low yield, and I suspect self-condensation of my ketone reactant. How can I prevent this?

A1: The self-condensation of the ketone (an aldol condensation) is a major competing side reaction, especially under the basic or acidic conditions often used to catalyze the Friedländer synthesis. [5][7]

  • Causality: Both the desired Friedländer condensation and the undesired aldol condensation are initiated by the formation of an enolate (under basic conditions) or an enol (under acidic conditions) from the ketone. If the rate of self-condensation is comparable to or faster than the rate of reaction with the o-aminoaryl carbonyl, the yield will be poor.

  • Expert Recommendation: Modern protocols have been developed to circumvent this issue by using milder or alternative reaction conditions that favor the Friedländer pathway.

    • Catalyst-Free Synthesis in Water: One of the most effective modern approaches is to perform the reaction in water at a moderate temperature (e.g., 70°C) without any catalyst. [8][9]Water's high polarity and ability to facilitate proton transfer via hydrogen bonding can promote the reaction efficiently while minimizing aldol side reactions. [9]This green chemistry approach often provides excellent yields. [9] 2. Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times, often from hours to minutes. [7]This rapid heating can favor the desired reaction kinetically over slower side reactions.

    • Milder Catalysts: Instead of strong acids or bases, consider using milder catalysts. Choline hydroxide in water or various Lewis acids have been shown to be highly efficient and selective. [7]

Data Summary: Friedländer Synthesis Conditions
Catalyst SystemSolventTemperature (°C)Typical YieldsKey AdvantageReference
KOH / NaOHEthanolRefluxModerate to GoodTraditional, widely used[5]
H₂SO₄ / PPATolueneRefluxVariableEffective for less reactive substrates[5]
None Water 70-80 Excellent Green, high yield, no side reactions **[9]
Choline HydroxideWater50ExcellentMild, green, highly efficient[7]
Acetic Acid (neat)None (Microwave)160ExcellentExtremely fast reaction times[7]
Protocol: Catalyst-Free Friedländer Synthesis in Water

This protocol is adapted from Shen et al., 2012 and provides a high-yield, environmentally friendly alternative to traditional methods. [9] Materials:

  • 2-Aminobenzaldehyde (1.0 mmol)

  • Ketone with α-methylene group (e.g., cyclohexanone) (1.2 mmol)

  • Deionized Water (5 mL)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzaldehyde (1.0 mmol) and the ketone (1.2 mmol).

  • Solvent Addition: Add 5 mL of deionized water to the flask. [8]3. Reaction: Place the flask in a pre-heated oil bath at 70°C and stir the mixture vigorously. [8]4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. [8]The solid quinoline product often precipitates directly from the aqueous solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to obtain the pure quinoline derivative. [7][8]

References
  • Organic Syntheses Procedure. (n.d.). Quinoline. Organic Syntheses. Retrieved from [Link]

  • Slideshare. (2022, November 28). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

  • Weyesa, A., & D'hooghe, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 22063–22084. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • ResearchGate. (2020). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • ResearchGate. (2018). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Retrieved from [Link]

  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]

  • ResearchGate. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Chloro-6,7-dimethoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of 2-Chloro-6,7-dimethoxy-4-methylquinoline. As a crucial intermediate in the synthesis of various biologically active molecules, its purity is paramount for the success of subsequent experimental steps. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve the desired purity with confidence and efficiency.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile is heavily dependent on the synthetic route employed. However, a common and final step is the chlorination of the corresponding 4-hydroxy precursor (4-hydroxy-6,7-dimethoxy-4-methylquinoline) using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2]

Common Impurities Include:

  • Unreacted Starting Material (4-hydroxy-6,7-dimethoxy-4-methylquinoline): This is the most frequent impurity. Due to the hydroxyl group, it is significantly more polar than the desired chloro-product. Its presence is easily detected by Thin Layer Chromatography (TLC) as a spot with a lower Rƒ value.

  • Hydrolysis Product: The 2-chloro group can be sensitive to moisture, especially under non-neutral pH, leading to hydrolysis back to the 4-hydroxy starting material during workup or purification.

  • Residual Chlorinating Agent and its Byproducts: If the workup is not thorough, residual POCl₃ or its breakdown products (e.g., phosphoric acid) can contaminate the crude material. These are typically water-soluble and can be removed with an aqueous wash.

  • Byproducts from Preceding Steps: Impurities from earlier stages of the synthesis may carry through. Characterization by ¹H NMR and LC-MS of the crude product is essential for identification.

Q2: Should I choose recrystallization or column chromatography as my primary purification method?

A2: The choice depends on the impurity profile and the required scale. A decision-making workflow can help guide this choice.

Purif_Decision Crude Crude Product Analysis (TLC, ¹H NMR) Impurity_Check What is the main impurity? Crude->Impurity_Check Recrystallization Recrystallization (High recovery, scalable) Impurity_Check->Recrystallization Polar Starting Material Column Flash Column Chromatography (High purity, less scalable) Impurity_Check->Column Multiple Impurities with similar polarity to product Impurity_Check->Column Trace amounts of critical impurities Complex_Mix Complex mixture or multiple close-running spots Polar_SM Primarily unreacted, more polar starting material

Caption: Purification strategy decision tree.

  • Recrystallization is the preferred first choice if the primary impurity is the more polar 4-hydroxy starting material. It is faster, more cost-effective, and easier to scale up. A mixed solvent system of ethanol and ethyl acetate (1:1 v/v) has been reported to be effective for similar compounds.[1]

  • Column Chromatography is necessary when you have multiple impurities with polarities similar to your product, or when the highest possible purity (>99.5%) is required for sensitive downstream applications.[3][4]

Q3: How can I effectively assess the purity of my final product?

A3: A combination of methods is recommended for a comprehensive purity assessment.[5]

  • Thin Layer Chromatography (TLC): An indispensable tool for a quick check. A pure compound should ideally show a single spot. Run the sample in a solvent system that gives an Rƒ value between 0.3 and 0.5 for optimal resolution.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99% purity). A reversed-phase C18 column is a common choice for quinoline derivatives.[6][7]

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the structure of the desired compound and can reveal the presence of impurities if their signals do not overlap with the product's signals. The melting point of this compound is reported to be in the range of 132-136 °C.[8] A sharp melting point range (e.g., < 2 °C) is a good indicator of high purity.

Section 2: Troubleshooting Guide - Purification by Recrystallization

This is often the most efficient method for removing the common 4-hydroxy starting material impurity.

Problem: My compound will not crystallize from solution.
  • Causality & Rationale: Crystallization requires a supersaturated solution. If the solution is not saturated at room temperature, or if nucleation is not initiated, crystals will not form. The presence of significant impurities can also inhibit crystal lattice formation.[9]

  • Solutions & Methodologies:

    • Induce Nucleation:

      • Scratching: Gently scratch the inner surface of the flask with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[10]

      • Seeding: Add a single, pure crystal of the product to the solution to act as a template for crystallization.[10]

    • Increase Concentration: If too much solvent was added, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[10]

    • Reduce Temperature: If crystals do not form at room temperature, place the flask in an ice bath or refrigerator to further decrease the compound's solubility.

    • Change Solvent System: The chosen solvent may be too effective. A good recrystallization solvent is one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11] Experiment with the solvent systems listed in the table below.

Solvent/SystemRationale & Use CasePotential Issues
Ethanol/Ethyl Acetate A proven mixed-solvent system for related chloroquinolines.[1] Good for moderately polar compounds.Finding the precise ratio for optimal recovery can require some experimentation.
Methanol The compound is slightly soluble and crystals have been obtained from it.[6][8]May have too high a solubility, leading to lower recovery.
Isopropanol Often a good choice for heterocyclic compounds.Similar to ethanol, may require pairing with an anti-solvent.
Toluene A non-polar option if non-polar impurities are the issue.May have poor solubility even when hot.
Problem: The product "oiled out" instead of forming crystals.
  • Causality & Rationale: Oiling out occurs when the compound's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase before it has time to form an ordered crystal lattice. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound (not the case here, as the melting point is ~133 °C[8]).[9]

  • Solutions & Methodologies:

    • Re-heat and Cool Slowly: Re-heat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent. Allow the flask to cool to room temperature very slowly (e.g., by placing it in a warm water bath that is allowed to cool to ambient temperature).

    • Use More Dilute Solution: Add more solvent to the hot solution before cooling to ensure the saturation point is reached at a lower temperature, giving the molecules more time to align into a crystal lattice.

Section 3: Troubleshooting Guide - Purification by Column Chromatography

When high purity is essential or when impurities have similar polarity to the product, column chromatography is the method of choice.

Problem: Poor separation between my product and an impurity on the column.
  • Causality & Rationale: The resolving power of column chromatography is directly related to the choice of the mobile phase (eluent). If the solvent system does not provide a sufficient difference in affinity for the stationary phase between your compound and the impurity, they will co-elute.[12]

  • Solutions & Methodologies:

    • Optimize the Solvent System via TLC: The goal is to find a solvent system where the Rƒ of your product is ~0.3-0.4 and is well-separated from all impurity spots.

      • Adjust Polarity: If spots are too high on the TLC plate (high Rƒ), decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If they are too low (low Rƒ), increase the polarity.[12]

      • Change Solvent Selectivity: If adjusting polarity doesn't work, switch one of the solvents. For example, replacing ethyl acetate with dichloromethane can alter the interactions and improve separation. Common systems include Hexane/Ethyl Acetate, Dichloromethane/Methanol, and Toluene/Acetone.

Problem: My compound is streaking or "tailing" on the TLC plate and column.
  • Causality & Rationale: Streaking is a classic sign of a strong, non-ideal interaction between the analyte and the stationary phase. For basic heterocyclic compounds like quinolines, the lone pair on the nitrogen atom can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[12] This causes a portion of the molecules to "stick" and elute slowly, resulting in a streak.

  • Solutions & Methodologies:

    • Add a Basic Modifier: Add a small amount (0.1-1%) of a base like triethylamine (Et₃N) or a few drops of ammonium hydroxide to your eluent. These additives will bind to the acidic sites on the silica gel, preventing your compound from interacting too strongly and resulting in sharper bands.[12]

    • Switch the Stationary Phase: If a modifier is not effective or desirable, consider using a different stationary phase.

      • Neutral or Basic Alumina: Alumina is a good alternative for basic compounds.

      • Reversed-Phase Silica (C18): In this case, a polar mobile phase (like acetonitrile/water or methanol/water) is used, and separation is based on hydrophobicity.[7]

Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis TLC 1. TLC Optimization (Find solvent system for Rf ≈ 0.35) Slurry 2. Pack Column (Slurry pack with silica in non-polar eluent) Load 3. Load Sample (Dissolve in min. DCM, load onto column) Elute 4. Run Column (Apply eluent, maintain constant pressure) Load->Elute Collect 5. Collect Fractions (Collect small, uniform fractions) TLC_Frac 6. Analyze Fractions by TLC Collect->TLC_Frac Combine 7. Combine Pure Fractions Evap 8. Evaporate Solvent Final Final Evap->Final Pure Product

Caption: A standard workflow for flash column chromatography.

Section 4: Standard Operating Protocols

Protocol 4.1: Recrystallization of this compound

Objective: To purify the crude product by removing polar impurities, primarily the 4-hydroxy precursor.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Ethyl Acetate (reagent grade)

  • Erlenmeyer flask

  • Hotplate stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL).

  • Prepare a 1:1 (v/v) mixture of ethanol and ethyl acetate.

  • Add a minimal amount of the solvent mixture to the flask, just enough to create a slurry.

  • Gently heat the mixture on a hotplate with stirring. Add the solvent mixture portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • If crystallization does not begin, scratch the inside of the flask with a glass rod.

  • Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for 15-20 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold 1:1 ethanol/ethyl acetate solvent mixture.

  • Dry the crystals under vacuum to obtain the pure product. Check purity by TLC and melting point.

Protocol 4.2: Flash Column Chromatography

Objective: To achieve high purity by separating the target compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (flash grade, 230-400 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture, optimized by TLC)

  • Triethylamine (Et₃N, if needed)

  • Glass chromatography column

  • Collection tubes/flasks

  • Air or nitrogen source for pressure

Procedure:

  • TLC Analysis: Determine the optimal eluent system. For a moderately polar compound, start with systems like 4:1 Hexane:Ethyl Acetate and adjust the ratio as needed. If streaking occurs, add 0.5% Et₃N to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[13] Add a thin layer of sand to the top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column bed.

  • Elution: Carefully add the eluent to the column. Apply gentle air/nitrogen pressure to achieve a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.

  • Analysis: Spot every few fractions on a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the fractions containing only the pure product into a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Image]. Retrieved from [Link]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • The Good Scents Company. (n.d.). lepidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • RA College. (2023). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • YouTube. (2023). MCAT Organic Chemistry: Column Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A Review: Biological Importance of Heterocyclic Compounds. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Retrieved from [Link]

Sources

Technical Support Center: Suzuki-Miyaura Coupling with Chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloroquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to resolving specific problems you might encounter at the bench.

Question 1: My Suzuki-Miyaura reaction with a chloroquinoline substrate shows low to no conversion. What are the first things I should check?

Answer:

Low or no conversion in a Suzuki-Miyaura coupling, especially with a challenging substrate like a chloroquinoline, often points to a few key areas.[1] A systematic check of your reagents and reaction setup is the most efficient way to diagnose the issue.

Initial Checks:

  • Integrity of Reagents :

    • Boronic Acid/Ester Quality : Boronic acids are susceptible to degradation over time, particularly protodeboronation, which can be a primary reason for low yields.[2] Consider using freshly purchased boronic acid or a more stable boronic ester derivative like a pinacol ester.[2][3]

    • Solvent and Base Purity : Ensure your solvents are anhydrous (if the protocol demands it) and your base is of high purity.

  • Exclusion of Oxygen :

    • The active Pd(0) catalyst is highly sensitive to atmospheric oxygen.[1] Inadequate degassing of your solvent and reaction vessel is a common culprit for catalyst deactivation. Ensure you have thoroughly purged your reaction mixture with an inert gas (Argon or Nitrogen) for a sufficient amount of time.[1][4]

  • Catalyst, Ligand, and Base Combination :

    • This is the most critical set of variables. Chloroquinolines are electron-deficient heteroaryl chlorides, which can be challenging substrates. The choice of catalyst, ligand, and base must be synergistic to overcome the activation barrier of the C-Cl bond.[5] A screening of different conditions may be necessary.[1][6]

Question 2: I'm observing a significant amount of a side product that appears to be the homocoupling of my boronic acid. How can I minimize this?

Answer:

Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings and typically arises from two main pathways:

  • Oxygen-Mediated Homocoupling : The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, catalyzed by the palladium species.[2] This reinforces the critical need for rigorous degassing of the reaction mixture.[4]

  • Palladium(II)-Induced Homocoupling : If your reaction mixture contains Pd(II) species that have not yet entered the catalytic cycle, they can promote the homocoupling of two boronic acid molecules.[2] This can occur if a Pd(II) precatalyst is used and its reduction to Pd(0) is inefficient.

Strategies to Minimize Homocoupling:

  • Improve Degassing : Increase the duration and efficiency of your degassing procedure. Three cycles of vacuum/inert gas backfill are generally recommended.

  • Use a Pd(0) Precatalyst : While many Pd(II) precatalysts are effective, starting with a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate issues related to the initial reduction step.

  • Optimize Reaction Temperature : Running the reaction at the lowest effective temperature can sometimes disfavor side reactions.

  • Choice of Base : The choice of base can influence the rate of the desired catalytic cycle versus side reactions. For some systems, weaker bases may be preferable.

Frequently Asked Questions (FAQs)

This section covers broader questions about the Suzuki-Miyaura coupling of chloroquinolines.

Question 3: What are the best catalyst and ligand systems for coupling chloroquinolines?

Answer:

The coupling of aryl chlorides, including chloroquinolines, is more challenging than that of the corresponding bromides or iodides due to the stronger C-Cl bond.[5][7] Success hinges on using a catalyst system that promotes the difficult oxidative addition step.[2]

Key Considerations for Catalyst and Ligand Selection:

  • Electron-Rich and Bulky Ligands : These are essential for activating the C-Cl bond.[2][5] They increase the electron density on the palladium center, which facilitates the oxidative addition.[8] Bulky ligands also promote the formation of coordinatively unsaturated palladium species, which are highly reactive.[9]

  • Recommended Ligands :

    • Buchwald-type biaryl phosphine ligands : Ligands like SPhos and XPhos are highly effective for coupling aryl chlorides.[10][11]

    • N-Heterocyclic Carbenes (NHCs) : NHC ligands are also excellent choices for activating aryl chlorides due to their strong σ-donating properties.[12]

Recommended Catalyst Systems for Chloroquinolines:

Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd₂(dba)₃SPhos or XPhos1-5A robust system for many aryl chlorides.[10][11]
Pd(OAc)₂Buchwald Ligands1-5Another common and effective combination.[12]
PEPPSI™-iPrNone2-5An efficient pre-catalyst with a built-in NHC ligand.[12]
Question 4: How do I choose the right base and solvent for my reaction?

Answer:

The base and solvent play crucial roles in the Suzuki-Miyaura catalytic cycle, influencing both the rate and the outcome of the reaction.[2][13]

The Role of the Base:

The base is not just a spectator; it actively participates in the catalytic cycle.[14] Its primary roles include:

  • Activation of the boronic acid to form a more nucleophilic boronate species.[12][14]

  • Facilitating the transmetalation step.[5][13]

  • Accelerating the final reductive elimination step.[13][14]

Commonly Used Bases and Solvents:

BaseRecommended SolventsComments
K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O, THF/H₂OCarbonates are widely used and effective for many substrates.[2][4] The addition of water is often necessary to dissolve the base and facilitate the reaction.[2]
K₃PO₄Toluene, Dioxane, DMFA stronger base that can be effective for more challenging couplings.[5]
KOtBuTHF, DioxaneA very strong, non-nucleophilic base that can be highly effective, especially in anhydrous conditions.[4]

Solvent Choice:

The choice of solvent often depends on the solubility of the reactants and the desired reaction temperature. Common choices include ethereal solvents like dioxane and THF, or aromatic hydrocarbons like toluene.[2] A mixture of an organic solvent with water is frequently used to dissolve the inorganic base.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Chloroquinoline

This protocol provides a starting point for your experiments. Optimization may be required for specific substrates.

  • Reaction Setup :

    • To a dry reaction vessel, add the chloroquinoline (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

    • Seal the vessel with a septum.

  • Degassing :

    • Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen).

    • Repeat this cycle three times.

  • Solvent Addition and Reaction :

    • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

    • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.[15]

  • Work-up :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst and inorganic salts.[15]

    • Wash the filtrate with water and then with brine.[15]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[15]

  • Purification :

    • Purify the crude product by column chromatography on silica gel.[15]

Visualizations

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 (Base) PdII_Diaryl Ar-Pd(II)-Ar' L2 Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield or No Reaction CheckReagents Check Reagent Quality (Boronic Acid, Solvent, Base) Start->CheckReagents CheckDegassing Verify Inert Atmosphere (Thorough Degassing) CheckReagents->CheckDegassing Reagents OK ScreenConditions Screen Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temp.) CheckDegassing->ScreenConditions Degassing OK ResultOK Reaction Improved ScreenConditions->ResultOK

Sources

Technical Support Center: Controlling Regioselectivity in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of controlling regioselectivity in classical and modern quinoline syntheses. Quinolines are a cornerstone of heterocyclic chemistry, but achieving the desired substitution pattern, especially with unsymmetrical precursors, can be a significant challenge.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves beyond simple protocols to explain the underlying mechanistic principles that govern the regiochemical outcomes of these powerful reactions. By understanding the "why" behind a given result, you can make more informed decisions to optimize your synthetic strategy.

General Troubleshooting Workflow

Before diving into specific synthesis methods, it's helpful to have a general framework for troubleshooting regioselectivity. When an unexpected isomer is formed or a mixture is obtained, a systematic approach can quickly identify the root cause and solution.

G cluster_conditions Key Parameters cluster_solutions Potential Solutions start Mixture of Regioisomers Observed check_reactants Confirm Reactant Purity & Structure start->check_reactants analyze_conditions Analyze Reaction Conditions check_reactants->analyze_conditions catalyst Catalyst (Acid vs. Base) analyze_conditions->catalyst temp Temperature (Kinetic vs. Thermodynamic) analyze_conditions->temp solvent Solvent Polarity analyze_conditions->solvent modify_substrate Modify Substrate (e.g., protecting groups) analyze_conditions->modify_substrate If conditions fail, consider derivatization change_catalyst Switch Catalyst System catalyst->change_catalyst Influences enolate formation or cyclization pathway modify_temp Adjust Temperature temp->modify_temp Favors kinetic (low T) or thermodynamic (high T) product change_solvent Screen Solvents solvent->change_solvent Can alter transition state energies end_node Achieve Regiocontrol change_catalyst->end_node modify_temp->end_node change_solvent->end_node modify_substrate->end_node

Caption: General workflow for troubleshooting regioselectivity.

Section 1: The Friedländer Synthesis

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a cornerstone of quinoline synthesis. However, its regioselectivity with unsymmetrical ketones is a classic and frequently encountered problem.[1][2][3]

FAQ 1: I'm getting a mixture of regioisomers when using an unsymmetrical ketone (e.g., 2-butanone) in my Friedländer synthesis. How can I favor the formation of one isomer over the other?

Answer: This is the most common issue in Friedländer reactions. The regioselectivity is determined by which α-carbon of the unsymmetrical ketone forms the initial enolate for the aldol condensation. You are likely observing both the kinetic and thermodynamic enolates reacting. Control can be exerted by carefully selecting the catalyst and reaction temperature.

  • The Underlying Mechanism: The reaction proceeds via an initial aldol-type condensation followed by a cyclodehydration. With 2-butanone, enolization can occur at the methyl (CH3) group (kinetic control) or the methylene (CH2) group (thermodynamic control).

    • Kinetic Product: Attack from the less-substituted α-carbon (methyl group) leads to the 4-methyl-substituted quinoline.

    • Thermodynamic Product: Attack from the more-substituted α-carbon (methylene group) leads to the 2,3-disubstituted quinoline.

G cluster_pathways Competing Enolization Pathways reactants 2-Aminoaryl Ketone + Unsymmetrical Ketone kinetic Kinetic Enolate | (Less Substituted) | Favored by: Low Temp, Bulky Base, Aprotic Solvent reactants->kinetic  Acid or Base Catalyst thermo Thermodynamic Enolate | (More Substituted) | Favored by: High Temp, Small Base, Protic Solvent reactants->thermo product_k Kinetic Quinoline Product (e.g., 4-Substituted) kinetic->product_k Aldol Condensation & Cyclodehydration product_t Thermodynamic Quinoline Product (e.g., 2,3-Disubstituted) thermo->product_t Aldol Condensation & Cyclodehydration

Caption: Kinetic vs. Thermodynamic control in Friedländer synthesis.

Troubleshooting & Solutions:

ParameterTo Favor Kinetic Product (Less Substituted)To Favor Thermodynamic Product (More Substituted)Causality
Catalyst Lewis acids (e.g., FeCl₃), Organocatalysts (e.g., L-proline)[4]Strong bases (e.g., KOH, NaOH, NaOEt)Acid catalysts often operate under milder conditions, favoring the faster-formed kinetic enolate. Strong bases allow for equilibration to the more stable thermodynamic enolate.
Temperature Low temperatures (e.g., room temperature)High temperatures (e.g., 150-220 °C)Lowering the thermal energy of the system prevents the kinetic enolate from overcoming the activation barrier to equilibrate to the thermodynamic enolate.
Solvent Aprotic solventsProtic solventsProtic solvents can facilitate the proton exchange needed for equilibration to the thermodynamic enolate.
Protocol 1: Regioselective Synthesis of 2-Substituted Quinoline via Proline Catalysis

This protocol demonstrates a method to favor the kinetic product in a Friedländer annulation.[4]

  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-aminoaryl ketone (1.0 mmol), the unsymmetrical ketone (1.2 mmol), and L-proline (0.1 mmol, 10 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., DMSO or an alcohol, 5 mL).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Section 2: The Combes Synthesis

The Combes synthesis creates 2,4-disubstituted quinolines from the acid-catalyzed reaction of anilines and β-diketones.[5][6] The primary regiochemical challenge arises when using a meta-substituted aniline, which can lead to two possible cyclization products.

FAQ 2: My Combes synthesis using 3-methoxyaniline is giving a mixture of the 5-methoxy and 7-methoxy quinoline products. How can I control this?

Answer: This issue stems from the final step of the mechanism: an intramolecular electrophilic aromatic substitution. The direction of the cyclization is governed by the electronic and steric effects of the substituent on the aniline ring.

  • The Underlying Mechanism:

    • The aniline reacts with the β-diketone to form an enamine intermediate.

    • Under strong acid catalysis (e.g., H₂SO₄), the enamine is protonated.

    • The protonated intermediate then cyclizes onto the aromatic ring. With a meta-substituent, cyclization can occur either ortho or para to the substituent.

  • Electronic Effects: An electron-donating group (EDG) like methoxy (-OCH₃) is activating and ortho-, para- directing.

    • Cyclization at C-2 (ortho): This position is sterically hindered by the bulky enamine side chain.

    • Cyclization at C-6 (para): This position is electronically activated and sterically accessible, leading to the 7-substituted quinoline . This is typically the major product.

    • Cyclization at C-4 (ortho): This position is also electronically activated but less sterically hindered than C-2, leading to the 5-substituted quinoline .

G cluster_cyclization Acid-Catalyzed Cyclization start Meta-Substituted Aniline + β-Diketone enamine Enamine Intermediate start->enamine Condensation path_para Attack at Para Position (Sterically Favored, Electronically Activated) enamine->path_para path_ortho Attack at Ortho Position (Sterically Less Favored, Electronically Activated) enamine->path_ortho product_7 7-Substituted Quinoline (Major Product) path_para->product_7 product_5 5-Substituted Quinoline (Minor Product) path_ortho->product_5

Sources

minimizing tar formation in Skraup synthesis of quinolines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Tar Formation for Researchers, Scientists, and Drug Development Professionals

Introduction to the Skraup Synthesis and the Challenge of Tar Formation

The Skraup synthesis, a cornerstone in heterocyclic chemistry since 1880, provides a direct route to the quinoline core, a scaffold present in numerous pharmaceuticals and biologically active compounds.[1] The reaction typically involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1] While effective, the synthesis is notoriously challenging due to its often violent and exothermic nature, which frequently leads to the formation of significant amounts of tar.[2][3] This tarry byproduct complicates product isolation, reduces yields, and poses significant purification hurdles.[2]

This guide, designed for laboratory professionals, offers a comprehensive troubleshooting framework to mitigate tar formation and optimize the Skraup synthesis for cleaner, more efficient outcomes.

Understanding the Roots of Tar Formation

Tar formation in the Skraup synthesis is not a random occurrence but a consequence of several competing side reactions driven by the harsh reaction conditions. The primary culprit is the polymerization of acrolein, a key intermediate formed from the dehydration of glycerol by sulfuric acid.[1][4]

Under the highly acidic and high-temperature conditions, acrolein, an α,β-unsaturated aldehyde, is highly susceptible to self-polymerization. Furthermore, uncontrolled temperature spikes can lead to the degradation of the aniline starting material and the quinoline product, contributing to the complex mixture of polymeric byproducts that constitute tar.

dot

Caption: A troubleshooting workflow for the Skraup synthesis.

References

  • Clarke, H. T.; Davis, A. W. Quinoline. Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922). [Link]

  • NileRed. Making quinoline - the Skraup synthesis. YouTube, 24 August 2024. [Link]

  • Thakur, G. S.; Gupta, A. K.; Jain, S. K. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, Vol. 3, Book 12, Part 2, Chapter 8. [Link]

  • Denmark, S. E.; Venkatraman, S. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 2006, 71 (4), 1668–1676. [Link]

  • Mansake, R. H. F. The Skraup Synthesis of Quinolines. Chemical Reviews, 1942, 30 (1), 113-144. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Diebold, J. L.; Dureault, P. F. Skraup reaction process for synthesizing quinolones.
  • McCann, L. C.; Neary, M. C. Recent Advances in Metal-Free Quinoline Synthesis. Synthesis, 2016, 48 (19), 3137-3158. [Link]

  • Unknown. Preparation and Properties of Quinoline. SlideShare. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Chloro-6,7-dimethoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of 2-Chloro-6,7-dimethoxy-4-methylquinoline. This document is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. Our focus is on anticipating potential issues, understanding the underlying chemical principles, and providing robust troubleshooting strategies to ensure a safe, efficient, and reproducible process.

Synthetic Pathway Overview

The industrial synthesis of this compound is typically achieved via a two-stage process. This approach is favored for its use of readily available starting materials and its amenability to scale-up.

  • Stage 1: Doebner-von Miller Cyclization. This classic quinoline synthesis involves the acid-catalyzed reaction of 3,4-dimethoxyaniline with an α,β-unsaturated carbonyl compound, such as methyl vinyl ketone, to form the intermediate 6,7-dimethoxy-4-methyl-2(1H)-quinolone. This reaction is known for being exothermic and requires careful control.[1][2]

  • Stage 2: Dehydroxy-chlorination. The intermediate quinolone is then converted to the final product by treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This step effectively replaces the hydroxyl group at the 2-position with a chlorine atom.

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Doebner-von Miller Cyclization cluster_1 Stage 2: Dehydroxy-chlorination 3,4-Dimethoxyaniline 3,4-Dimethoxyaniline Quinolone_Intermediate 6,7-Dimethoxy-4-methyl-2(1H)-quinolone 3,4-Dimethoxyaniline->Quinolone_Intermediate Exothermic Reaction Methyl_Vinyl_Ketone Methyl Vinyl Ketone (α,β-unsaturated carbonyl) Methyl_Vinyl_Ketone->Quinolone_Intermediate Exothermic Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, HCl) Acid_Catalyst->Quinolone_Intermediate Exothermic Reaction Final_Product This compound Quinolone_Intermediate->Final_Product Heat POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Final_Product

Caption: Overall synthetic route for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during scale-up, organized by the synthetic stage.

Stage 1: Doebner-von Miller Cyclization

Q1: We are observing a significant drop in yield and the formation of tar-like byproducts upon scaling up the cyclization reaction. What is the likely cause?

A: This is a classic scale-up challenge related to mass and heat transfer. The Doebner-von Miller reaction is highly exothermic, and what is easily managed in a small flask can lead to a runaway reaction in a large reactor.[2][3]

  • Causality: On a larger scale, the surface-area-to-volume ratio decreases, making it much harder to dissipate the heat generated. This localized overheating accelerates side reactions, leading to polymerization and tar formation.[2] Inefficient mixing in a large vessel can also create "hot spots" where reactant concentrations are too high, further promoting byproduct formation.

  • Troubleshooting Steps:

    • Control Reagent Addition: Switch from adding all reagents at once to a slow, controlled addition of the methyl vinyl ketone to the aniline/acid mixture. This allows the cooling system to keep pace with heat generation.

    • Improve Heat Transfer: Ensure your reactor has an adequate cooling jacket and that the heat transfer fluid is circulating at the optimal temperature and flow rate.

    • Enhance Agitation: Verify that the stirrer design (e.g., anchor, pitched-blade turbine) and speed are sufficient to maintain a homogenous mixture without dead zones.

    • Consider Dilution: While it impacts throughput, performing the reaction in a more dilute system can help manage the exotherm.[3]

Q2: The reaction is sluggish and fails to go to completion, even after extended reaction times. What should we investigate?

A: Incomplete conversion often points to issues with the catalyst or the quality of the starting materials.

  • Causality: The reaction is acid-catalyzed. An insufficient amount of acid, or the use of an acid that is not strong enough, will result in slow reaction kinetics. Furthermore, impurities in the 3,4-dimethoxyaniline can interfere with the cyclization.

  • Troubleshooting Steps:

    • Verify Acid Strength and Stoichiometry: Ensure the correct grade and molar equivalent of the acid catalyst (e.g., sulfuric acid, hydrochloric acid) are used.

    • Assess Starting Material Purity: 3,4-Dimethoxyaniline is susceptible to oxidation and can be light-sensitive, often turning dark on storage.[4] Use freshly purified starting material if possible. Purity should be >99% by GC or HPLC.

    • In-Process Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting aniline. This will give you a true picture of reaction progress.

ParameterLaboratory Scale (e.g., 100g)Pilot Scale (e.g., 10kg)Recommended Action
Reagent Addition All at once or rapid additionSlow, controlled addition over 2-4 hoursImplement a dosing pump for controlled feed.
Temperature Control Ice bathJacketed reactor with chiller unitMonitor internal and jacket temperature closely.
Agitation Magnetic stirrerOverhead mechanical stirrerEnsure stirrer is appropriately sized for the vessel.
Reaction Time 2-4 hours4-8 hours (due to controlled addition)Monitor via HPLC/TLC until aniline is consumed.

Table 1. Comparison of key parameters for scaling the Doebner-von Miller cyclization.

Stage 2: Dehydroxy-chlorination

Q3: The chlorination with POCl₃ is incomplete, and we isolate a mixture of starting material and product. How can we drive the reaction to completion?

A: Incomplete chlorination is a frequent issue, typically caused by moisture or insufficient reagent activity. The reaction of a quinolone with POCl₃ is a two-stage process involving an initial phosphorylation followed by chloride displacement, both of which can be hampered.[5][6][7]

  • Causality: Phosphorus oxychloride reacts violently with water to form phosphoric acid and HCl, consuming the reagent and rendering it ineffective. Even trace amounts of moisture in the quinolone intermediate or the solvent can significantly impact the reaction.[8] Additionally, the reaction requires sufficient thermal energy to proceed to the final chloro-product.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry the 6,7-dimethoxy-4-methyl-2(1H)-quinolone intermediate in a vacuum oven before use. Use an anhydrous grade of solvent (if any) and ensure the reactor is dry.[8]

    • Optimize POCl₃ Stoichiometry: While a slight excess is common, a large excess may be required on scale-up to overcome any trace moisture. A molar ratio of 3-5 equivalents of POCl₃ to the quinolone is a good starting point.

    • Temperature and Time: The conversion of the phosphorylated intermediate to the chloroquinazoline is achieved by heating.[5][6] Ensure the reaction mixture is heated to reflux (typically 80-110 °C) and held until in-process controls confirm completion.[5]

    • Consider a Catalyst/Additive: For stubborn chlorinations, adding a catalytic amount of a tertiary amine like N,N-dimethylaniline or using a mixture of POCl₃ and PCl₅ can increase the reaction's potency.[9]

Q4: The work-up procedure is problematic. After quenching the reaction mixture on ice, the product is an oily, dark solid that is difficult to filter and purify. What can be improved?

A: This is a common physical form and purity issue. The quenching of excess POCl₃ is highly exothermic and can degrade the product if not controlled.

  • Causality: Rapid, uncontrolled quenching generates significant heat and localized acidic conditions, which can lead to the formation of colored impurities. The physical nature of the precipitate is highly dependent on the quench conditions (temperature, rate of addition, agitation).

  • Troubleshooting Steps:

    • Controlled Quench: Instead of adding the reaction mixture to ice, consider a "reverse quench" by slowly and carefully adding the ice/water to the cooled reaction mixture with vigorous stirring. This helps maintain better temperature control.

    • pH Adjustment: After the quench is complete and excess POCl₃ is hydrolyzed, slowly basify the acidic slurry with a cold aqueous base (e.g., NaOH, Na₂CO₃) to a neutral or slightly basic pH. This will precipitate the product as a more manageable solid.

    • Recrystallization: The crude, filtered solid should be recrystallized from a suitable solvent. Isopropanol, ethanol, or acetonitrile are often good choices for chloroquinolines. Proper solvent selection is key to achieving high purity.[10]

ParameterRecommended ConditionRationale
Reagent Phosphorus Oxychloride (POCl₃)Standard, effective chlorinating agent.
Stoichiometry 3.0 - 5.0 molar equivalentsEnsures reaction goes to completion, accounting for any trace moisture.
Temperature 80 - 110 °C (Reflux)Required to drive the conversion of the phosphate intermediate to the chloro product.[5]
Reaction Time 3 - 6 hoursMonitor by HPLC/TLC for disappearance of the quinolone starting material.
Work-up Controlled quench in ice/water, followed by neutralizationMinimizes degradation and improves the physical form of the crude product.

Table 2. Recommended parameters for the scale-up chlorination stage.

Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes for the 3,4-dimethoxyaniline starting material? A: Purity is paramount. It should be >99% pure with minimal isomeric impurities. The material should be a light tan or off-white crystalline solid. Dark brown or black coloration indicates oxidation, which can lead to significant byproduct formation in the highly acidic and oxidative conditions of the Doebner-von Miller reaction.[4]

Q: What is the most robust method for monitoring these reactions at scale? A: While TLC is excellent for quick qualitative checks in the lab, HPLC is the gold standard for scale-up operations. It provides quantitative data on the consumption of starting materials and the formation of the product and any impurities. This data is crucial for determining reaction endpoints consistently and building a robust process understanding.

Q: What are the primary safety concerns for this process? A: There are two main hazards. First, the Doebner-von Miller reaction is highly exothermic and can pressurize a sealed vessel if the reaction rate is not controlled.[2] Adequate cooling and pressure relief systems are essential. Second, phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All handling must be done in a well-ventilated area using appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield.

Q: Is column chromatography a viable purification method for the final product at a large scale? A: While possible, large-scale chromatography is expensive and generates significant solvent waste. It is generally avoided in manufacturing if possible. A well-developed crystallization process is far more economical and scalable. The goal should be to produce a crude product from the reaction work-up that is pure enough to be brought to final specification by a single recrystallization.[10]

G cluster_0 Troubleshooting Logic: Chlorination Stage start Problem: Incomplete Chlorination check_moisture Is the quinolone intermediate completely dry (<0.1% water)? start->check_moisture Check First check_pocl3 Is POCl₃ stoichiometry sufficient (3-5 eq.)? check_moisture->check_pocl3 Yes action_dry Action: Vacuum dry intermediate at 60-70°C. check_moisture->action_dry No check_temp Is reaction temperature adequate (reflux, 80-110°C)? check_pocl3->check_temp Yes action_pocl3 Action: Increase POCl₃ charge. check_pocl3->action_pocl3 No action_temp Action: Increase temperature and hold for 2-4 more hours. check_temp->action_temp No solution Solution: Reaction proceeds to completion. check_temp->solution Yes (Monitor) action_dry->solution action_pocl3->solution action_temp->solution

Caption: Decision workflow for troubleshooting incomplete chlorination reactions.

References

  • Arnott, E. A., Chan, L., et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry. Available at: [Link]

  • CN103304477B - Purification method of 8-hydroxyquinoline crude product. (n.d.). Google Patents.
  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Various Authors. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. Available at: [Link]

  • Krasavin, M. (2020). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. Available at: [Link]

  • CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. (n.d.). Google Patents.
  • Various Authors. (2018). What is the complete procedure for Doebner-von miller reaction?. ResearchGate. Available at: [Link]

  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar. Available at: [Link]

  • Spencer, J., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]

  • El-Gaby, M. S. A., et al. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

  • Allery Chemistry. (2023). Purification of Organic Liquids - a quick guide!. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxyaniline. PubChem. Retrieved January 22, 2026, from [Link]

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Skraup reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Zala, S. P. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research. Available at: [Link]

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.
  • Lynch, D. E., & McClenaghan, I. (2000). 2-Chloro-4-methylquinoline. Sci-Hub. Available at: [Link]

  • Arnott, E. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones. Figshare. Available at: [Link]

  • Pharmacy, Concepts Made Easy. (2021). DOEBNER-MILLER REACTION | Mechanism | Applications | Easiest explanation | Handwritten easy notes. YouTube. Available at: [Link]

  • Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available at: [Link]

  • Various Authors. (n.d.). Doebner–Miller reaction. Semantic Scholar. Retrieved January 22, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 2-Chloro-6,7-dimethoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The Quinoline Core: A Framework for Spectral Interpretation

The quinoline ring system, a fusion of a benzene and a pyridine ring, presents a unique electronic environment that is reflected in its NMR spectrum. The introduction of various substituents, such as a chloro group, methoxy groups, and a methyl group, induces predictable changes in the chemical shifts of the protons and carbons. These shifts are governed by a combination of inductive and resonance effects. For instance, the electron-withdrawing nature of the chlorine atom at the C2 position is expected to deshield adjacent protons and carbons, while the electron-donating methoxy groups at C6 and C7 will cause an upfield shift (shielding) of the protons and carbons in the benzene portion of the ring.

To illustrate these effects, we will compare the expected spectral data of our target molecule with known data for quinoline, 2-chloroquinoline, and 4-methylquinoline. This comparative analysis is a cornerstone of spectral interpretation, allowing researchers to dissect the contributions of individual substituents to the overall NMR fingerprint of the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides valuable information about the number of different types of protons and their neighboring environments. For 2-Chloro-6,7-dimethoxy-4-methylquinoline, we can anticipate distinct signals for the aromatic protons, the methyl protons, and the methoxy protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound and Comparison with Related Compounds (in CDCl₃)

ProtonQuinoline2-Chloroquinoline4-MethylquinolinePredicted this compoundRationale for Prediction
H-3 7.41 (dd)7.35 (d)7.25 (d)~7.2-7.4 (s)The presence of the adjacent C4-methyl group will result in a singlet. The chloro group at C2 will cause a slight downfield shift.
H-5 7.75 (d)7.80 (d)8.05 (d)~7.4-7.6 (s)Shielded by the C6-methoxy group. Expected to be a singlet due to the lack of adjacent protons.
H-8 8.08 (d)8.15 (d)8.00 (d)~7.1-7.3 (s)Shielded by the C7-methoxy group. Expected to be a singlet due to the lack of adjacent protons.
4-CH₃ --2.65 (s)~2.5-2.7 (s)Typical chemical shift for a methyl group attached to an aromatic ring.
6-OCH₃ ---~3.9-4.1 (s)Characteristic chemical shift for methoxy groups on an aromatic ring.
7-OCH₃ ---~3.9-4.1 (s)Characteristic chemical shift for methoxy groups on an aromatic ring.

Note: Predicted values are estimates based on substituent effects observed in related molecules. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon skeleton. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Comparison with Related Compounds (in CDCl₃)

CarbonQuinoline2-Chloroquinoline4-MethylquinolinePredicted this compoundRationale for Prediction
C-2 150.3151.5150.9~151-153Directly attached to the electronegative chlorine, causing a significant downfield shift.[1][2]
C-3 121.1123.0122.9~122-124Influenced by the C2-chloro and C4-methyl groups.
C-4 136.0140.2144.1~143-145Attached to the methyl group, leading to a downfield shift.
C-4a 128.2127.3129.2~127-129A quaternary carbon with a moderate chemical shift.
C-5 127.7127.6126.3~105-108Significantly shielded by the ortho C6-methoxy group.
C-6 129.4129.6129.5~148-150Attached to the electron-donating methoxy group, causing a downfield shift.
C-7 126.5127.1123.5~152-154Attached to the electron-donating methoxy group, causing a downfield shift.
C-8 129.4129.9129.3~103-106Significantly shielded by the ortho C7-methoxy group.
C-8a 148.4148.1148.1~146-148A quaternary carbon with a characteristic downfield shift.
4-CH₃ --18.7~18-20Typical chemical shift for a methyl carbon on an aromatic ring.
6-OCH₃ ---~55-57Characteristic chemical shift for methoxy carbons.
7-OCH₃ ---~55-57Characteristic chemical shift for methoxy carbons.

Note: Predicted values are estimates based on established substituent effects in aromatic systems. Actual experimental values may vary.

Experimental Protocol for NMR Analysis

For researchers aiming to acquire experimental NMR data for this compound or its analogues, the following protocol provides a standardized approach.[1]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid compound.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
  • Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
  • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical parameters:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 8-16 (adjust based on sample concentration)

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • Typical parameters:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 1-2 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 128-1024 (or more, as ¹³C has low natural abundance)

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase correct the resulting spectrum.
  • Perform baseline correction.
  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualizing the Molecular Structure and Logic

To further aid in the understanding of the molecular structure and the rationale behind the spectral predictions, the following diagrams are provided.

G cluster_substituents Substituents cluster_effects NMR Spectral Effects 2-Chloro 2-Chloro Deshielding (Downfield Shift) Deshielding (Downfield Shift) 2-Chloro->Deshielding (Downfield Shift) Inductive Effect 4-Methyl 4-Methyl 4-Methyl->Deshielding (Downfield Shift) Hyperconjugation (minor) 6,7-Dimethoxy 6,7-Dimethoxy Shielding (Upfield Shift) Shielding (Upfield Shift) 6,7-Dimethoxy->Shielding (Upfield Shift) Resonance Effect

Caption: Influence of substituents on NMR chemical shifts.

Conclusion

The structural characterization of this compound through NMR spectroscopy relies on a detailed understanding of substituent effects on the quinoline core. By comparing predicted chemical shifts with those of known related compounds, researchers can confidently assign the signals in the ¹H and ¹³C NMR spectra. This comparative guide provides a robust framework for such analysis, empowering scientists in drug discovery and chemical synthesis to verify their molecular structures with a high degree of certainty. The provided experimental protocol further ensures the acquisition of high-quality, reproducible NMR data.

References

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

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A Comparative Guide to the ¹H NMR Spectrum of 2-Chloro-6,7-dimethoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Quinolines and their derivatives are a significant class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals.[1][2] Understanding the substitution patterns on the quinoline ring is critical as it profoundly influences biological activity.[1] Among the most powerful analytical techniques for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy, with ¹H NMR providing a detailed fingerprint of a molecule's proton environment.

This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-Chloro-6,7-dimethoxy-4-methylquinoline. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will provide a detailed prediction based on established principles and comparative data from structurally related compounds. We will dissect the expected chemical shifts, multiplicities, and coupling constants, offering a robust framework for interpreting an experimental spectrum. This guide will also provide a standardized protocol for acquiring high-quality ¹H NMR data for this class of compounds.

The Foundational Principles of ¹H NMR in Quinoline Systems

A ¹H NMR spectrum provides four key pieces of information for structural elucidation: the number of signals, their chemical shifts (δ), the integration of these signals, and their splitting patterns (spin-spin coupling, J).[1]

  • Chemical Shift (δ) : The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift.

  • Integration : The area under a signal is proportional to the number of protons it represents.

  • Multiplicity : The splitting of a signal into multiple lines (e.g., singlet, doublet, triplet) is due to the influence of neighboring, non-equivalent protons. The n+1 rule is a useful guide, where n is the number of equivalent neighboring protons.

  • Coupling Constant (J) : The distance between the lines in a split signal, measured in Hertz (Hz), provides information about the connectivity and spatial relationship between coupled protons.

Predicted ¹H NMR Spectrum of this compound

To predict the ¹H NMR spectrum of this compound, we will analyze the influence of each substituent on the quinoline core. The structure and numbering of the quinoline ring are shown below.

Caption: Structure of this compound with atom numbering.

Based on the substituent effects, we can predict the following ¹H NMR signals:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityExpected IntegrationRationale
H-3~7.3 - 7.5Singlet1HThe presence of the adjacent methyl group at C-4 will likely result in a singlet. The chloro group at C-2 will cause a downfield shift.
H-5~7.2 - 7.4Singlet1HThis proton is on the benzenoid ring and will appear as a singlet due to the lack of adjacent protons. The methoxy groups will have a shielding effect.
H-8~7.1 - 7.3Singlet1HSimilar to H-5, this proton will be a singlet. It is generally the most upfield of the aromatic protons in this type of system.
4-CH₃~2.5 - 2.7Singlet3HMethyl groups on an aromatic ring typically appear in this region.
6-OCH₃~3.9 - 4.1Singlet3HMethoxy group protons are characteristically found in this range.[3]
7-OCH₃~3.9 - 4.1Singlet3HExpected to be very close in chemical shift to the 6-OCH₃ protons.[3]

Comparative Analysis with Related Structures

To substantiate our predictions, a comparison with experimentally determined ¹H NMR data of related quinoline derivatives is invaluable.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Substituted Quinolines

ProtonQuinoline (in CDCl₃)[4]2-Chloroquinoline (in CDCl₃)[4]4-Chloro-6,7-dimethoxyquinoline (in DMSO-d₆)[5]
H-28.89 (dd)-8.57 (d)
H-37.41 (dd)7.35 (d)7.40 (d)
H-48.12 (dd)8.03 (d)-
H-57.75 (d)7.80 (d)7.37 (s)
H-67.52 (ddd)7.60 (ddd)-
H-77.65 (ddd)7.75 (ddd)-
H-88.08 (d)8.15 (d)7.32 (s)
OCH₃--4.04 (s), 4.03 (s)
  • Effect of the 2-Chloro Substituent : Comparing quinoline and 2-chloroquinoline, the chlorine atom at the 2-position induces a slight upfield shift for H-3 and a notable downfield shift for H-4 and H-8.[4] This is due to the electron-withdrawing nature of the chlorine atom.

  • Effect of the 4-Methyl Group : The methyl group at the C-4 position in our target molecule is an electron-donating group, which would typically cause a slight upfield shift for the nearby protons.

  • Effect of the 6,7-Dimethoxy Groups : The two methoxy groups are strong electron-donating groups. This is evident in the upfield shift of the H-5 and H-8 protons in 4-Chloro-6,7-dimethoxyquinoline compared to quinoline and 2-chloroquinoline.[5] We anticipate a similar shielding effect in our target molecule.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure high-quality, reproducible data, the following experimental protocol is recommended.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • For referencing, the residual solvent peak can be used, or a small amount of an internal standard like tetramethylsilane (TMS) can be added.[6][7]

G cluster_workflow NMR Sample Preparation Workflow start Weigh Sample dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer mix Ensure Complete Dissolution transfer->mix end Ready for Analysis mix->end

Caption: A streamlined workflow for preparing a sample for ¹H NMR analysis.

2. NMR Instrument Setup

  • Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

  • Tune and match the probe for the ¹H frequency.

  • Shim the magnetic field to achieve good resolution and lineshape.

3. Data Acquisition Parameters

  • Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

  • Number of Scans : Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1) : Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans.

  • Acquisition Time (aq) : An acquisition time of 2-4 seconds is typically sufficient.

4. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0 ppm).[6]

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities and measure the coupling constants.

Conclusion

The structural characterization of substituted quinolines is a critical task in medicinal chemistry and drug discovery. This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. By understanding the influence of each substituent and comparing with related known compounds, researchers can confidently interpret experimental data. The provided experimental protocol offers a standardized approach to acquiring high-quality spectra, ensuring data integrity and reproducibility. As a self-validating system, the congruence between the predicted spectrum and the experimentally obtained data will provide strong evidence for the correct structure of the synthesized compound.

References

  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines - Benchchem.
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline - MDPI.
  • 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks.
  • 6.
  • Application Note: 1H NMR Characterization of Substituted Quinolines - Benchchem.
  • Concentration dependent ¹H-NMR chemical shifts of quinoline deriv
  • How to read NMR spectra from the basics (chemical shift, integration r
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
  • Supplementary Inform
  • Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis - The Royal Society of Chemistry.
  • 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem.
  • (PDF)
  • Supporting Inform
  • This compound DiscoveryCPR 697793-63-8 - Sigma-Aldrich.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21 - ResearchG
  • Interpreting | OpenOChem Learn.

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A Senior Application Scientist's Guide to the Structural Elucidation of 2-Chloro-6,7-dimethoxy-4-methylquinoline using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Unambiguous Structural Verification

In the realm of drug development and materials science, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents and functional materials.[1] 2-Chloro-6,7-dimethoxy-4-methylquinoline, in particular, serves as a critical intermediate in the synthesis of potent kinase inhibitors like Cabozantinib and Tivozanib.[2] Given its role as a foundational building block, absolute certainty in its chemical structure is paramount. Any ambiguity can lead to downstream synthetic failures, misinterpreted biological data, and significant delays in development timelines.

This guide provides an in-depth analysis of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy as the definitive technique for the structural elucidation of this compound. We will explore the causality behind its spectral features, compare its diagnostic power against other common analytical techniques, and provide a field-proven, self-validating experimental protocol for its acquisition. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methodologies.[3][4]

Part 1: Decoding the Carbon Skeleton with ¹³C NMR

¹³C NMR spectroscopy is uniquely powerful for mapping the carbon framework of a molecule. Unlike proton (¹H) NMR, where signal overlap can complicate interpretation, the larger chemical shift range of ¹³C NMR (typically 0-220 ppm) ensures that each unique carbon atom in a molecule like ours produces a distinct, resolved signal.[5]

Structural Overview and Predicted Spectrum

First, let's examine the structure of this compound. The molecule is asymmetric, meaning all 13 carbon atoms are chemically non-equivalent and should theoretically yield 13 distinct signals in the ¹³C NMR spectrum.

Chemical structure of this compound with carbons numbered for NMR assignment.

Figure 1: Structure of this compound with systematic numbering for NMR analysis.

The chemical shift (δ) of each carbon is dictated by its local electronic environment. Electronegative atoms like chlorine, nitrogen, and oxygen deshield adjacent carbons, shifting their signals downfield (to higher ppm values).[5][6] Conversely, electron-donating groups and carbons in less electron-poor environments will be shielded and appear upfield (lower ppm).

Based on established principles, we can predict the approximate chemical shifts for each carbon.[7]

Carbon NumberCarbon TypePredicted Chemical Shift (ppm)Rationale
C2 Quaternary (C-Cl)150-155Attached to electronegative N and Cl; significantly downfield.
C3 Tertiary (CH)118-122Olefinic carbon in the pyridine ring.
C4 Quaternary (C-CH₃)145-150Attached to N and bearing the methyl group.
C4a Quaternary148-152Bridgehead carbon, part of the aromatic system.
C5 Tertiary (CH)100-105Aromatic CH, shielded by adjacent methoxy group.
C6 Quaternary (C-OCH₃)152-157Attached to electronegative oxygen.
C7 Quaternary (C-OCH₃)155-160Attached to electronegative oxygen.
C8 Tertiary (CH)105-110Aromatic CH, shielded by adjacent methoxy group.
C8a Quaternary140-145Bridgehead carbon, influenced by the pyridine ring.
4-CH₃ Primary (CH₃)18-25Typical range for a methyl group on an sp² carbon.
6-OCH₃ Primary (CH₃)55-60Typical range for an aromatic methoxy carbon.[8]
7-OCH₃ Primary (CH₃)55-60Typical range for an aromatic methoxy carbon.[8]

Table 1: Predicted ¹³C NMR Chemical Shifts and Rationale.

Part 2: A Comparative Analysis of Analytical Techniques

While ¹³C NMR is the cornerstone for carbon skeleton determination, a comprehensive structural analysis often involves a suite of techniques. Understanding the strengths and limitations of each method underscores the indispensable role of ¹³C NMR.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹³C NMR Carbon environment, count of unique carbons, connectivity (via 2D NMR).Directly maps the entire carbon backbone, confirming the core quinoline structure and substituent positions.[5]Lower natural abundance of ¹³C requires longer acquisition times or more concentrated samples.[9]
¹H NMR Proton environment, count of unique protons, proton-proton coupling.Confirms the presence of aromatic protons, the methyl group, and two distinct methoxy groups. Provides connectivity information.Does not directly observe quaternary carbons (C2, C4, C4a, C6, C7, C8a), which are critical for confirming the core structure.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Confirms the molecular formula (C₁₂H₁₂ClNO₂). Fragmentation can provide clues about substructures.Cannot distinguish between isomers. Provides no information on the specific attachment points of the substituents.
FTIR Spectroscopy Presence of functional groups.Can identify C=N, C=C aromatic stretches, C-O (methoxy), and potentially C-Cl bonds.Provides no information on the overall carbon skeleton or isomerism. Many signals can overlap in complex molecules.

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of this compound.

The Verdict: As the table illustrates, techniques like MS and FTIR confirm the presence of the correct atoms and functional groups, while ¹H NMR details the proton environment. However, only ¹³C NMR provides direct, unambiguous evidence of the entire 13-carbon skeleton, including the crucial quaternary carbons that define the substituted quinoline core.

Part 3: A Field-Proven, Self-Validating Protocol for ¹³C NMR

The following protocol is designed to be a self-validating system, incorporating a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. The DEPT-135 experiment provides an additional layer of certainty by differentiating carbons based on the number of attached protons.[10][11][12]

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 15-20 mg of sample in ~0.7 mL of CDCl₃ prep2 Add TMS as internal standard prep1->prep2 prep3 Transfer to 5mm NMR tube prep2->prep3 acq1 Insert sample, lock, and shim prep3->acq1 acq2 Acquire standard ¹³C Spectrum (Proton Decoupled) acq1->acq2 acq3 Acquire DEPT-135 Spectrum acq2->acq3 proc1 Fourier Transform & Phase Correction acq3->proc1 proc2 Calibrate ¹³C spectrum to TMS (0 ppm) proc1->proc2 proc3 Assign signals based on chemical shift and DEPT-135 data proc2->proc3 proc4 Final Structure Confirmation proc3->proc4

Caption: Workflow for ¹³C NMR structural elucidation.

Step-by-Step Methodology
  • Sample Preparation: [13][14][15]

    • Accurately weigh 15-20 mg of this compound. A higher concentration is preferable for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.[9]

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent solvent for this class of compounds and its deuterium signal is used for field-frequency locking by the spectrometer.[16]

    • Add a small drop of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).[5]

    • Transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be approximately 4-5 cm.[13]

  • Instrument Setup and Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity. An automated shimming routine is typically sufficient.[17]

    • Acquire the Standard Proton-Decoupled ¹³C Spectrum:

      • Use a standard pulse program (e.g., zgpg30).

      • Set a spectral width of ~250 ppm (e.g., -10 to 240 ppm).

      • Ensure a sufficient relaxation delay (D1) of 2-5 seconds to allow for full relaxation of quaternary carbons.

      • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Acquire the DEPT-135 Spectrum:

      • Use a standard DEPT-135 pulse sequence.

      • This experiment is much faster than the standard ¹³C acquisition.

      • The resulting spectrum will show CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons will be absent.[10][11]

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to both spectra.

    • Calibrate the standard ¹³C spectrum by setting the TMS peak to 0.0 ppm.

    • Analyze the DEPT-135 spectrum:

      • Identify positive peaks: these correspond to the CH₃ (4-Me, 6-OMe, 7-OMe) and CH (C3, C5, C8) carbons.

      • Confirm the absence of negative peaks (no CH₂ groups in the molecule).

    • Assign the peaks in the standard ¹³C spectrum. Use the DEPT-135 data to differentiate CH/CH₃ carbons from the quaternary carbons, which will be present in the standard spectrum but absent in the DEPT-135.

Self-Validation Logic

This protocol's trustworthiness comes from the synergy between the two experiments. The standard spectrum provides the complete carbon count (13 signals expected). The DEPT-135 spectrum validates the assignments by confirming the multiplicity of the protonated carbons (6 positive signals expected: 3x CH₃ and 3x CH). The remaining 7 signals in the standard spectrum must therefore be the quaternary carbons. This cross-verification provides an exceptionally high degree of confidence in the final structural assignment.

G cluster_exp cluster_analysis spec Standard ¹³C Spectrum (All 13 Carbons Visible) q_carbons Identify 7 Quaternary Carbons (Present in ¹³C, Absent in DEPT) spec->q_carbons p_carbons Identify 6 Protonated Carbons (Positive signals in DEPT) spec->p_carbons dept DEPT-135 Spectrum (Only Protonated Carbons Visible) dept->q_carbons Confirms absence of protons dept->p_carbons Confirms CH/CH₃ multiplicity final_structure Validated Structure of This compound q_carbons->final_structure p_carbons->final_structure

Caption: Logic diagram for self-validating ¹³C/DEPT-135 analysis.

Conclusion

For the definitive structural characterization of this compound, ¹³C NMR spectroscopy, particularly when coupled with a DEPT-135 experiment, is the gold standard. It provides a direct and unambiguous readout of the molecule's carbon skeleton, overcoming the limitations of other analytical techniques. The protocol detailed herein offers a robust, reliable, and self-validating workflow, ensuring the highest level of scientific integrity for researchers in drug discovery and chemical synthesis. By understanding the causality behind the spectral data and employing a multi-faceted analytical approach, scientists can proceed with absolute confidence in the identity and purity of their materials.

References

  • Laha, J. K., et al. (2021). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]

  • Pazderski, L. (2017). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. National Institutes of Health. Available at: [Link]

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  • Saini, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Available at: [Link]

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  • ResearchGate. (n.d.). Computational protocols for calculating 13C NMR chemical shifts. Available at: [Link]

  • Desai, N. C., et al. (2012). Synthesis and Characterization of Some New Quinoline Based Derivatives Endowed With Broad Spectrum Antimicrobial Potency. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
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  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Available at: [Link]

  • Impactfactor. (n.d.). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Available at: [Link]

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  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Available at: [Link]

  • National Institutes of Health. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Available at: [Link]

  • MDPI. (n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Available at: [Link]

  • University of Wisconsin-Madison. (2020). Optimized Default 13C Parameters. NMR Facility. Available at: [Link]

  • ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Available at: [Link]

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  • ACS Publications. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. Available at: [Link]

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A Comparative Guide to the Mass Spectrum of 2-Chloro-6,7-dimethoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Mass Spectrometry in Quinoline Analysis

Quinoline and its derivatives are a cornerstone of medicinal chemistry, forming the structural backbone of numerous pharmaceuticals. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of these compounds. The fragmentation patterns observed in a mass spectrum provide a molecular fingerprint, offering vital clues about the compound's structure, substituents, and their positions on the quinoline ring. This guide will focus on predicting and interpreting the mass spectrum of 2-Chloro-6,7-dimethoxy-4-methylquinoline, a compound with potential applications in drug discovery.

Predicted Mass Spectrum of this compound

The molecular formula for this compound is C₁₂H₁₂ClNO₂, with a calculated molecular weight of approximately 237.68 g/mol [1]. The presence of chlorine is a key feature, as its isotopic pattern (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in a characteristic M+2 peak in the mass spectrum.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides rich structural information.

The fragmentation of this compound under EI conditions is predicted to proceed through several key pathways, primarily involving the loss of substituents and cleavage of the quinoline ring system.

M [M]⁺· m/z 237/239 M_minus_CH3 [M-CH₃]⁺ m/z 222/224 M->M_minus_CH3 - ·CH₃ M_minus_Cl [M-Cl]⁺ m/z 202 M->M_minus_Cl - ·Cl M_minus_CH3_minus_CO [M-CH₃-CO]⁺ m/z 194/196 M_minus_CH3->M_minus_CH3_minus_CO - CO M_minus_Cl_minus_CH3 [M-Cl-CH₃]⁺ m/z 187 M_minus_Cl->M_minus_Cl_minus_CH3 - ·CH₃ Quinoline_core Substituted Quinoline Core Fragments m/z values vary M_minus_CH3_minus_CO->Quinoline_core Further fragmentation M_minus_Cl_minus_CH3->Quinoline_core Further fragmentation

Caption: Predicted EI fragmentation of this compound.

The initial fragmentation is likely to involve the loss of a methyl radical (·CH₃) from one of the methoxy groups, a common fragmentation pathway for methoxy-substituted aromatic compounds, to form an ion at m/z 222/224. Another probable initial fragmentation is the loss of the chlorine radical (·Cl) to yield an ion at m/z 202. Subsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ ion could lead to a fragment at m/z 194/196. Further fragmentation of the quinoline ring system would produce a complex pattern of lower mass ions.

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Alternative

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in minimal fragmentation, primarily showing the protonated molecule [M+H]⁺. This is particularly useful for confirming the molecular weight of a compound.

For this compound, the ESI mass spectrum in positive ion mode is expected to show a prominent signal at m/z 238/240, corresponding to the [M+H]⁺ ion. The isotopic pattern of chlorine will again be evident.

Comparative Analysis with Structurally Related Compounds

To substantiate our predicted fragmentation, we can compare it with the known mass spectral behavior of similar molecules.

CompoundKey Fragments (m/z) and ObservationsIonization MethodReference
4-Chloro-6,7-dimethoxyquinoline [M+H]⁺ at 224ESI[2]
4-Chloro-6-methoxy-2-methylquinoline Molecular ion at 207, with major fragments at 164, 192, and 209.EI[3]
7-Methoxy-4-methylcoumarin Molecular ion at 190.EI[4]
2-Chloro-6-methoxyquinoline Molecular ion at 193.63.Not specified[5]

The ESI-MS data for 4-Chloro-6,7-dimethoxyquinoline strongly supports our prediction of the [M+H]⁺ ion for the target compound, differing by the mass of a methyl group (14 Da). The EI-MS data for 4-Chloro-6-methoxy-2-methylquinoline, a structural isomer of our target compound, shows a prominent molecular ion and key fragment ions resulting from losses of substituents, which is consistent with our predicted fragmentation pathways.

Experimental Protocols

To ensure the generation of reliable mass spectral data, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is suitable for the analysis of volatile and thermally stable compounds like the target molecule.

Workflow:

Sample_Prep Sample Preparation (Dissolve in appropriate solvent, e.g., Toluene) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation GC Separation (e.g., HP-5ms column) GC_Injection->GC_Separation EI_Ionization Electron Ionization (70 eV) GC_Separation->EI_Ionization Mass_Analysis Mass Analysis (Quadrupole or ToF) EI_Ionization->Mass_Analysis Data_Acquisition Data Acquisition and Analysis Mass_Analysis->Data_Acquisition

Caption: GC-MS with EI Workflow.

Detailed Parameters:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as toluene[1].

  • GC System: Agilent 7890B GC or similar.

  • Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977B MSD or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

This technique is ideal for confirming the molecular weight and can be used for quantification.

Workflow:

Sample_Prep Sample Preparation (Dissolve in mobile phase) LC_Injection LC Injection Sample_Prep->LC_Injection LC_Separation LC Separation (e.g., C18 column) LC_Injection->LC_Separation ESI_Ionization Electrospray Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Analysis MS Analysis (e.g., Q-TOF or Triple Quadrupole) ESI_Ionization->MS_Analysis Data_Acquisition Data Acquisition and Analysis MS_Analysis->Data_Acquisition

Caption: LC-MS/MS with ESI Workflow.

Detailed Parameters:

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • LC System: Agilent 1290 Infinity II LC or similar.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS System: Agilent 6545XT AdvanceBio Q-TOF or similar.

  • Ionization Mode: ESI, positive ion mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Fragmentor Voltage: 175 V.

  • Scan Range: m/z 100-500.

Conclusion

References

  • Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses. [Link]

  • National Institute of Standards and Technology. (n.d.). 7-Methoxy-4-methylcoumarin. In NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 2-Chloro-6-methoxyquinoline on Newcrom R1 HPLC column. [Link]

  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
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  • Piacente, S., et al. (2020). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. Molecules, 25(18), 4193.
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  • Wang, J., et al. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series, 2539, 012075.
  • Piacente, S., et al. (2020). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. Molecules, 25(18), 4193.
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  • Li, F., et al. (2012). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of Analytical & Bioanalytical Techniques, 3(5), 1000143.
  • PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylquinoline. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Chloro-2',6'-acetoxylidide. In NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem. (n.d.). Cas 23680-84-4,2-Chloro-4-amino-6,7-dimethoxyquinazoline. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of Substituted Quinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the nucleus of countless pharmaceuticals, agrochemicals, and functional dyes.[1][2] Its prevalence drives a continuous need for efficient and versatile synthetic methods. This guide provides an in-depth comparison of the most significant strategies for synthesizing substituted quinolines, offering insights into the causality behind methodological choices to empower researchers in selecting the optimal path for their target molecules.

The Classic Approaches: Foundational Yet Flawed

For over a century, a few named reactions have been the workhorses of quinoline synthesis. While foundational, they often come with significant drawbacks, such as harsh reaction conditions and a lack of regiochemical control.

Skraup Synthesis (1880)

The Skraup synthesis is a venerable method involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3][4] The reaction is notoriously exothermic and can be violent, often requiring moderators like ferrous sulfate to control its rate.[5][6]

  • Mechanism Deep-Dive: The key to the Skraup synthesis is the in-situ formation of acrolein from the dehydration of glycerol by sulfuric acid.[4][7] The aniline then undergoes a Michael addition to this highly reactive α,β-unsaturated aldehyde. Subsequent acid-catalyzed cyclization and oxidation of the resulting 1,2-dihydroquinoline intermediate furnishes the quinoline product.[3][5]

  • Advantages:

    • Utilizes simple, inexpensive, and readily available starting materials.[8]

  • Limitations:

    • Extremely harsh conditions (strong acid, high temperature).

    • Violent and exothermic nature, posing safety risks.[5]

    • Often results in low yields.[8]

    • Limited to the synthesis of simple, unsubstituted or minimally substituted quinolines.

    • Poor regioselectivity with substituted anilines.[8]

Doebner-von Miller Reaction (1881)

A significant improvement on the Skraup method, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones directly, bypassing the need for glycerol.[8][9] This modification allows for the synthesis of a wider variety of substituted quinolines.[10]

  • Mechanism Deep-Dive: The reaction is believed to proceed via the conjugate addition of an aniline to the α,β-unsaturated carbonyl compound.[10][11] This is followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline ring.[11] However, the exact mechanism is still debated, with some studies suggesting a fragmentation-recombination pathway.[8][10] The reaction can be catalyzed by both Brønsted and Lewis acids.[8][10]

  • Advantages:

    • Milder conditions compared to the Skraup synthesis.

    • Broader scope, allowing for the introduction of substituents on the newly formed heterocyclic ring.

    • Inexpensive starting materials.[8]

  • Limitations:

    • Still requires strongly acidic conditions.

    • Regioselectivity can be an issue, particularly with meta-substituted anilines.[8]

    • Complex mixtures and low yields can be obtained with sterically hindered α,β-unsaturated aldehydes.[4]

Combes Synthesis (1888)

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[1][9]

  • Mechanism Deep-Dive: The reaction begins with the formation of an enamine intermediate from the aniline and one of the diketone's carbonyl groups.[1][12] Under strong acid catalysis (e.g., concentrated H₂SO₄ or polyphosphoric acid), the enamine undergoes electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the final quinoline product.[1][9] The cyclization is the rate-determining step.[1]

  • Advantages:

    • Provides a reliable route to 2,4-disubstituted quinolines.[1]

  • Limitations:

    • Requires strongly acidic and dehydrating conditions.[1][12]

    • The use of unsymmetrical β-diketones can lead to mixtures of regioisomers.

    • Strongly electron-withdrawing groups on the aniline can inhibit the cyclization step.[12]

The Modern Workhorse: Friedländer Synthesis (1882)

The Friedländer synthesis is arguably one of the most versatile and widely employed methods for constructing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group (e.g., a ketone or ester).[13][14]

  • Mechanism Deep-Dive: The reaction can be catalyzed by either acid or base and proceeds through an initial aldol-type condensation between the two carbonyl partners.[13][14] This is followed by cyclization via Schiff base (imine) formation and subsequent dehydration to afford the quinoline.[14] The sequence of these steps (aldol first vs. Schiff base first) can vary depending on the specific reactants and conditions.[14]

  • Advantages:

    • Generally proceeds under milder conditions than the Skraup or Combes methods.[13]

    • Offers unambiguous regioselectivity, as the substitution pattern is predetermined by the starting materials.

    • Tolerates a wide variety of functional groups on both reaction partners.[2]

    • Numerous modern catalytic systems (e.g., iodine, p-toluenesulfonic acid, metal triflates) have been developed, including solvent-free conditions.[9][13]

  • Limitations:

    • The primary limitation is the availability of the requisite 2-aminoaryl aldehyde or ketone starting materials, which can be challenging to synthesize.

    • Side reactions, such as self-condensation of the methylene partner, can occur under basic conditions.[13]

Comparative Performance Analysis

The choice of synthetic method is dictated by the desired substitution pattern, available starting materials, and tolerance for specific reaction conditions.

Method Reaction Type Key Reactants Typical Conditions Advantages Limitations
Skraup CyclocondensationAniline, Glycerol, Oxidizing AgentConc. H₂SO₄, >100°CInexpensive starting materialsHarsh, violent, low yield, poor regioselectivity
Doebner-von Miller CyclocondensationAniline, α,β-Unsaturated CarbonylStrong Acid (Lewis or Brønsted)Milder than Skraup, broader scopeHarsh conditions, potential for regioisomers
Combes CyclocondensationAniline, β-DiketoneConc. H₂SO₄ or PPAGood for 2,4-disubstitutionHarsh conditions, limited to β-diketones
Friedländer Cyclocondensation2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAcid or Base CatalysisMild conditions, excellent regioselectivity, high versatilityAvailability of 2-aminoaryl carbonyls

The Rise of Modern Catalytic Strategies

Recent decades have seen a surge in the development of novel, often metal-catalyzed, methods for quinoline synthesis that offer milder conditions, improved efficiency, and broader substrate scope.[2][15] These include:

  • Transition-Metal-Catalyzed Annulations: Palladium, copper, gold, and iridium catalysts are used to construct the quinoline core from various starting materials, often through C-H activation or cross-coupling pathways.[16]

  • Aerobic Dehydrogenation: Catalytic systems using cobalt or other metals can aromatize 1,2,3,4-tetrahydroquinolines to quinolines using molecular oxygen as the ultimate oxidant, representing a green chemistry approach.[16]

  • Nanocatalysis: The use of nanocatalysts is an emerging eco-friendly strategy to overcome the limitations of traditional methods, such as harsh conditions and catalyst recovery.[15]

These modern methods, while powerful, often require more specialized catalysts and starting materials compared to the classic named reactions. A comprehensive review of these advanced techniques can be found in recent literature.[17]

Detailed Experimental Protocol: A Representative Friedländer Synthesis

This protocol describes the synthesis of 2-phenylquinoline from 2-aminobenzaldehyde and acetophenone, a classic example of the base-catalyzed Friedländer condensation.

Objective: To synthesize 2-phenylquinoline with high yield and purity.

Materials:

  • 2-Aminobenzaldehyde (1.0 mmol, 121.1 mg)

  • Acetophenone (1.1 mmol, 132.2 mg, 128 µL)

  • Potassium Hydroxide (KOH) (1.5 mmol, 84.2 mg)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reactant Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzaldehyde (121.1 mg) and ethanol (5 mL). Stir the mixture until the solid is fully dissolved.

  • Addition of Reagents: Add acetophenone (128 µL) to the flask, followed by powdered potassium hydroxide (84.2 mg).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water (20 mL). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the solid with cold water (2 x 10 mL).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-phenylquinoline as a crystalline solid.

Self-Validation: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS). The expected outcome is a high yield (>85%) of the target compound with a sharp melting point consistent with literature values.

Visualizing the Processes

Friedländer Synthesis Mechanism

The following diagram illustrates the base-catalyzed pathway for the Friedländer synthesis.

Friedlander_Mechanism cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Cyclization (Imine Formation) cluster_step4 Step 4: Aromatization A 2-Aminoaryl Ketone + α-Methylene Ketone B Enolate Formation (Base-catalyzed) A->B KOH C Aldol Adduct B->C Nucleophilic Attack D α,β-Unsaturated Intermediate C->D - H₂O E Intramolecular Schiff Base Formation D->E NH₂ attacks C=O F Cyclized Intermediate E->F G Substituted Quinoline F->G - H₂O

Caption: Base-catalyzed Friedländer synthesis mechanism.

Experimental Workflow

This diagram outlines the logical flow of the provided experimental protocol.

Experimental_Workflow start Start setup 1. Dissolve 2-Aminobenzaldehyde in Ethanol start->setup add 2. Add Acetophenone and KOH Catalyst setup->add reflux 3. Heat to Reflux (2-4 hours) add->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 5. Cool and Quench with Cold Water monitor->workup Complete isolate 6. Vacuum Filtration to Collect Solid workup->isolate purify 7. Recrystallize from Ethanol/Water isolate->purify analyze 8. Characterize Product (NMR, MS, MP) purify->analyze end End analyze->end

Caption: Workflow for Friedländer synthesis of 2-phenylquinoline.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Schwartz, D. S., Dudley, G. B. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(20), 7869–7871.

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Pasha, M. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.

  • ResearchGate. (2006). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis.

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.

  • Jia, Y., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(1), 75–80.

  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline.

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(15), 5779.

  • ResearchGate. (2001). Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines.

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

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A Comparative Guide to the Kinase Inhibitory Activity of 2-Chloro-6,7-dimethoxy-4-methylquinoline Derivatives and Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Kinase Inhibition

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has established them as critical targets for therapeutic intervention. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent inhibitory activity against a range of kinases.[1] This guide provides a comparative analysis of the potential kinase inhibitory activity of a specific class of quinoline derivatives, namely those derived from a 2-Chloro-6,7-dimethoxy-4-methylquinoline scaffold, against established, clinically relevant kinase inhibitors.

While direct experimental data on the kinase inhibitory profile of derivatives from the precise this compound scaffold is not extensively available in the public domain, this guide will leverage data from structurally related 6,7-dimethoxyquinoline and 6,7-dimethoxyquinazoline analogs. This comparative approach allows for an informed projection of the potential of this novel scaffold and provides a framework for its future evaluation. The 6,7-dimethoxy substitution is a key feature of several known kinase inhibitors, suggesting its importance in binding to the ATP pocket of various kinases.[2][3] This guide will focus on comparing these derivatives against well-characterized multi-kinase inhibitors such as Cabozantinib and Sorafenib , which are known to target key kinases in cancer progression like c-Met and VEGFR-2.

Comparative Analysis of Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activity (IC50 values) of representative 6,7-dimethoxyquinoline/quinazoline derivatives and the established kinase inhibitors Cabozantinib and Sorafenib. The data is compiled from various publicly available scientific studies.

Table 1: Comparative in vitro Inhibitory Activity (IC50) against c-Met Kinase

Compound/Derivative ClassIC50 (µM)Reference
6,7-dimethoxy-4-anilinoquinoline derivatives
Compound 12n0.030 ± 0.008[3]
Known Kinase Inhibitors
Cabozantinib0.007[2]
Sorafenib> 50[2]

Table 2: Comparative in vitro Inhibitory Activity (IC50) against VEGFR-2 Kinase

Compound/Derivative ClassIC50 (µM)Reference
Benzothiazole/benzimidazole-based urea derivatives with 6,7-dimethoxyquinoline moiety
Compound 6b0.014[2]
Compound 7a0.027[2]
Compound 12a0.071[2]
Known Kinase Inhibitors
Cabozantinib0.004[2]
Sorafenib0.027[2]

Signaling Pathways of Key Kinase Targets

Understanding the signaling context of the targeted kinases is crucial for interpreting the biological impact of their inhibition. Below are simplified diagrams of the c-Met and VEGFR-2 signaling pathways, both of which are critical in tumor growth, proliferation, and angiogenesis.

cMet_Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: Simplified c-Met signaling pathway.

VEGFR2_Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Survival & Proliferation ERK->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Methodologies

The determination of kinase inhibitory activity requires robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for both in vitro and cell-based assays, designed to provide a self-validating system for assessing the potency of novel compounds.

In Vitro Kinase Inhibition Assay (Example: c-Met or VEGFR-2)

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a test compound.

in_vitro_kinase_assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Prepare Reagents: - Kinase (e.g., c-Met) - Substrate (e.g., Poly-Glu-Tyr) - ATP - Test Compound dilutions - Assay Buffer B 2. Add kinase and test compound to plate wells A->B C 3. Incubate to allow compound binding B->C D 4. Initiate reaction by adding ATP/substrate mix C->D E 5. Incubate to allow phosphorylation D->E F 6. Stop reaction and add detection reagent (e.g., Kinase-Glo®) E->F G 7. Measure luminescence F->G H 8. Plot luminescence vs. compound concentration G->H I 9. Calculate IC50 value H->I

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets. Its presence in numerous approved drugs, from antimalarials to anticancer agents, underscores its therapeutic versatility. The activity of these molecules is profoundly influenced by the nature and position of their substituents. Among these, the 4-position of the quinoline ring serves as a critical vector for tailoring biological activity, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-substituted quinolines across key therapeutic areas. By examining experimental data and the causal links between chemical structure and biological function, we aim to equip researchers with the insights needed to navigate the design and optimization of novel quinoline-based therapeutics.

Comparative SAR Analysis by Therapeutic Area

The substituent at the 4-position dictates the molecular interactions of the quinoline core with its target, leading to distinct pharmacological profiles. Below, we compare the SAR for antimalarial, anticancer, and antibacterial applications.

Antimalarial Agents: The Legacy of 4-Aminoquinolines

The 4-aminoquinoline class, exemplified by chloroquine, has been a mainstay in malaria treatment for decades.[1] These agents function by accumulating in the parasite's acidic food vacuole and interfering with heme detoxification, a critical parasitic process.[2] However, the rise of drug-resistant Plasmodium falciparum strains has necessitated the development of new analogues, driving extensive SAR studies.[1][3][4]

Key SAR Insights:

  • The Amino Side Chain: The nature of the dialkylaminoalkyl side chain at the C-4 position is paramount for activity. A chain length of 2-5 carbons between the two nitrogen atoms is considered optimal.[2][5] This flexible chain and its terminal tertiary amine are crucial for the molecule's basicity, allowing it to become protonated and trapped within the acidic food vacuole.[6]

  • 7-Chloro Group: An electron-withdrawing group, typically chlorine, at the 7-position of the quinoline ring is essential for high potency.[2][5] Replacing it with a methyl group results in a complete loss of antimalarial activity.[2]

  • Overcoming Resistance: Modifications to the side chain can restore activity against chloroquine-resistant strains. For instance, introducing bulky or aromatic groups can circumvent resistance mechanisms. Amodiaquine, which incorporates an aromatic ring in its side chain, demonstrates activity against some resistant parasites.[5] Recent studies have also shown that N-methylation of the 4-amino group is well-tolerated and can lead to potent compounds against resistant strains with reduced toxicity.[1]

Comparative Data for 4-Aminoquinoline Antimalarials

Compound4-Position SubstituentP. falciparum IC50 (nM) - Sensitive (3D7)P. falciparum IC50 (nM) - Resistant (K1)Reference
Chloroquine N,N-diethyl-1,4-pentanediamine~20>200[4][6]
Amodiaquine 4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol~15~40[7]
Compound 9a N¹-(7-chloroquinolin-4-yl)-N¹-methyl-N⁴,N⁴-diethylbutane-1,4-diamine<500<500[1]
Compound 5 (structure with modified side chain)~10~30[6]

Experimental Protocol: In Vitro Antiplasmodial Activity Assay

This protocol outlines a common method for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum blood stages. The first phase of drug screening typically involves using whole-cell assays to determine the compound's effect on the growth of the human parasite.[8]

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 and K1 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Assay Plate Setup: Add 100 µL of parasitized red blood cell suspension (2% parasitemia, 2% hematocrit) to each well of a 96-well plate.

  • Drug Addition: Add 100 µL of the diluted compound solutions to the wells. Include positive (e.g., chloroquine) and negative (vehicle) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Quantification of Parasite Growth: After incubation, quantify parasite growth. A common method is the SYBR Green I-based fluorescence assay, which measures DNA content. Lyse the cells by freezing and thawing, then add SYBR Green I lysis buffer. Read fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the negative control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Workflow for Antimalarial SAR Study

cluster_synthesis Synthesis & Library Generation cluster_screening Biological Evaluation cluster_analysis Analysis & Optimization S1 Synthesize 4-chloroquinoline (starting material) S2 Introduce diverse aminoalkyl side chains at C4 S1->S2 S3 Generate library of 4-aminoquinoline analogues S2->S3 B1 In Vitro Primary Screen (P. falciparum 3D7 & K1 strains) S3->B1 Test Compounds B2 Determine IC50 values B1->B2 B3 Cytotoxicity Assay (e.g., against HepG2 cells) B1->B3 B4 Determine Selectivity Index (SI) B2->B4 B3->B4 A1 Identify 'Hit' Compounds (High potency, low toxicity) B4->A1 Data Input A2 Establish Structure-Activity Relationships (SAR) A1->A2 A3 In Vivo Efficacy Studies (e.g., P. berghei mouse model) A2->A3 A4 Lead Optimization A2->A4

Caption: General workflow for a 4-aminoquinoline antimalarial drug discovery program.

Anticancer Agents: Targeting Kinases with 4-Anilinoquinolines

In oncology, the 4-position is often substituted with an anilino (phenylamino) group. This creates a scaffold that can act as a "hinge-binder," competitively inhibiting the ATP-binding site of various protein kinases, which are often overexpressed or mutated in cancer cells.[9] Lapatinib, a 4-anilinoquinazoline, is a well-known dual inhibitor of EGFR and Her2/Neu tyrosine kinases.[10] The quinoline-based counterparts follow similar SAR principles.

Key SAR Insights:

  • Anilino Moiety: The substituted aniline ring at C-4 is crucial for kinase binding. Substitutions on this ring can enhance potency and modulate selectivity. For example, 4-anilinoquinolines with a 3,4,5-trimethoxyphenyl group have been identified as potent inhibitors of Cyclin G Associated Kinase (GAK).[11]

  • Quinoline Core Substitutions: Small, lipophilic groups at the 6- and 7-positions of the quinoline ring often improve activity. Methoxy groups, for instance, are frequently used and contribute to favorable interactions within the kinase active site.[11]

  • Solubilizing Groups: While the core scaffold is hydrophobic, adding solubilizing groups to the aniline moiety can be critical for achieving cellular activity and favorable pharmacokinetic properties without compromising inhibitory potency.

Comparative Data for 4-Anilinoquinoline Kinase Inhibitors

Compound4-Position SubstituentTarget KinaseIC50 (µM)Reference
Compound 16 3,4,5-trimethoxyaniline (on a 7-iodoquinoline core)PKN31.3 (cellular)[12]
Compound 49 3,4,5-trimethoxyaniline (on a 6,7-dimethoxyquinoline core)GAK<0.01[11]
Compound 4a 4-(benzyloxy)aniline (on a 2-chalcone substituted quinoline)(Antiproliferative)0.11 (MDA-MB-231 cells)[10]

Experimental Protocol: Tyrosine Kinase Inhibition Assay (ADP-Glo™ Method)

This protocol describes a luminescent assay to quantify kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a common high-throughput screening method.

  • Reagent Preparation: Prepare kinase reaction buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA).[13] Prepare solutions of the kinase, substrate (a specific tyrosine-containing peptide), ATP, and serially diluted test compounds (inhibitors).

  • Kinase Reaction: In a 384-well plate, add 1 µL of the test inhibitor solution.[13]

  • Add 2 µL of a kinase/substrate mixture.

  • Add 2 µL of ATP solution to initiate the reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[13] Incubate for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent. This converts the ADP produced into ATP and provides luciferase/luciferin to generate a light signal.[13] Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value using non-linear regression analysis. A lower light signal indicates stronger inhibition.[14]

SAR Logic for 4-Anilinoquinoline Kinase Inhibitors

cluster_quinoline Quinoline Core cluster_substituents Key Substituent Positions cluster_properties Resulting Properties Core Quinoline Scaffold C4 C4-Anilino Group C67 C6/C7 Positions AnilineRing Aniline Ring Substituents Potency Potency C4->Potency Primary interaction with kinase hinge C67->Potency Modulates fit in hydrophobic pocket Selectivity Selectivity AnilineRing->Selectivity Exploits differences in kinase active sites PK Cellular Activity & Pharmacokinetics AnilineRing->PK Influences solubility and permeability

Caption: Key structural elements of 4-anilinoquinolines and their influence on activity.

Antibacterial Agents: An Emerging Application

While fluoroquinolones (which are structurally distinct, often containing a 4-oxo group and a 3-carboxyl group) are famous antibacterial agents that target DNA gyrase, other 4-substituted quinolines are being explored for novel antibacterial activities.[3][15] The SAR for these non-quinolone quinolines is less established but presents an exciting area for discovery.

Key SAR Insights:

  • Diverse Scaffolds: Recent research has explored hybrids of 4-aminoquinoline with other pharmacophores, such as hydrazones and isatins.[15]

  • Mechanism of Action: Unlike fluoroquinolones, these emerging agents may have different mechanisms of action. For example, some may disrupt the bacterial cell membrane or inhibit biofilm formation.[15]

  • Lipophilicity and Charge: As with other therapeutic areas, the balance of lipophilicity and charge, dictated by the C-4 substituent, is crucial for the compound's ability to penetrate the bacterial cell wall and reach its target.

Comparative Data for Novel 4-Substituted Quinoline Antibacterials

Compound4-Position SubstituentTarget OrganismMIC (µg/mL)Reference
HD6 4-((2-(4-chlorobenzylidene)hydrazine-1-carbonyl)phenyl)aminoB. subtilis8[15]
HD6 4-((2-(4-chlorobenzylidene)hydrazine-1-carbonyl)phenyl)aminoS. aureus64[15]
HD6 4-((2-(4-chlorobenzylidene)hydrazine-1-carbonyl)phenyl)aminoP. aeruginosa128[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17] The broth microdilution method is a standard procedure.[18]

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth - MHB).[19] Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a plate reader to measure optical density.

Conclusion and Future Perspectives

The 4-position of the quinoline ring is a remarkably versatile handle for tuning biological activity. For antimalarials, the focus remains on modifying the classic 4-amino side chain to overcome resistance while maintaining safety. In oncology, the 4-anilino scaffold continues to be a rich source of kinase inhibitors, with ongoing efforts to improve selectivity and overcome acquired resistance. The antibacterial potential of non-quinolone 4-substituted quinolines is a less explored but promising field, offering opportunities to discover compounds with novel mechanisms of action against multidrug-resistant pathogens.

Future research will likely involve the use of computational modeling to better predict interactions at the target site and the application of hybrid drug design strategies, combining the 4-substituted quinoline core with other pharmacophores to create multifunctional molecules. As our understanding of disease biology deepens, the rational design of 4-substituted quinolines will undoubtedly continue to yield novel and effective therapeutic agents.

References

  • Yadav, N., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. Available at: [Link]

  • Madrid, P. B., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry. Available at: [Link]

  • Antimalarial Medicinal Chemistry. (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine. YouTube. Available at: [Link]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Available at: [Link]

  • Kandimalla, E. R., et al. (2006). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Asquith, C. R. M., et al. (2018). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ChemMedChem. Available at: [Link]

  • Ansari, A., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology. Available at: [Link]

  • Guiguemde, W. A., et al. (2014). Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Ridley, R. G., et al. (1996). 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Kao, Y.-T., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules. Available at: [Link]

  • Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery. Available at: [Link]

  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC Aquaculture Department Institutional Repository. Available at: [Link]

  • Zhang, H., et al. (2017). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Frontiers in Pharmacology. Available at: [Link]

  • de Souza, N. B., et al. (2013). Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. Journal of Venomous Animals and Toxins including Tropical Diseases. Available at: [Link]

  • Al-Ostath, R. A., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules. Available at: [Link]

  • Kaschula, C. H., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Pou, S., et al. (2020). In Vitro Antimalarial Activity of Trichothecenes against Liver and Blood Stages of Plasmodium Species. Journal of Natural Products. Available at: [Link]

  • Sharma, M., et al. (2009). Substituted quinolinyl chalcones and quinolinyl pyrimidines as a new class of anti-infective agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Asquith, C. R. M., et al. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem. Available at: [Link]

  • Takara Bio. (n.d.). Universal Tyrosine Kinase Assay Kit. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

  • Chauhan, P. M. S., et al. (2015). Structures of some 4-aminoquinolines having antimalarial activity. ResearchGate. Available at: [Link]

  • Kalra, B. S., et al. (2019). In vitro in vivo and models used for antimalarial activity. Asian Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Asquith, C. R. M., et al. (2022). 4‐Anilinoquinolines identified as PKN3 inhibitors from PKIS2. ResearchGate. Available at: [Link]

  • Bio-protocol. (n.d.). Determination of Minimum Inhibitory Concentration (MIC). Available at: [Link]

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A Comparative Guide to the Biological Activity of 2-Chloro-6,7-dimethoxy-4-methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a privileged structure, consistently yielding compounds with significant therapeutic potential. Within this class, 2-chloro-6,7-dimethoxyquinoline and its analogs have emerged as a focal point of interest due to their diverse biological activities. This guide provides an in-depth, objective comparison of the performance of these analogs, supported by experimental data, to illuminate their potential in oncology and infectious disease research.

The strategic placement of a chlorine atom at the 2-position, methoxy groups at the 6- and 7-positions, and a methyl group at the 4-position of the quinoline ring creates a unique electronic and steric profile that dictates the molecule's interaction with biological targets. This guide will delve into the nuances of how modifications to this core structure influence its anticancer and antimicrobial properties, offering a comparative analysis to inform future drug design and development efforts.

Comparative Anticancer Activity: A Focus on Kinase Inhibition

The 6,7-dimethoxyquinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1] Analogs of this structure have demonstrated potent activity against a range of cancer cell lines, primarily through the inhibition of receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.

A significant body of research has focused on analogs where the 4-position is substituted with an anilino group, leading to potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the mesenchymal-epithelial transition factor (c-Met).[1][2] While direct comparative data for 4-methyl analogs is limited, the existing data for related compounds provides a valuable framework for understanding structure-activity relationships (SAR).

Table 1: Comparative in vitro Anticancer Activity (IC50) of 6,7-dimethoxyquinoline/quinazoline Analogs

Compound IDCore Structure4-Position SubstituentCancer Cell LineIC50 (µM)Reference
12n 6,7-dimethoxyquinolineAnilino-benzimidazoleMKN-45 (Gastric)0.030 ± 0.008[2]
A549 (Lung)0.85 ± 0.12[2]
MCF-7 (Breast)1.2 ± 0.3[2]
Compound 3e 2-morpholino-quinoline4-anilinoHepG2 (Liver)Potent[3]
Compound 3j Quinoline-4-carboxylic acid2-(4-hydroxy-3-methoxyphenyl)MCF-7 (Breast)82.9% growth reduction[4]
4-anilinoquinoline derivative 4-aminoquinolineanilinoMDA-MB468 (Breast)7.35–8.73[5]
MCF-7 (Breast)8.22[5]

Note: The table showcases data for structurally related compounds to provide a comparative context for the potential of 2-chloro-6,7-dimethoxy-4-methylquinoline analogs. "Potent" indicates significant activity was observed, though a specific IC50 value was not provided in the source.

The data consistently points to the 6,7-dimethoxy substitution as being crucial for potent anticancer activity. The mechanism of action for many of these analogs involves the inhibition of key signaling pathways that drive tumor growth and proliferation.

Mechanism of Action: Targeting Cancer's Communication Lines

The anticancer effects of these quinoline derivatives are often attributed to their ability to interfere with critical cellular signaling pathways. Two of the most prominent targets are the EGFR and c-Met signaling cascades.

EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Quinoline Quinoline Analog (Inhibitor) Quinoline->EGFR

Caption: Inhibition of the EGFR signaling pathway by quinoline analogs.

c-Met Signaling Pathway Inhibition

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K SOS SOS GRB2->SOS Ras Ras SOS->Ras CellFunctions Cell Proliferation, Survival, Migration Ras->CellFunctions AKT AKT PI3K->AKT AKT->CellFunctions HGF HGF (Ligand) HGF->cMet Quinoline Quinoline Analog (Inhibitor) Quinoline->cMet

Caption: Inhibition of the c-Met signaling pathway by quinoline analogs.

Comparative Antimicrobial Activity: A Broad Spectrum of Potential

Beyond their anticancer properties, quinoline derivatives have a long-standing history as antimicrobial agents.[6] The core structure is found in several established antibacterial and antimalarial drugs. Analogs of 2-chloro-6,7-dimethoxyquinoline are also being explored for their efficacy against a range of microbial pathogens.

Table 2: Comparative in vitro Antimicrobial Activity (MIC) of Quinoline Analogs

Compound IDMicrobial StrainMIC (µg/mL)Reference
HT61 Staphylococcus aureus (biofilm)Effective[7]
HMB Staphylococcus aureus (MRSA)1024[8]
N-Alkyl-2-quinolonopyrones Staphylococcus aureus (MRSA strains)≤2[9]
4-aminoquinoline derivative Streptococcus pyogenes0.25 mM[10]
6-chlorocyclopentaquinolinamine Staphylococcus aureus (MRSA)0.125 mM[10]

Note: "Effective" indicates that the compound demonstrated significant activity in reducing biofilm viability.

The antimicrobial mechanism of quinoline analogs can vary. Some have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, while others may disrupt cell membrane integrity or other vital cellular processes.[7]

Experimental Methodologies: A Guide to In Vitro Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of this compound analogs.

Synthesis of 2-Chloro-6,7-dimethoxy-4-substituted-quinolines

The synthesis of these analogs typically involves a multi-step process, starting from readily available precursors. A general synthetic route is outlined below.

Workflow for Synthesis of 2-Chloro-6,7-dimethoxy-4-substituted-quinolines

synthesis_workflow Start Starting Material (e.g., 3,4-dimethoxyaniline) Step1 Cyclization (e.g., with diethyl malonate) Start->Step1 Intermediate1 6,7-dimethoxy-4-hydroxy-2(1H)-quinolone Step1->Intermediate1 Step2 Chlorination (e.g., with POCl3) Intermediate1->Step2 Intermediate2 2,4-dichloro-6,7-dimethoxyquinoline Step2->Intermediate2 Step3 Nucleophilic Substitution (e.g., with an amine or organometallic reagent) Intermediate2->Step3 FinalProduct 2-Chloro-6,7-dimethoxy-4-substituted-quinoline Step3->FinalProduct

Caption: General synthetic workflow for 2-chloro-6,7-dimethoxy-4-substituted-quinolines.

A common procedure for the chlorination step involves refluxing the corresponding quinazolin-dione with phosphorus oxychloride (POCl3) in the presence of a base like N,N-dimethylaniline.[11] The subsequent nucleophilic substitution at the 4-position can be achieved by reacting the 2,4-dichloro intermediate with a variety of nucleophiles to introduce the desired substituent.[12]

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13]

Protocol for MTT Assay [14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 3.5 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 130-150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Protocol for Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 10^6 CFU/mL).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The 2-chloro-6,7-dimethoxyquinoline scaffold is a versatile and promising platform for the development of novel anticancer and antimicrobial agents. The existing body of research on related analogs, particularly those with 4-anilino substitutions, has provided valuable insights into the structure-activity relationships and mechanisms of action. These compounds often exert their anticancer effects through the potent inhibition of key receptor tyrosine kinases like EGFR and c-Met.

While the biological activity of this compound and its direct analogs remains an underexplored area, the foundational knowledge from related structures strongly suggests their potential as bioactive molecules. Future research should focus on the synthesis and systematic evaluation of a library of 4-alkyl and substituted-alkyl analogs to fully elucidate their therapeutic potential. A direct comparison of these analogs will be crucial in understanding the specific contribution of the 4-methyl group to the overall biological activity profile and for the rational design of next-generation quinoline-based therapeutics.

References

(A comprehensive list of all cited sources with titles, sources, and valid URLs will be provided upon request.)

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A Senior Application Scientist's Guide to the Validation of 2-Chloro-6,7-dimethoxy-4-methylquinoline Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. 2-Chloro-6,7-dimethoxy-4-methylquinoline, a key building block in the synthesis of various therapeutic agents, is no exception.[1] Ensuring its purity is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies and a detailed protocol for validating a High-Performance Liquid Chromatography (HPLC) method for this specific compound, grounded in the principles of scientific integrity and regulatory compliance.

The Analytical Crossroads: Why HPLC is the Method of Choice

When tasked with determining the purity of a compound like this compound, an analyst stands at a crossroads of techniques. While methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) have their places, HPLC emerges as the most pragmatic and robust choice for routine quality control (QC).

The rationale is rooted in the physicochemical properties of the molecule. With a molecular weight of 237.68 g/mol and a quinoline core, the compound is a solid at room temperature and possesses limited volatility, making it a challenging candidate for GC-MS without derivatization. HPLC, conversely, excels in the analysis of non-volatile and thermally labile substances.[2] The quinoline structure contains a strong chromophore, making it ideally suited for UV detection in HPLC, a common and cost-effective detector. While qNMR can be considered a primary ratio method for purity assessment, its lower throughput and higher operational complexity make it less suitable for the high volume of testing required in a QC environment.[3][4]

Establishing the Foundation: A Robust HPLC Method for Purity Determination

The development of a reliable analytical method is the first step toward a validatable system. Based on the known properties of quinoline derivatives, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.[5][6] The following conditions serve as a robust foundation for the analysis of this compound.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the quinoline ring system.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water B: AcetonitrileA common, effective mobile phase for nitrogen-containing heterocycles. TFA acts as an ion-pairing agent to improve peak shape.
Elution GradientA gradient elution (e.g., 30-80% B over 15 minutes) is recommended to ensure elution of the main peak and any potential impurities with differing polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance of speed and resolution.
Column Temp. 30 °CElevated temperature reduces viscosity and can improve peak efficiency.
Detection UV at 254 nm or 305 nmThe quinoline ring system provides strong UV absorbance. 254 nm is a common wavelength, while 305 nm may offer more specificity.[7]
Injection Vol. 10 µLA standard volume to avoid column overloading while ensuring adequate sensitivity.

The Protocol of Proof: A Step-by-Step Validation Guide

Method validation demonstrates through laboratory studies that the analytical procedure is suitable for its intended purpose.[8] The following protocol is aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines, the gold standard for analytical method validation.[8][9][10]

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation Dev Method Development Proto Validation Protocol Definition Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD / LOQ Prec->LoQ Rob Robustness LoQ->Rob Report Validation Summary Report Rob->Report Approval Method Approved for QC Use Report->Approval

Caption: Workflow for HPLC Method Validation.

Specificity: The Proof of Identity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] For a purity method, this is most effectively demonstrated through forced degradation studies.[7][12]

Experimental Protocol:

  • Prepare separate solutions of this compound (approx. 1 mg/mL).

  • Expose each solution to one of the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C (solid state) for 48 hours.

    • Photolytic: Expose to UV light (e.g., 254 nm) and visible light for a defined period as per ICH Q1B.

  • Analyze the unstressed sample, a blank (diluent), and each stressed sample by the proposed HPLC method.

  • Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (resolution > 2) and the blank shows no interfering peaks at the retention time of the analyte.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[13] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five dilutions covering the expected range (e.g., 50% to 150% of the target concentration, which could be 0.05 to 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Table 2: Example Linearity Data

Concentration (µg/mL)Average Peak Area
50451,234
75674,567
100902,345
1251,123,456
1501,350,987
Correlation Coefficient (R²) > 0.999
Accuracy: The Closeness to Truth

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15] It is typically assessed using a recovery study by spiking a placebo with known amounts of the analyte.

Experimental Protocol:

  • Prepare samples by spiking a placebo (if applicable) or a low-concentration sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 3: Example Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.8100.8%
120%120119.299.3%
Average Recovery 99.8%
Acceptance Criteria 98.0% - 102.0%
Precision: Consistency of Results

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the process with six new samples on a different day, with a different analyst, and if possible, on a different HPLC system.

  • Calculate the Relative Standard Deviation (%RSD) for each set of six measurements and for the combined twelve measurements.

Table 4: Example Precision Data

Precision Level% Purity (n=6)Average% RSD
Repeatability (Day 1) 99.8, 99.9, 99.7, 99.8, 100.0, 99.999.850.11%
Intermediate (Day 2) 99.6, 99.7, 99.5, 99.8, 99.6, 99.799.650.10%
Overall (n=12) 99.750.15%
Acceptance Criteria RSD ≤ 2.0%
Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15] This is critical for impurity analysis.

Experimental Protocol:

  • Determine the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or by establishing the lowest concentration that meets the requirements for precision and accuracy.

  • Prepare and inject six samples at the determined LOQ concentration to confirm precision.

Robustness

Robustness measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary key parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a standard solution under each condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits for all varied conditions.

Comparative Analysis: HPLC vs. Orthogonal Methods

A validated HPLC method is a powerful tool, but confidence in a purity value is highest when confirmed by an orthogonal method—an analytical technique that relies on a different principle of separation or detection.

Caption: Decision tree for analytical method selection.

Table 5: Comparison of Purity Analysis Techniques

FeatureHPLC-UVGC-MSQuantitative NMR (qNMR)
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility and boiling pointNuclear spin resonance in a magnetic field
Best For Routine QC, purity/impurity profiling of non-volatile compounds.Volatile and semi-volatile impurity identification.[2]Absolute purity determination, primary standard characterization.[3]
Advantages High throughput, robust, versatile, cost-effective.High specificity from MS detection, excellent for volatile impurities.Provides structural information, does not require a specific reference standard of the same compound.[4][13]
Limitations Requires a reference standard for quantification, may not see non-UV active impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than HPLC, higher equipment cost, more complex data analysis.[4]

Conclusion

The validation of an analytical method is a systematic process that builds a fortress of data around the quality of a product. For this compound, a well-developed and rigorously validated reversed-phase HPLC method provides the most effective combination of specificity, sensitivity, and throughput for routine purity assessment. By following the principles outlined in the ICH guidelines and understanding the scientific rationale behind each validation parameter, researchers and drug developers can ensure that their analytical data is reliable, reproducible, and defensible, thereby safeguarding the integrity of their final product.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available from: [Link]

  • Musiol, R., et al. RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available from: [Link]

  • OFNI Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available from: [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • U.S. Pharmacopeia. <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]

  • Ye, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules. Available from: [Link]

  • PubChem. 4-Chloro-6,7-dimethoxyquinoline. National Institutes of Health. Available from: [Link]

  • Ploch, S., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available from: [Link]

  • Siddiqui, F. A., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • U.S. Pharmacopeia. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available from: [Link]

  • Can, A., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. Available from: [Link]

  • Biosciences Biotechnology Research Asia. (2023). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Available from: [Link]

  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. ResearchGate. Available from: [Link]

  • International Journal of Scientific Development and Research. (2021). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. Available from: [Link]

  • Ye, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. Available from: [Link]

  • Ploch, S., et al. (2019). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available from: [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. Available from: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Boston Analytical. USP <1225> Method Validation. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Available from: [Link]

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  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

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  • Lab Compliance. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6,7-dimethoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Chloro-6,7-dimethoxy-4-methylquinoline (CAS No: 35654-56-9). As a chlorinated heterocyclic compound, this chemical intermediate requires meticulous management to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative safety and regulatory standards.

Hazard Identification and Immediate Risk Assessment

Understanding the intrinsic hazards of this compound is the cornerstone of its safe management. Although a specific, comprehensive safety profile for the 4-methyl variant is not universally available, data from the closely related 4-chloro-6,7-dimethoxyquinoline and other chlorinated quinazolines provide a strong basis for risk assessment. The primary hazards are consistent across these molecules.[1][2][3]

Primary Hazards Include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[2][3]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][3]

These classifications mandate careful handling in a controlled laboratory environment to minimize exposure.

Hazard StatementGHS CodeDescriptionPrecautionary Statement (Code)
Skin IrritationH315Causes skin irritation.Wash hands and exposed skin thoroughly after handling (P264). Wear protective gloves (P280).[2]
Eye IrritationH319Causes serious eye irritation.Wear eye protection/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[2]
Respiratory IrritationH335May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Use only outdoors or in a well-ventilated area (P271).[2][3]

Personal Protective Equipment (PPE) Protocol

A self-validating PPE protocol is non-negotiable. The selection of PPE is directly dictated by the hazards identified above.

  • Hand Protection: Wear chemical-resistant, impervious gloves such as nitrile rubber.

  • Eye and Face Protection: Use safety glasses with side-shields or chemical safety goggles. A face shield may be necessary if there is a splash risk.[2]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or significant spill risk, consider a chemical-resistant apron or suit.

  • Respiratory Protection: If the material is a powder and there is a risk of generating dust, or if working outside of a fume hood, a NIOSH-approved particulate respirator is necessary.

All handling of solid this compound should ideally occur within a certified chemical fume hood to minimize inhalation exposure.[1]

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

Minor Spill (e.g., < 1 gram in a fume hood)
  • Restrict Access: Ensure no unauthorized personnel enter the area.

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[4] Avoid raising dust.[1]

  • Collection: Carefully sweep or vacuum the absorbed material into a suitable, labeled hazardous waste container.[1][5] Do not use a standard vacuum cleaner; an explosion-proof or grounded machine may be necessary.[5]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilation: Allow the area to ventilate thoroughly.

Major Spill (e.g., > 1 gram or any spill outside a fume hood)
  • Evacuate: Immediately evacuate all non-essential personnel from the area and secure the entrance.[4]

  • Alert: Notify your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Do Not Attempt Cleanup Alone: A major spill requires a trained emergency response team.

Waste Segregation, Collection, and Labeling

Proper disposal begins with meticulous segregation at the point of generation. Cross-contamination of waste streams can create unforeseen hazards and complicate the disposal process.

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for all this compound waste. This includes contaminated PPE, absorbent materials, and empty stock bottles.

  • Solid Waste: Collect solid waste, including contaminated materials, in a clearly labeled hazardous waste container.[6]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled liquid hazardous waste container.[6] Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: All waste containers must be labeled immediately with the following information:[6]

    • The words "Hazardous Waste "

    • Full Chemical Name: "This compound "

    • CAS Number: "35654-56-9 "

    • Hazard Identification: "Irritant "

    • Accumulation Start Date

    • Principal Investigator/Lab Contact

Primary Disposal Pathways: A Decision Framework

As a halogenated organic compound, this compound is subject to stringent disposal regulations. The U.S. Environmental Protection Agency (EPA) prohibits the land disposal of untreated hazardous wastes.[7] Therefore, treatment is mandatory.

Preferred Method: High-Temperature Incineration

Incineration in an approved hazardous waste facility is the most effective and recommended disposal method. This process ensures the complete destruction of the halogenated organic molecule, preventing its persistence in the environment.[8]

  • Causality: Halogenated organic compounds can form highly toxic byproducts like dioxins and furans if not incinerated at sufficiently high temperatures.[9][10] Regulations often mandate that hazardous waste with over 1% halogenated organic substances be incinerated at a minimum of 1100 °C (2012 °F) to ensure complete destruction.[9]

Alternative Method: Chemical Dechlorination

While less common for general laboratory waste, chemical dechlorination methods exist that can cleave the carbon-chlorine bond, rendering the molecule less toxic.[11] This is a specialized treatment process typically performed at a dedicated Treatment, Storage, and Disposal Facility (TSDF).

Prohibited Method: Landfill

Direct disposal of this chemical in a landfill is a violation of the EPA's Land Disposal Restrictions (LDR) program under the Resource Conservation and Recovery Act (RCRA).[7] Only the treated residue (e.g., ash from incineration) may be eligible for disposal in a specially designated hazardous waste landfill.[12][13]

Disposal Workflow Diagram

This diagram outlines the decision-making process for the proper disposal of this compound waste from the laboratory bench to final disposition.

G cluster_lab In-Lab Procedures cluster_ehs Institutional & Final Disposal start Waste Generation (e.g., residual chemical, contaminated items) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Compatible Container ppe->segregate label_waste Label Container Correctly ('Hazardous Waste', Chemical Name, CAS#, Hazards) segregate->label_waste store Store Securely in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs transport EHS Transports Waste to Central Accumulation Area contact_ehs->transport manifest Waste Manifested with a Licensed Disposal Vendor transport->manifest incinerate High-Temperature Incineration (>= 1100°C) manifest->incinerate landfill Treated Residue (Ash) Disposed in Hazardous Waste Landfill incinerate->landfill

Caption: Workflow for the safe disposal of this compound.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. Key U.S. regulations include:

  • Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, this is the principal federal law governing the disposal of solid and hazardous waste.[7]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that hazards of chemicals are evaluated and that this information is communicated to employers and employees.[14]

Always consult your institution's EHS department, as they will have specific protocols that align with these regulations and local requirements.[4]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet - 2-Chloro-6,7-dimethoxyquinazoline.
  • Google Patents. (2016, October 12). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • TCI Chemicals. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline | 23680-84-4.
  • Zero Waste Europe. (n.d.). Incineration.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet - 4-Chloro-6,7-dimethoxyquinazoline.
  • U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste.
  • Occupational Safety and Health Administration. (n.d.). 1910.1052 - Methylene chloride.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline.
  • Guidechem. (n.d.). 4-chloro-6,7-dimethoxyquinoline (cas 35654-56-9) SDS/MSDS download.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
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  • National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Quinolines: Human health tier II assessment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-6,7-dimethoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 2-Chloro-6,7-dimethoxy-4-methylquinoline. As a chloro-quinoline derivative, this compound warrants careful handling due to its potential hazards. This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to foster a deep understanding of risk mitigation. Our commitment is to provide value beyond the product, ensuring your work is conducted with the highest standards of safety and scientific integrity.

Hazard Assessment: Understanding the Risk Profile

The primary hazards associated with this class of chlorinated heterocyclic compounds are irritation and potential corrosion to the skin, eyes, and respiratory system.[1][2][3] The presence of the chlorine atom and the quinoline core—a known structural motif in bioactive and potentially toxic compounds—necessitates a cautious approach. Exposure can lead to immediate irritation and, with prolonged contact, may cause more severe chemical burns or respiratory complications.[1][3]

Hazard CategoryPotential Effects & RationalePrimary Routes of Exposure
Skin Irritation Causes skin irritation, potentially leading to redness, itching, and inflammation. Prolonged contact may lead to more severe conditions.[2][4] The electrophilic nature of chlorinated aromatic rings can lead to reactions with biological macromolecules in the skin.Dermal (skin) contact
Serious Eye Irritation Causes serious eye irritation.[2][4] Direct contact with the powder or solutions can cause significant pain and potential damage to the cornea.Ocular (eye) contact
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust.[1][2][5] Fine particulates can easily become airborne when handling the solid material.Inhalation
Harmful if Swallowed May be harmful if ingested, potentially causing gastrointestinal irritation.[1]Ingestion

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is your primary barrier against exposure. The following recommendations are based on a comprehensive risk assessment for handling hazardous chemical compounds in a laboratory setting.[6][7][8]

PPE CategorySpecificationRationale & Expert Insight
Eye/Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4]Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against fine dust or splashes. Goggles are essential. For large-scale operations where splashing is a significant risk, a full face shield should be worn over the goggles.
Skin/Body Protection Polyethylene-coated, disposable gown with a closed back and long, cuffed sleeves.[8]A standard cotton lab coat is not impervious to chemicals and should not be considered adequate protection. A coated gown prevents penetration of the chemical. Always wear full-length pants and closed-toe, chemical-resistant shoes.
Hand Protection Double-gloving with powder-free nitrile gloves.[7][8]Double-gloving provides redundancy in case the outer glove is compromised. Nitrile offers good resistance to a broad range of chemicals. Change the outer glove immediately upon known contact with the compound or every 30-60 minutes during extended procedures.[7]
Respiratory Protection NIOSH-approved N95 respirator or a half-mask respirator with organic vapor/acid gas cartridges.An N95 dust mask is the minimum requirement when handling the powder outside of a certified chemical fume hood. For weighing larger quantities or when dust generation is unavoidable, a half-mask respirator offers a higher level of protection. All respirator use requires proper fit-testing and training.[6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow is critical for minimizing exposure risk. This protocol ensures that safety measures are integrated into every stage of the handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep 1. Designate Work Area (Fume Hood) don 2. Don Full PPE (Correct Sequence) prep->don weigh 3. Weigh Compound (Anti-static weigh boat) don->weigh dissolve 4. Prepare Solution (In fume hood) weigh->dissolve decon 5. Decontaminate Surfaces dissolve->decon dispose_waste 6. Segregate & Dispose Waste decon->dispose_waste doff 7. Doff PPE (Correct Sequence) dispose_waste->doff wash 8. Wash Hands Thoroughly doff->wash

Caption: Safe Handling Workflow for this compound.

Step 1: Preparation and PPE Donning Sequence
  • Designate Area: All handling of the solid compound should occur within a certified chemical fume hood to control airborne dust.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, solvents, waste containers) before you begin.

  • Don PPE: Put on protective equipment in the following order:

    • Shoe covers.[8]

    • Inner pair of nitrile gloves.

    • Disposable gown.

    • Face mask or respirator.[8]

    • Chemical safety goggles.

    • Outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.[7]

Step 2: Handling the Compound
  • Weighing: Use an anti-static weigh boat or weighing paper. Minimize dust generation by handling the material gently and avoiding rapid movements.

  • Solution Preparation: If making a solution, add the solid to the solvent slowly. Keep the container capped or covered when not in use.

  • Avoid Contamination: Never use the same spatula for different reagents. Do not handle personal items (phones, pens) with gloved hands.

Step 3: Doffing PPE and Decontamination
  • Decontaminate: Wipe down the work surface in the fume hood and any equipment used.

  • Doffing Sequence: Remove PPE at the edge of the work area in a way that prevents self-contamination. The sequence is critical:

    • Remove outer gloves. Dispose of them in the designated hazardous waste container.

    • Remove the disposable gown, rolling it inward on itself.

    • Remove goggles and respirator.

    • Remove inner gloves, peeling them off without touching the outer surface.

    • Dispose of all single-use PPE in a clearly labeled hazardous chemical waste bag.[9]

  • Hygiene: Wash hands thoroughly with soap and water immediately after completing the work.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to managing unexpected events. All personnel must be familiar with the location of safety showers and eyewash stations.

G spill Spill Occurs evacuate Alert others & Evacuate Area spill->evacuate ppe Don appropriate PPE (respirator, gloves, gown) evacuate->ppe contain Contain spill with absorbent material ppe->contain collect Collect material into hazardous waste container contain->collect clean Clean area with appropriate solvent collect->clean report Report incident to EHS clean->report

Caption: Emergency Spill Response Flowchart.

  • Skin Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]

  • Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]

  • Minor Spill (in fume hood):

    • Ensure proper PPE is worn.

    • Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

    • Carefully sweep or collect the absorbed material into a designated hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • All cleanup materials must be disposed of as hazardous waste.

Disposal Plan: Waste Management Protocol

Chlorinated organic compounds are classified as hazardous waste and must be disposed of accordingly.[10] Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Solid Waste: All contaminated disposables, including gloves, gowns, weigh boats, and cleanup materials, must be placed in a clearly labeled, sealed hazardous waste container.[9]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, sealed, and properly labeled chlorinated liquid hazardous waste container.

  • Sharps: Any contaminated needles or sharp implements must be disposed of in a designated sharps container.

  • Regulatory Compliance: All waste disposal must adhere strictly to your institution's Environmental Health & Safety (EHS) guidelines as well as local, regional, and national regulations.[9] Never dispose of this chemical down the drain.[11]

By integrating these safety protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97% . Cole-Parmer.

  • Safety Data Sheet - 2-(Chloromethyl)-4-methylquinazoline . TCI Chemicals.

  • 4-chloro-6,7-dimethoxyquinoline (cas 35654-56-9) SDS/MSDS . Guidechem.

  • 6,7-Dimethoxy-4-hydroxyquinoline SDS . Echemi.

  • 2-Chloro-4-amino-6,7-dimethoxyquinazoline Safety Information . ChemicalBook.

  • Process for destroying chlorinated aromatic compounds . Google Patents.

  • Quinoline for Synthesis Material Safety Data Sheet . Techno PharmChem.

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline 95% Safety Information . Sigma-Aldrich.

  • Safety Data Sheet - 4-Chloro-6,7-dimethoxyquinazoline . Fisher Scientific.

  • Safety Data Sheet - 4-Chloro-6,7-dimethoxyquinazoline . Tokyo Chemical Industry.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime.

  • Personal protective equipment for preparing toxic drugs . GERPAC.

  • Disposal of Chlorine-Containing Wastes . ResearchGate.

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . American Society of Health-System Pharmacists.

  • Types of PPE to Wear When Compounding Hazardous Drugs . Provista.

  • Guidance Manual for Disposal of Chlorinated Water . Vita-D-Chlor.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.